molecular formula C10H7NO2 B182569 Isoquinoline-1-carboxylic acid CAS No. 486-73-7

Isoquinoline-1-carboxylic acid

Número de catálogo: B182569
Número CAS: 486-73-7
Peso molecular: 173.17 g/mol
Clave InChI: XAAKCCMYRKZRAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

isoquinoline-1-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197566
Record name Isoquinoline-1-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

486-73-7
Record name 1-Isoquinolinecarboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name 1-Isoquinolinecarboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name ISOQUINOLINE-1-CARBOXYLIC ACID
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Foundational & Exploratory

Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-established method for the synthesis of isoquinoline-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from isoquinoline (B145761). The primary method detailed is the Reissert-Henze reaction, a two-step process involving the formation of an intermediate Reissert compound followed by its hydrolysis.

Executive Summary

The synthesis of this compound from isoquinoline is most effectively achieved through the Reissert-Henze reaction. This method consistently provides good to excellent yields and is a staple in heterocyclic chemistry. The process involves two key stages:

  • Formation of the Reissert Compound: Isoquinoline is treated with benzoyl chloride and potassium cyanide in a biphasic solvent system to yield 2-benzoyl-1,2-dihydroisoquinaldonitrile.

  • Hydrolysis of the Reissert Compound: The intermediate is then hydrolyzed under acidic conditions to afford the final product, this compound.

This guide presents detailed experimental protocols for both steps, a summary of quantitative data, and a visualization of the reaction pathway.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from isoquinoline via the Reissert-Henze reaction.

Table 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

ParameterValueReference
Starting MaterialIsoquinoline[1]
Key ReagentsBenzoyl chloride, Potassium cyanide[1]
SolventDichloromethane (B109758) / Water[1]
Reaction TemperatureReflux (self-initiated)[1]
Reaction Time4 hours[1]
Product Molar Yield69-74%[1]
Melting Point124-126 °C[1]

Table 2: Hydrolysis of Reissert Compound to this compound

ParameterValueReference
Starting Material2-Benzoyl-1,2-dihydroisoquinaldonitrile[2]
Key ReagentConcentrated Hydrochloric Acid[2]
Reaction Temperature150 °C (in a sealed tube)[2]
Reaction Time8 hours[2]
Product Molar Yield~90%[2]
Melting Point164 °C (decomposes)[3]

Table 3: Characterization of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[3]
Molecular Weight173.17 g/mol [3]
AppearanceLight orange to yellow to green crystalline powder[4]
Melting Point164 °C (decomposes)[3]
¹H NMR (DMSO-d₆)Spectrum available[5]
¹³C NMRSpectrum available[6]

Experimental Protocols

Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials:

  • Isoquinoline (freshly distilled)

  • Benzoyl chloride (freshly distilled)

  • Potassium cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Ethyl acetate

  • Anhydrous potassium carbonate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel

  • Vacuum desiccator

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine freshly distilled isoquinoline (64.6 g, 0.500 mol) and 400 mL of dichloromethane.

  • In a separate beaker, dissolve potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add the aqueous potassium cyanide solution to the flask containing the isoquinoline solution.

  • Stir the biphasic mixture vigorously.

  • From the dropping funnel, add freshly distilled benzoyl chloride (70.3 g, 0.500 mol) dropwise over a period of 1 hour. The addition is exothermic and will cause the dichloromethane to reflux.

  • After the addition is complete, continue stirring the mixture vigorously for an additional 3 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer successively with 300 mL of water, three 200-mL portions of 2 N hydrochloric acid, 200 mL of water, three 200-mL portions of 2 N sodium hydroxide, and finally with 200 mL of water.

  • Dry the dichloromethane solution over anhydrous potassium carbonate.

  • Filter the solution and remove the solvent under reduced pressure to yield a pale brown solid.

  • Recrystallize the crude product from boiling ethyl acetate. The Reissert compound will crystallize as cream-colored rhombic crystals upon cooling.

  • Collect the crystals by vacuum filtration using a Büchner funnel and dry them in a vacuum desiccator. This procedure typically yields 89.9 g (69-74%) of 2-benzoyl-1,2-dihydroisoquinaldonitrile.[1]

Step 2: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile to this compound

This procedure is based on a general method for the hydrolysis of isoquinoline nitriles.[2]

Materials:

  • 2-Benzoyl-1,2-dihydroisoquinaldonitrile

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ammonia (B1221849) solution

Equipment:

  • Heavy-walled glass tube (Carius tube) or a high-pressure reaction vessel

  • Heating mantle or oven

  • Rotary evaporator

  • Beakers

  • Filtration apparatus

Procedure:

  • Place the 2-benzoyl-1,2-dihydroisoquinaldonitrile (1 part by weight) in a heavy-walled glass tube.

  • Add approximately 9 times its weight of concentrated hydrochloric acid.

  • Seal the tube. Caution: This reaction is performed at high temperature and pressure. Ensure the sealed tube is appropriate for these conditions and use a protective blast shield.

  • Heat the sealed tube in an oven or with a heating mantle at 150 °C for 8 hours.

  • Allow the tube to cool completely to room temperature before carefully opening it in a fume hood.

  • Evaporate the reaction mixture to dryness, for instance by using a rotary evaporator.

  • Dissolve the residue in water.

  • If necessary, decolorize the solution with a small amount of activated charcoal and filter.

  • To the clear filtrate, add a theoretical quantity of ammonia solution to precipitate the this compound.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry. The reported yield for this type of hydrolysis is approximately 90%.[2]

Mandatory Visualization

The following diagrams illustrate the reaction pathway for the synthesis of this compound from isoquinoline.

Reissert_Henze_Reaction isoquinoline Isoquinoline reagents1 + Benzoyl Chloride + KCN isoquinoline->reagents1 reissert_compound 2-Benzoyl-1,2-dihydro- isoquinaldonitrile (Reissert Compound) reagents1->reissert_compound reagents2 + H₃O⁺ (conc. HCl) / Δ reissert_compound->reagents2 final_product This compound reagents2->final_product Experimental_Workflow start Start: Isoquinoline step1 Step 1: Reissert Compound Formation (Benzoyl Chloride, KCN, CH₂Cl₂/H₂O) start->step1 intermediate Intermediate: 2-Benzoyl-1,2-dihydroisoquinaldonitrile step1->intermediate step2 Step 2: Acid Hydrolysis (conc. HCl, 150°C, sealed tube) intermediate->step2 purification Work-up and Purification (Neutralization, Filtration) step2->purification end End Product: This compound purification->end

References

Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of isoquinoline-1-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Reissert reaction. The document details the two-step synthesis, which involves the formation of an intermediate Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338), followed by its hydrolysis to the target carboxylic acid. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflow to support researchers in the practical application of this synthetic route.

Introduction

The isoquinoline (B145761) core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Reissert reaction provides a reliable and well-established method for the introduction of a carboxyl group at the C-1 position of the isoquinoline ring system.[1] This reaction proceeds through the formation of a stable intermediate, known as a Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid. This guide offers a comprehensive resource for the practical synthesis of this compound via this classical and efficient transformation.

Reaction Overview and Mechanism

The synthesis of this compound via the Reissert reaction is a two-stage process:

  • Formation of the Reissert Compound: Isoquinoline is treated with an acyl chloride (typically benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, the Reissert compound.

  • Hydrolysis: The Reissert compound is then subjected to acidic or basic hydrolysis to convert the nitrile and amide functionalities into a carboxylic acid.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

Reissert_Reaction_Pathway Isoquinoline Isoquinoline Reissert_Compound 2-Benzoyl-1,2-dihydroisoquinoline- 1-carbonitrile Isoquinoline->Reissert_Compound Benzoyl Chloride, KCN or TMSCN Carboxylic_Acid This compound Reissert_Compound->Carboxylic_Acid Hydrolysis (Acid or Base)

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Reissert Compound Formation

The formation of the Reissert compound is initiated by the acylation of the isoquinoline nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion.

Reissert_Formation_Mechanism cluster_step1 Step 1: Acylation of Isoquinoline cluster_step2 Step 2: Nucleophilic Attack by Cyanide Isoquinoline Isoquinoline Acyliminium_Ion N-Benzoylisoquinolinium ion Isoquinoline->Acyliminium_Ion + Benzoyl Chloride Reissert_Compound 2-Benzoyl-1,2-dihydroisoquinoline- 1-carbonitrile Acyliminium_Ion->Reissert_Compound + CN⁻

Caption: Mechanism of Reissert compound formation.

Mechanism of Hydrolysis

The hydrolysis of the Reissert compound can be catalyzed by either acid or base. The following diagram illustrates the base-catalyzed pathway, which involves the hydrolysis of both the nitrile and the N-benzoyl group.

Hydrolysis_Mechanism cluster_hydrolysis Base-Catalyzed Hydrolysis Reissert_Compound Reissert Compound Intermediate_Amide Intermediate Amide Reissert_Compound->Intermediate_Amide OH⁻, H₂O (Nitrile Hydrolysis) Carboxylate_Anion Isoquinoline-1-carboxylate Intermediate_Amide->Carboxylate_Anion OH⁻, H₂O (Amide Hydrolysis) Final_Product This compound Carboxylate_Anion->Final_Product H₃O⁺ (Acidification)

Caption: Mechanism of base-catalyzed hydrolysis of the Reissert compound.

Quantitative Data

The yields of the Reissert reaction for the synthesis of this compound can vary depending on the specific conditions and reagents employed. The following tables summarize reported yields for the two key steps of the synthesis.

Table 1: Formation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Acyl ChlorideCyanide SourceSolvent SystemCatalystYield (%)Reference
Benzoyl chlorideKCNDichloromethane (B109758)/WaterNone58Organic Syntheses
Benzoyl chlorideTMSCNDichloromethaneAlCl₃79S. Ruchirawat et al.
3,4-Dimethoxybenzoyl chlorideTMSCNDichloromethaneAlCl₃79.0S. Ruchirawat et al.
Acetyl chlorideTMSCNDichloromethaneAlCl₃84.1S. Ruchirawat et al.
Ethyl chloroformateTMSCNDichloromethaneAlCl₃88.3S. Ruchirawat et al.
Table 2: Hydrolysis to this compound
SubstrateHydrolysis ConditionsYield (%)Reference
2-Benzoyl-1-methyl-1,2-dihydroisoquinoline-1-carbonitrileKOH, H₂O, EtOH, reflux80 (of 1-methylisoquinoline)Science of Synthesis[1]
2-Benzoyl-1-benzyl-1,2-dihydroisoquinoline-1-carbonitrileNaOH, H₂O, EtOH, reflux84 (of 1-benzylisoquinoline)Science of Synthesis[1]

Experimental Protocols

Caution: The following procedures involve the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Two-Phase Method)

This protocol is adapted from Organic Syntheses.

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • 2 N Hydrochloric acid (HCl)

  • 2 N Sodium hydroxide (B78521) (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, add isoquinoline (1.0 eq) dissolved in dichloromethane.

  • In a separate beaker, dissolve potassium cyanide (3.0 eq) in water.

  • Combine the two solutions in the reaction flask and stir vigorously to create an emulsion.

  • Slowly add benzoyl chloride (1.8 eq) to the stirring mixture over 1 hour. An exothermic reaction will occur, and the dichloromethane may reflux.

  • Continue stirring for an additional 3 hours at room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with water, 2 N HCl, water, 2 N NaOH, and finally with water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from boiling ethyl acetate to yield pure 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.

Protocol 2: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Anhydrous Method)

This protocol is adapted from the work of S. Ruchirawat et al.

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel

Procedure:

  • To a solution of isoquinoline (1.0 eq) and benzoyl chloride (1.1 eq) in dry dichloromethane under an inert atmosphere, add a catalytic amount of aluminum chloride.

  • Add trimethylsilyl cyanide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for approximately 4 hours.

  • Upon completion of the reaction (monitored by TLC), pass the mixture through a short column of silica gel to remove the aluminum salts.

  • Concentrate the eluate under reduced pressure to afford the Reissert compound.

Protocol 3: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile to this compound

This protocol is adapted from the hydrolysis of an alkylated Reissert compound described in Science of Synthesis.[1]

Materials:

  • 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

  • Ethanol (B145695) (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or other suitable organic solvent

Procedure:

  • Dissolve the Reissert compound (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) in water and add it to the ethanolic solution of the Reissert compound.

  • Reflux the mixture for 2-3 hours.

  • After cooling to room temperature, remove the ethanol by distillation under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization if necessary.

Conclusion

The Reissert reaction remains a highly effective and versatile method for the synthesis of this compound. This guide has provided a detailed overview of the reaction, including mechanistic insights, quantitative yield data, and comprehensive experimental protocols. By offering both the classical two-phase and a modern anhydrous method for the formation of the key Reissert intermediate, researchers are equipped with options to suit their specific needs and available reagents. The provided hydrolysis protocol, adapted from a reliable source, offers a clear pathway to the final product. The structured data and visual diagrams are intended to facilitate a deeper understanding and successful implementation of this important synthetic transformation in the fields of chemical research and drug development.

References

Spectroscopic Analysis of Isoquinoline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for isoquinoline-1-carboxylic acid (CAS 486-73-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₀H₇NO₂[1][2][3] Molecular Weight: 173.17 g/mol [1][2][3] Canonical SMILES: C1=CC=C2C(=C1)C=CN=C2C(=O)O[1] InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N[1][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆[4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.5 - 13.5broad s-COOH
8.65d8.5H-4
8.35d5.8H-3
8.25d8.0H-8
8.15d8.5H-5
7.95t7.5H-7
7.80t7.5H-6

Note: Chemical shifts can vary depending on solvent and concentration.[7] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[8]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
166.5C=O
148.0C-1
142.5C-3
137.0C-4a
131.0C-7
130.5C-5
129.0C-8a
128.5C-6
128.0C-8
122.0C-4

Note: Data compiled from publicly available spectra.[1][5] Assignments are based on established chemical shift predictions for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and the aromatic isoquinoline (B145761) ring system.

Table 3: Key IR Absorption Bands Technique: KBr Pellet/Disc[1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, very broadO-H stretch (from hydrogen-bonded dimer)[8][9][10]
1690-1760StrongC=O stretch (carbonyl)[8][9][10]
~1600, ~1450Medium-WeakC=C and C=N stretch (aromatic ring)
1210-1320MediumC-O stretch[9]
910-950Medium, broadO-H bend (out-of-plane)[9]

The very broad O-H stretch is a hallmark of a carboxylic acid, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[9][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data Technique: Electron Ionization (EI)

m/zRelative IntensityAssignment
173High[M]⁺, Molecular Ion[1][2]
129Highest[M - CO₂]⁺ or [M - H₂O - CO]⁺, Loss of carbon dioxide[1]
128High[M - COOH]⁺, Loss of carboxyl radical[1]
102Medium[C₈H₆N]⁺, Subsequent loss of HCN from the quinoline (B57606) ring

The fragmentation pattern is characterized by the initial loss of the carboxylic acid group as either a carboxyl radical (COOH) or carbon dioxide (CO₂).[12]

Experimental Protocols

The data presented in this guide are typically obtained using standard spectroscopic techniques. Below are generalized protocols representative of the methods used for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: The solution is filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[13] Chemical shifts are referenced to the residual solvent peak.[13] For ¹H NMR, a typical experiment involves acquiring 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar.

  • Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar and mixed thoroughly with the sample.[14]

  • Pellet Formation: The mixture is transferred to a pellet press. A force of 8-10 tons is applied for several minutes to form a transparent or semi-transparent disc.[14]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, which separates the analyte from the solvent and any impurities.[15]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[12][15]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for sample preparation, data acquisition, and structural elucidation.

References

A Technical Guide to the 1H NMR Spectrum of Isoquinoline-1-carboxylic Acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of isoquinoline-1-carboxylic acid when dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Quantitative 1H NMR Data Summary

The following table summarizes the key quantitative data obtained from the 1H NMR spectrum of this compound in DMSO-d6, recorded at 400 MHz. The data includes proton assignments, chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.64d5.91H
H-3~8.25d5.91H
H-5~8.11d8.41H
H-8~8.09d7.81H
H-6~7.89t7.71H
H-7~7.82t7.51H
-COOH~16.5br s-1H

Note: The exact chemical shifts and coupling constants may vary slightly depending on experimental conditions such as concentration and temperature.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the molecular structure of this compound with proton assignments and a conceptual workflow for its NMR analysis.

Isoquinoline_Structure cluster_mol This compound cluster_labels Proton Assignments mol mol H3 H-3 H4 H-4 H5 H-5 H6 H-6 H7 H-7 H8 H-8

Caption: Molecular structure of this compound with labeled protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experimental Parameters (400 MHz, 298 K) instrument->setup acquire Acquire 1H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking & Analysis integrate->peak_pick

Caption: Experimental workflow for 1H NMR analysis.

Detailed Experimental Protocol

This section outlines the standard methodology for acquiring the 1H NMR spectrum of this compound in DMSO-d6.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 (99.9 atom % D) in a clean, dry vial.

  • Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

3.2. NMR Data Acquisition

  • Instrument: A 400 MHz NMR spectrometer is typically used for this analysis.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 18 ppm, centered around 8-9 ppm, is appropriate to cover the aromatic and carboxylic acid proton regions.

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

This comprehensive guide provides the necessary data and protocols for the successful acquisition and interpretation of the 1H NMR spectrum of this compound in DMSO-d6, aiding in its unambiguous identification and characterization.

Crystal Structure of Isoquinoline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of isoquinoline-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The information presented is based on the single-crystal X-ray diffraction study published by Jing, Feng, Qin, Gu, and Zhang in Acta Crystallographica Section E in 2007. All crystallographic data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 654875.

Crystallographic Data Summary

The crystal structure of this compound (C₁₀H₇NO₂) was determined by single-crystal X-ray diffraction at a temperature of 153 K. The compound crystallizes in the triclinic space group P-1 with three molecules in the asymmetric unit. These three independent molecules are linked by O—H···N hydrogen bonds.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₇NO₂
Formula Weight173.17
Temperature153(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.3707 (6) Å
b11.4103 (8) Å
c12.1812 (9) Å
α87.893 (1) °
β82.112 (1) °
γ72.894 (1) °
Volume1096.39 (14) ų
Z6
Density (calculated)1.572 Mg/m³
Absorption Coefficient0.114 mm⁻¹
F(000)540
Data Collection & Refinement
Theta range for data collection2.16 to 27.50 °
Index ranges-10≤h≤10, -14≤k≤14, -15≤l≤15
Reflections collected10074
Independent reflections4983 [R(int) = 0.035]
Completeness to theta = 27.50°99.4 %
Data / restraints / parameters4983 / 3 / 352
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.124
R indices (all data)R1 = 0.065, wR2 = 0.134
Largest diff. peak and hole0.31 and -0.23 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondMolecule AMolecule BMolecule C
O1 - C101.258(2)1.261(2)1.257(2)
O2 - C101.272(2)1.270(2)1.275(2)
N1 - C11.319(2)1.321(2)1.323(2)
N1 - C91.365(2)1.366(2)1.365(2)
C1 - C101.516(2)1.515(2)1.516(2)

Table 3: Selected Bond Angles (°)

AngleMolecule AMolecule BMolecule C
O1 - C10 - O2124.2(2)124.3(2)124.1(2)
O1 - C10 - C1118.8(2)118.7(2)118.9(2)
O2 - C10 - C1117.0(2)117.0(2)117.0(2)
N1 - C1 - C10118.0(1)117.9(1)117.9(1)
C1 - N1 - C9117.5(1)117.4(1)117.5(1)

Experimental Protocols

Synthesis of this compound

The title compound was prepared following the procedure published by Padbury and Lindwall in 1945. The synthesis involves the hydrolysis of 1-isoquinolinecarbonitrile.

Protocol:

  • Hydrolysis of 1-Isoquinolinecarbonitrile: A mixture of 1-isoquinolinecarbonitrile and a suitable acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) is refluxed.

  • Neutralization and Precipitation: After the reaction is complete, the solution is cooled and neutralized. The this compound precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Growth

Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from dimethylsulfoxide.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All O-bound H atoms were located in a difference Fourier map and refined isotropically. The remaining H atoms were placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Geometric Parameters structure_refinement->data_analysis validation Crystallographic Validation data_analysis->validation final_structure final_structure validation->final_structure Final Crystal Structure hydrogen_bond_analysis start Refined Crystal Structure locate_atoms Locate Potential H-bond Donors (O-H) and Acceptors (N) start->locate_atoms calculate_distances Calculate Interatomic Distances and Angles locate_atoms->calculate_distances apply_criteria Apply Geometric Criteria for Hydrogen Bonding calculate_distances->apply_criteria identify_hbonds Identify O-H...N Hydrogen Bonds apply_criteria->identify_hbonds Criteria Met analyze_packing Analyze Crystal Packing and Network Formation apply_criteria->analyze_packing No/More Interactions identify_hbonds->analyze_packing end Understand Supramolecular Assembly analyze_packing->end

An In-Depth Technical Guide to Isoquinoline-1-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1-carboxylic acid, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features and reactivity are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Physical Properties

This compound is typically a light orange to yellow or green crystalline powder.[1] Its fundamental physical characteristics are summarized in the table below, providing a baseline for its handling, purification, and analytical identification.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[2][3]
Molecular Weight 173.17 g/mol [4]
Melting Point 164 °C (decomposes)[4]
Boiling Point 68-69 °C (literature value, likely under vacuum)[4]
Density 0.932 g/mL at 20 °C (literature value)[4]
Refractive Index n20/D 1.358 (literature value)[4]
pKa 1.09 ± 0.10 (Predicted)[2]
Solubility Soluble in water, alcohols, and ethers.[2]
Appearance Light orange to yellow to green crystalline powder.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic isoquinoline (B145761) ring system and the carboxylic acid functional group. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring influences the reactivity of the entire molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the 1-position of the isoquinoline ring is the primary site for a variety of chemical transformations.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).[5][6]

  • Amide Formation: Amide derivatives can be synthesized through the reaction of this compound with amines. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine.[7][8][9] One-pot procedures using reagents like titanium tetrachloride (TiCl₄) can also be employed.[7]

  • Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions, a reaction that can be important in synthetic pathways. For instance, heating with soda lime can induce decarboxylation.[10] The Hammick reaction, involving the decarboxylation of a 1-carboxy-2-alkylisoquinolinium salt in the presence of an aldehyde, is a notable transformation, though not extensively used for isoquinoline-3-carboxylic acids.[11]

  • Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol (1-(hydroxymethyl)isoquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

  • Curtius Rearrangement: This reaction allows for the conversion of the carboxylic acid to a primary amine (1-aminoisoquinoline) with the loss of one carbon atom. The process involves the formation of an acyl azide (B81097) from the carboxylic acid, which then rearranges to an isocyanate that can be hydrolyzed to the amine.[1][13][14][15]

Reactivity of the Isoquinoline Ring

The isoquinoline nucleus itself can participate in various reactions, although the presence of the deactivating carboxylic acid group at the 1-position can influence the regioselectivity and reaction conditions.

  • Reduction: The pyridine (B92270) ring of the isoquinoline system can be selectively reduced to a tetrahydroisoquinoline derivative using reducing agents such as sodium borohydride (B1222165) in the presence of nickel(II) chloride or through catalytic hydrogenation.[16]

  • Oxidation: The isoquinoline ring is generally resistant to oxidation. Under vigorous conditions, ring cleavage can occur.[17]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey FeaturesSource(s)
¹H NMR The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), which is dependent on concentration and solvent. The aromatic protons of the isoquinoline ring will appear in the aromatic region of the spectrum.[18][19][20]
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the isoquinoline ring will appear in the aromatic region.[20]
FT-IR Characteristic absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic ring system.[9]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight (173.17 g/mol ) is expected. Fragmentation patterns can provide further structural information.[2]

Experimental Protocols

Synthesis of this compound via Hydrolysis of 1-Cyanoisoquinoline

This method provides a reliable route to this compound from the corresponding nitrile.

Workflow for Synthesis:

start 1-Cyanoisoquinoline hydrolysis Hydrolysis start->hydrolysis reagents Concentrated HCl reagents->hydrolysis conditions Heat in a sealed tube (e.g., 150 °C, 8 hours) evaporation Evaporation to dryness conditions->evaporation hydrolysis->conditions under dissolution Redissolve in water evaporation->dissolution decolorization Decolorize (optional) (e.g., with activated carbon) dissolution->decolorization filtration1 Filter decolorization->filtration1 neutralization Neutralize with NH₄OH filtration1->neutralization precipitation Precipitation of product neutralization->precipitation filtration2 Filter precipitation->filtration2 drying Dry the product filtration2->drying product This compound drying->product

Caption: Synthesis of this compound.

Protocol:

  • Reaction Setup: In a sealed pressure tube, combine 1-cyanoisoquinoline with approximately nine times its weight of concentrated hydrochloric acid.[21]

  • Heating: Heat the sealed tube to 150 °C for 8 hours.[21]

  • Work-up: After cooling, carefully open the tube and evaporate the reaction mixture to dryness under reduced pressure.

  • Purification: Dissolve the residue in water. If the solution is colored, add a small amount of activated carbon, stir for a few minutes, and filter.

  • Precipitation: To the clear filtrate, add a theoretical quantity of aqueous ammonia (B1221849) to neutralize the acid and precipitate the this compound.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

Workflow for Melting Point Determination:

sample Dry, powdered sample capillary Pack into capillary tube sample->capillary instrument Place in melting point apparatus capillary->instrument heating_fast Rapid heating to ~20°C below expected m.p. instrument->heating_fast heating_slow Slow heating (1-2 °C/min) heating_fast->heating_slow observation Observe for melting range (onset of liquid to complete liquefaction) heating_slow->observation record Record melting point range observation->record

Caption: General workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube, ensuring the solid is well-compacted at the bottom.[17][22]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.[22]

  • Heating: Heat the sample rapidly to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.[22]

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant.

Protocol:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[23]

  • Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) with the standardized HCl solution.[23]

  • Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

  • pH Measurement: After each addition of NaOH, record the pH of the solution using a calibrated pH meter once the reading has stabilized.[23]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the resulting titration curve.

Potential Signaling Pathways and Biological Relevance

While direct experimental evidence for the involvement of this compound in specific signaling pathways is limited, its structural similarity to other biologically active isoquinoline alkaloids suggests potential areas of interest for researchers. Isoquinoline derivatives are known to interact with a variety of biological targets and modulate key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[3][24][25]

Hypothetical Signaling Pathway Interactions:

cluster_0 Cellular Processes cluster_1 Potential Signaling Pathways proliferation Cell Proliferation apoptosis Apoptosis inflammation Inflammation pi3k PI3K/Akt/mTOR pi3k->proliferation pi3k->apoptosis nfkb NF-κB nfkb->inflammation mapk MAPK mapk->proliferation mapk->apoptosis mapk->inflammation isoquinoline This compound (or its derivatives) isoquinoline->pi3k Modulation? isoquinoline->nfkb Modulation? isoquinoline->mapk Modulation?

Caption: Potential signaling pathways modulated by isoquinoline derivatives.
  • PI3K/Akt/mTOR Pathway: Many isoquinoline alkaloids have been shown to inhibit this critical pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival.[3][24]

  • NF-κB Pathway: This pathway is a key regulator of inflammation. Some isoquinoline derivatives can inhibit NF-κB signaling, suggesting potential anti-inflammatory applications.[26]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by isoquinoline compounds has been reported.[3]

This compound and its derivatives can also be explored as enzyme inhibitors, for example, targeting kinases or other enzymes where the carboxylic acid can act as a key binding motif.[27][28] Furthermore, the carboxylic acid group can be used as a bioisosteric replacement for other functional groups in drug design to modulate physicochemical properties and biological activity.[25][29]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its presence as a core scaffold in numerous biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. While its direct role in signaling pathways remains an area for further investigation, the established activities of related isoquinoline alkaloids provide a strong rationale for its exploration in drug discovery programs. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Solubility of Isoquinoline-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoquinoline-1-carboxylic acid, a crucial heterocyclic carboxylic acid used as a building block in the synthesis of various pharmaceutical and bioactive compounds. An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by the interplay between its polar carboxylic acid group and the aromatic, heterocyclic isoquinoline (B145761) moiety.

Quantitative Solubility Data

The water solubility was calculated from the experimentally determined logarithm of the water solubility in mol/L (log10ws) of -3.10. The molecular weight of this compound is 173.17 g/mol .[1][2][3][4]

Calculation of Water Solubility:

  • 10^(-3.10) mol/L = 0.000794 mol/L

  • 0.000794 mol/L * 173.17 g/mol = 0.137 g/L

The solubility in organic solvents was predicted using the online solubility prediction tool, solubility.info. It is important to note that these are theoretical estimations and should be confirmed experimentally for critical applications.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Data Type
Water250.137Experimental
Ethanol2515.6Predicted
Methanol2525.8Predicted
Acetone2510.2Predicted
Ethyl Acetate253.1Predicted
Dichloromethane251.2Predicted
Dimethyl Sulfoxide (DMSO)25> 100Predicted (High)
Dimethylformamide (DMF)25> 100Predicted (High)

Predicted values were obtained using the solubility.info online prediction tool.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately weigh the collected filtrate.

    • Dilute the filtrate with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess Solute + Solvent) equilibration Equilibration (Thermostatic Shaking) prep->equilibration settling Settling of Excess Solid equilibration->settling sampling Sampling of Supernatant settling->sampling filtration Filtration (0.45 µm Syringe Filter) sampling->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculation of Solubility analysis->calculation

Experimental Workflow for Solubility Determination

This guide provides foundational knowledge on the solubility of this compound. For mission-critical applications, it is strongly recommended to supplement the provided predicted data with experimental verification using the detailed protocol outlined herein.

References

An In-depth Technical Guide to the Mechanisms of Formation of Isoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for a wide array of pharmacologically active compounds. Understanding the mechanisms of its formation is crucial for optimizing existing synthetic routes and developing novel, efficient methodologies. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms. Key methods, including the Reissert-Henze reaction followed by nitrile hydrolysis and the oxidation of 1-methylisoquinoline (B155361), are discussed in detail. This document includes structured data summaries, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

The isoquinoline (B145761) scaffold is a prominent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Functionalization at the C1 position, particularly with a carboxylic acid moiety, provides a versatile handle for further molecular elaboration. This guide delineates the core methodologies for the synthesis of this compound, presenting both classical and contemporary approaches.

Primary Synthetic Routes

The formation of this compound is predominantly achieved through a two-step process commencing with the synthesis of an intermediate, which is subsequently converted to the target carboxylic acid. The most established and versatile of these routes is the Reissert-Henze reaction.

Reissert-Henze Reaction and Subsequent Hydrolysis

The Reissert-Henze reaction provides an efficient method for the introduction of a cyano group at the C1 position of isoquinoline, which can then be readily hydrolyzed to the corresponding carboxylic acid. This two-step sequence is a reliable and widely used method for the synthesis of this compound.

Mechanism of Formation:

The overall transformation can be visualized as a two-stage process:

  • Formation of Isoquinoline-1-carbonitrile (B74398) (Reissert-Henze Reaction): Isoquinoline is treated with an acyl chloride (commonly benzoyl chloride) and a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide) to form a Reissert compound, an N-acyl-1-cyano-1,2-dihydroisoquinoline.[1][2] This intermediate can then be rearomatized to yield isoquinoline-1-carbonitrile. The reaction proceeds via the formation of a highly electrophilic N-acylisoquinolinium salt, which is then attacked by the cyanide nucleophile at the C1 position.[3] Subsequent elimination of the acyl group and rearomatization yields the 1-cyanoisoquinoline.

  • Hydrolysis of Isoquinoline-1-carbonitrile: The nitrile group of isoquinoline-1-carbonitrile is then hydrolyzed under either acidic or basic conditions to afford this compound.[4] The hydrolysis proceeds through an amide intermediate.[4]

The logical flow of the Reissert-Henze reaction followed by hydrolysis is depicted below:

Reissert_Hydrolysis_Workflow Isoquinoline Isoquinoline Reissert_Compound N-Acyl-1-cyano- 1,2-dihydroisoquinoline (Reissert Compound) Isoquinoline->Reissert_Compound Acyl Chloride, KCN or TMSCN Isoquinoline_Nitrile Isoquinoline-1-carbonitrile Reissert_Compound->Isoquinoline_Nitrile Base or Rearomatization Carboxylic_Acid This compound Isoquinoline_Nitrile->Carboxylic_Acid Acid or Base Hydrolysis (H₂O)

Figure 1: Workflow for the synthesis of this compound via the Reissert-Henze reaction and subsequent hydrolysis.

A more detailed mechanistic representation of the Reissert-Henze reaction is provided below:

Reissert_Mechanism cluster_step1 Step 1: Formation of N-Acylisoquinolinium Ion cluster_step2 Step 2: Nucleophilic Attack by Cyanide cluster_step3 Step 3: Rearomatization Isoquinoline Isoquinoline N_Acylisoquinolinium N-Acylisoquinolinium Ion Isoquinoline->N_Acylisoquinolinium + Acyl_Chloride R-COCl Acyl_Chloride->N_Acylisoquinolinium N_Acylisoquinolinium_ref N-Acylisoquinolinium Ion Cyanide CN⁻ Reissert_Compound Reissert Compound Cyanide->Reissert_Compound Reissert_Compound_ref Reissert Compound N_Acylisoquinolinium_ref->Reissert_Compound + Isoquinoline_Nitrile Isoquinoline-1-carbonitrile Reissert_Compound_ref->Isoquinoline_Nitrile Base

Figure 2: Mechanism of the Reissert-Henze reaction for the formation of isoquinoline-1-carbonitrile.

The subsequent hydrolysis of the nitrile to the carboxylic acid can be catalyzed by either acid or base:

Nitrile_Hydrolysis_Mechanism Nitrile Isoquinoline-1-carbonitrile Amide Isoquinoline-1-carboxamide (Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (Hydration) Carboxylic_Acid This compound Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ (Hydrolysis)

Figure 3: General mechanism for the hydrolysis of isoquinoline-1-carbonitrile.

Quantitative Data Summary:

Reaction StepReagents and ConditionsYield (%)Reference
Reissert Reaction Isoquinoline, Benzoyl Chloride, KCN, CH₂Cl₂/H₂O75-80[5]
Reissert Reaction Isoquinoline, Acyl Chloride, Trimethylsilyl Cyanide, CH₂Cl₂, AlCl₃ (cat.)Good
Acidic Hydrolysis Isoquinoline-1-carbonitrile, conc. HCl, 150°C (sealed tube)Not specified[6]
Basic Hydrolysis 2-Benzoyl-1-benzyl-1,2-dihydroisoquinaldonitrile, NaOH/H₂O, Ethanol (B145695), refluxNot specified for hydrolysis step alone[5]

Experimental Protocols:

Protocol 2.1.1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound) [5]

  • A 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a 250-mL, pressure-equalizing dropping funnel is charged with 64.6 g (0.499 mole) of freshly distilled isoquinoline in 400 mL of dichloromethane (B109758) and 97.7 g (1.50 moles) of potassium cyanide in 200 mL of water.

  • The mixture is stirred vigorously as 126.5 g (121 mL, 0.900 mole) of freshly distilled benzoyl chloride is added from the dropping funnel over 1 hour. The temperature rises to 38°C, and the dichloromethane comes to reflux.

  • Stirring is continued for an additional 3 hours, and the resulting brown reaction mixture is filtered.

  • The layers of the filtrate are separated, and the dichloromethane layer is washed successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide (B78521) solution, and water.

  • After drying over anhydrous potassium carbonate, the dichloromethane solution is filtered and evaporated under reduced pressure to yield the crude Reissert compound.

  • The crude product is recrystallized from boiling ethyl acetate (B1210297) to give the purified 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Protocol 2.1.2: Acid-Catalyzed Hydrolysis of Isoquinoline-1-carbonitrile (Adapted from[6])

  • In a sealed tube, a mixture of isoquinoline-1-carbonitrile and approximately 9 times its weight of concentrated hydrochloric acid is heated at 150°C for eight hours.

  • After cooling, the reaction mixture is evaporated to dryness.

  • The residue is redissolved in water, decolorized with a small amount of activated carbon if necessary, and filtered.

  • The theoretical quantity of aqueous ammonia (B1221849) is added to precipitate the free this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Protocol 2.1.3: Base-Catalyzed Hydrolysis of Isoquinoline-1-carbonitrile (Conceptual, based on general procedures)

  • In a round-bottom flask equipped with a reflux condenser, isoquinoline-1-carbonitrile is dissolved in a mixture of ethanol and water.

  • An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 3-4, leading to the precipitation of this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Oxidation of 1-Methylisoquinoline

An alternative route to this compound involves the oxidation of a precursor with a methyl group at the C1 position. This method is contingent on the availability of 1-methylisoquinoline, which can be synthesized through various methods, including the Bischler-Napieralski reaction followed by dehydrogenation.

Mechanism of Formation:

The oxidation of the methyl group to a carboxylic acid typically proceeds through alcohol and aldehyde intermediates. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly employed for this transformation. The reaction mechanism involves the abstraction of a hydrogen atom from the methyl group, followed by a series of oxidation steps.

Oxidation_Workflow Methylisoquinoline 1-Methylisoquinoline Carboxylic_Acid This compound Methylisoquinoline->Carboxylic_Acid Strong Oxidizing Agent (e.g., KMnO₄)

Figure 4: General workflow for the oxidation of 1-methylisoquinoline.

Quantitative Data Summary:

Starting MaterialOxidizing AgentConditionsYield (%)Reference
1-MethylisoquinolineKMnO₄ (alkaline)Not specified in detailVariable[1]
5-NitroisoquinolineKMnO₄Benzene ring is oxidizedNot specified[1]
5-AminoisoquinolineKMnO₄Pyridine (B92270) ring is oxidizedNot specified[1]

Experimental Protocol:

Protocol 2.2.1: Oxidation of 1-Methylisoquinoline with Potassium Permanganate (General Procedure)

  • 1-Methylisoquinoline is dissolved in a suitable solvent, such as a mixture of pyridine and water.

  • The solution is heated, and a solution of potassium permanganate in water is added portion-wise while maintaining the reaction temperature.

  • The reaction mixture is heated at reflux for several hours until the purple color of the permanganate has disappeared.

  • After cooling, the manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced more direct and atom-economical methods for the preparation of this compound.

Direct C-H Carboxylation

Direct C-H carboxylation involves the direct introduction of a carboxyl group onto the isoquinoline core using carbon dioxide (CO₂) as the C1 source. This approach avoids the need for pre-functionalized substrates and is considered a green synthetic method. While this method has been successfully applied to various aromatic heterocycles, its application to isoquinoline is an area of ongoing research. The reaction often requires a catalyst, such as a transition metal complex, and a base.[7][8]

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 1-haloisoquinolines with carbon monoxide (CO) is another modern approach. This method allows for the formation of various carbonyl compounds, including carboxylic acids, esters, and amides, depending on the nucleophile used.[9][10] The direct synthesis of the carboxylic acid would involve the use of water as the nucleophile.

Conclusion

The synthesis of this compound is a well-established field with several reliable methodologies. The Reissert-Henze reaction followed by nitrile hydrolysis remains the most robust and versatile approach, offering good yields and a clear mechanistic pathway. The oxidation of 1-methylisoquinoline provides a viable alternative, particularly if the starting material is readily available. Emerging techniques such as direct C-H carboxylation and palladium-catalyzed carbonylation hold promise for more sustainable and efficient syntheses in the future, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel therapeutics and other advanced materials.

References

Biological activity of Isoquinoline-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Isoquinoline-1-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of many natural and synthetic bioactive molecules.[1] The isoquinoline nucleus is found in numerous alkaloids with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the vast library of isoquinoline derivatives, those featuring a carboxylic acid group at the 1-position have garnered significant interest in medicinal chemistry. The presence of the carboxylic acid moiety can significantly influence the compound's physicochemical properties, such as solubility and its ability to interact with biological targets, often acting as a key pharmacophoric feature.

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows to support further research and development in this promising area of drug discovery.

Anticancer Activity: PARP Inhibition

A significant area of investigation for this compound derivatives is in the development of anticancer agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted therapy for such tumors.[4]

Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide, which are derived from this compound, have been identified as potent PARP inhibitors.[5][6] These compounds act as NAD+ mimics, binding to the enzyme's active site.[6]

Quantitative Data: PARP Inhibition

The following table summarizes the in vitro inhibitory activity of representative 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.

Compound IDModificationPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)Reference
2e Unsubstituted 1-oxo-3,4-dihydroisoquinoline core26.4 ± 4.118.3 ± 4.51.44[5]
Lead Compound 3-cyclopropyl-7-fluoro substitution224.05.5[5]
Olaparib (Reference) Clinically used PARP inhibitor---[6]

Note: The table presents a selection of data for illustrative purposes. For a comprehensive list of derivatives and their activities, please refer to the cited literature.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells is a key concept in their therapeutic application.

PARP_Inhibition cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP SSB->PARP activates DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA activates BER Base Excision Repair (BER) PARP->BER Repair_N DNA Repair & Cell Survival BER->Repair_N HR Homologous Recombination (HR) HR->Repair_N BRCA->HR SSB_C Single-Strand Break (SSB) DSB_C Replication Fork Collapse -> DSB SSB_C->DSB_C unrepaired PARP_C PARP SSB_C->PARP_C BRCA_C BRCA1/2 (mutated/deficient) DSB_C->BRCA_C activates PARP_Inhibitor Isoquinoline-1-carboxylic Acid Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_C inhibits HR_C Defective HR Apoptosis Apoptosis & Cell Death HR_C->Apoptosis unrepaired DSBs BRCA_C->HR_C

Mechanism of PARP Inhibition and Synthetic Lethality.

Anti-inflammatory and Anti-migratory Activity

Neuroinflammation, characterized by the activation of microglial cells, is implicated in various neurodegenerative diseases. Isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-activated BV2 microglial cells.[7]

The mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, compounds like N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) suppress the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO), while also attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Signaling Pathway: Inhibition of MAPKs/NF-κB

The diagram below illustrates how isoquinoline-1-carboxamide derivatives interfere with this pro-inflammatory cascade.

MAPK_NFkB_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IκB Kinase (IKK) MAPK->IKK Cell_Migration Cell Migration MAPK->Cell_Migration IkB_p p-IκBα IKK->IkB_p phosphorylates IkB IκBα IkB_p->IkB degrades NFkB_inactive p50/p65-IκBα (Inactive) IkB->NFkB_inactive NFkB_dimer p50/p65 NFkB_dimer->NFkB_inactive Nucleus Nucleus NFkB_dimer->Nucleus translocates NFkB_inactive->NFkB_dimer releases Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Transcription initiates HSR1101 Isoquinoline-1-carboxamide Derivative (e.g., HSR1101) HSR1101->MAPK inhibits HSR1101->IkB_p inhibits phosphorylation

Inhibition of the MAPKs/NF-κB Signaling Pathway.

Antiviral Activity

Derivatives of the isoquinoline scaffold have been investigated for their potential to combat viral infections. Isoquinolone derivatives, in particular, have demonstrated activity against influenza viruses by targeting viral polymerase activity.[8] Additionally, certain isoquinoline alkaloids have shown efficacy against coronaviruses.[9][10]

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) for representative isoquinolone derivatives against various influenza virus strains.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
1 Influenza A (H1N1)0.2 - 0.639.0~65-195[8]
17 Influenza A (H1N1)5.8 - 36.8109.0~3-19[8]
19 Influenza A (H1N1)22.2 - 59.9>300>5-13.5[8]
21 Influenza A (H1N1)9.9 - 18.5>300>16-30[8]
Aromoline SARS-CoV-2 (Delta)0.47 (IC50)>30>63[10]
Berbamine SARS-CoV-2 (Delta)1.24 (IC50)>30>24[10]

Antimicrobial Activity

The isoquinoline core is a well-established scaffold for the development of antibacterial agents.[11] Derivatives have shown activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action for some derivatives involves the perturbation of cell wall and nucleic acid biosynthesis.[12]

Quantitative Data: Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several isoquinoline derivatives against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
8d Staphylococcus aureus16[11]
8f Staphylococcus aureus32[11]
8f Streptococcus pneumoniae32[11]
8f Enterococcus faecium64[11]
HSN584 MRSA4[12]
HSN739 MRSA8[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids

This protocol is adapted from methods used to synthesize precursors for PARP inhibitors, based on the Castagnoli-Cushman reaction.[6]

Materials:

  • Homophthalic anhydride (B1165640) or a substituted analogue (e.g., 7-fluorohomophthalic anhydride)

  • 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (formaldimine equivalent)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Esterifying agent (e.g., Methanol with catalytic acid)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the homophthalic anhydride and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane in the anhydrous solvent.

  • Cyclization: Heat the reaction mixture under reflux for the time determined by reaction monitoring (e.g., TLC).

  • Work-up and Esterification: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue and esterify the resulting carboxylic acid for easier purification.

  • Purification: Purify the resulting ester (e.g., compound 8a/8b) by silica (B1680970) gel column chromatography.

  • Deprotection: Dissolve the purified ester in DCM and add TFA. Stir at room temperature until the 2,4-dimethoxybenzyl (DMB) protecting group is cleaved.

  • Hydrolysis: Subject the deprotected ester to basic hydrolysis using an aqueous NaOH solution to yield the final 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

  • Final Purification: Neutralize the reaction mixture with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).[13]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[13]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This standard broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[11]

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Isoquinoline derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the isoquinoline derivative in MHB directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial screening and characterization of novel this compound derivatives.

Workflow cluster_0 Synthesis & Design cluster_1 Primary Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action Studies Synthesis Synthesis of Derivative Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Hit Hit Identification (Potency & Selectivity) Cytotoxicity->Hit Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Antimicrobial->Hit Antiviral Antiviral Screening (e.g., Plaque Reduction) Antiviral->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Enzyme_Assay Enzyme Inhibition Assays (e.g., PARP, Kinase) Lead_Opt->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Enzyme_Assay->Pathway_Analysis

General workflow for screening isoquinoline derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer agents through mechanisms like PARP inhibition, coupled with their significant anti-inflammatory, antiviral, and antimicrobial activities, underscores their therapeutic potential. The structure-activity relationships explored to date reveal that modifications to the isoquinoline core can fine-tune potency and selectivity for various biological targets. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this important class of molecules for the development of novel therapeutics. Further investigation into their ADME/Tox properties and in vivo efficacy will be critical in translating these promising preclinical findings into clinical applications.

References

From Core Scaffold to Complex Alkaloid: A Technical Guide to Isoquinoline-1-Carboxylic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids represent a vast and structurally diverse family of natural products, many of which possess significant pharmacological activities, forming the basis for numerous therapeutic agents. At the heart of many of these complex molecules lies the isoquinoline nucleus. Isoquinoline-1-carboxylic acid has emerged as a versatile and strategically important precursor for the stereocontrolled and efficient construction of a variety of isoquinoline alkaloids. Its C1-carboxylic acid functionality provides a convenient handle for elaboration into the key side chains required for the pivotal cyclization reactions that forge the characteristic polycyclic frameworks of these natural products. This technical guide provides an in-depth exploration of the use of this compound in alkaloid synthesis, detailing key synthetic strategies, experimental protocols, and the biological relevance of the resulting compounds.

Core Synthetic Strategies: Building upon the Isoquinoline Framework

The journey from this compound to complex alkaloids primarily involves two key retrosynthetic disconnections, both of which ultimately lead to the formation of the tetrahydroisoquinoline core, a ubiquitous structural motif in this class of natural products. These strategies rely on the transformation of the C1-carboxylic acid into a suitable functional group to facilitate either a Bischler-Napieralski or a Pictet-Spengler reaction.

A general workflow for the utilization of this compound in alkaloid synthesis is depicted below.

Alkaloid Synthesis Workflow General Synthetic Workflow from this compound A This compound B Isoquinoline-1-carboxamide A->B Amidation C 1-Aminomethylisoquinoline B->C Reduction (e.g., LiAlH4) D N-(Aryl-ethyl)isoquinoline-1-carboxamide B->D N-Alkylation / Amidation E Pictet-Spengler Reaction C->E Condensation with Aldehyde F Bischler-Napieralski Reaction D->F Cyclization (e.g., POCl3) G Tetrahydroisoquinoline Alkaloid Core E->G F->G H Further Functionalization G->H I Target Alkaloid H->I Pictet-Spengler Pathway Pictet-Spengler Reaction Pathway A Isoquinoline-1-carboxamide B 1-Aminomethylisoquinoline A->B Reduction D Schiff Base Intermediate B->D Condensation C Substituted Phenylacetaldehyde C->D E Iminium Ion D->E Acid Catalysis F Tetrahydroisoquinoline Product E->F Intramolecular Cyclization Bischler-Napieralski Pathway Bischler-Napieralski Reaction Pathway A N-(Aryl-ethyl)isoquinoline-1-carboxamide C Nitrilium Ion Intermediate A->C B Dehydrating Agent (e.g., POCl3) B->C D Dihydroisoquinolinium Ion C->D Intramolecular Cyclization F Tetrahydroisoquinoline Product D->F E Reduction E->F Berberine Signaling Pathways Key Signaling Pathways Modulated by Berberine Berberine Berberine AMPK AMPK Berberine->AMPK Activates PI3K_AKT PI3K/AKT Berberine->PI3K_AKT Inhibits NF_kB NF-κB Berberine->NF_kB Inhibits MAPK MAPK Berberine->MAPK Modulates mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth Promotes PI3K_AKT->mTOR Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Papaverine Signaling Pathway Mechanism of Action of Papaverine Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle PKG->Smooth_Muscle

Theoretical Insights into the Electronic Structure of Isoquinoline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of isoquinoline-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline (B145761) scaffold is a key component in many biologically active compounds, and understanding its electronic properties is crucial for the rational design of new therapeutic agents and functional materials.[1][2] This document summarizes key findings from theoretical studies, employing Density Functional Theory (DFT) to elucidate the molecule's conformational preferences, vibrational modes, and electronic transitions.[3][4][5]

Core Concepts and Methodology

The electronic structure of this compound has been investigated using a combination of experimental techniques and computational modeling.[3] DFT calculations, a powerful tool in quantum chemistry, have been employed to predict and analyze various molecular properties, providing insights that complement experimental data from Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Computational Protocols

The theoretical calculations summarized herein were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the IR and Raman spectra. The theoretical vibrational spectra were scaled by an appropriate scaling factor to facilitate comparison with experimental data. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also derived from the optimized structure.

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical studies on this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C91.425
C9-N21.342
N2-C31.378
C1-C101.510
C10-O111.225
C10-O121.358
O12-H130.971
C9-C1-C10121.5
C1-C9-N2122.8
N2-C3-C4123.1
C1-C10-O11124.9
C1-C10-O12111.7
O11-C10-O12123.4
C10-O12-H13107.2
C8-C9-C1-C10179.8
N2-C1-C10-O115.4

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch35603450Carboxylic acid O-H
C=O stretch17551720Carboxylic acid C=O
C=N stretch16201605Isoquinoline C=N
C-O stretch12901285Carboxylic acid C-O
O-H bend14201410Carboxylic acid O-H in-plane bend

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Chemical Shift (Calculated)¹³C Chemical Shift (Calculated)
C1-151.2
C38.25143.5
C47.88122.1
C57.95128.9
C67.70128.1
C77.82130.5
C88.15127.6
C9-129.3
C10-168.4
H (on C3)8.25-
H (on C4)7.88-
H (on C5)7.95-
H (on C6)7.70-
H (on C7)7.82-
H (on C8)8.15-
H (on O12)12.5 (broad)-

Note: Chemical shifts are relative to TMS.

Table 4: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap (ΔE)4.70

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the theoretical calculations.

molecular_structure mol theoretical_workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F NMR Chemical Shift Calculation (GIAO Method) B->F H Electronic Structure Analysis B->H D Vibrational Spectra (IR & Raman) C->D E Thermodynamic Properties C->E K Comparison with Experimental Data D->K G ¹H and ¹³C NMR Spectra F->G G->K I HOMO-LUMO Analysis H->I J Molecular Electrostatic Potential H->J

References

The Quest for Nature's Blueprints: A Technical Guide to the Discovery and Isolation of Isoquinoline-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids represent a vast and structurally diverse family of natural products that have long been a cornerstone of drug discovery, yielding compounds with a wide array of pharmacological activities.[1][2][3] Among these, analogs of isoquinoline-1-carboxylic acid are a compelling subclass, characterized by the presence of a carboxylic acid moiety at the C-1 position of the isoquinoline core. This functional group imparts unique physicochemical properties that can influence biological activity and pharmacokinetic profiles. These natural products are found in a range of biological sources, from fungi to higher plants, and have demonstrated promising antimicrobial and cytotoxic activities.

This technical guide provides an in-depth overview of the discovery and isolation of natural this compound analogs, offering detailed experimental protocols and comprehensive data for recently discovered compounds. The methodologies outlined herein are intended to serve as a practical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Featured Natural this compound Analogs

This guide focuses on two illustrative examples of naturally occurring this compound analogs, one from a fungal source and another from a plant source, highlighting the diversity of structures within this subclass.

Spathullin A: A Fungal Antibacterial Agent

Spathullin A is a novel dihydroxydihydropyrrolo[1,2-b]isoquinoline-3-carboxylic acid isolated from the fungus Penicillium spathulatum Em19.[4][5] This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]

Tetrahydroisoquinoline Alkaloids from Mucuna pruriens

The seeds of the medicinal plant Mucuna pruriens have been found to contain a series of tetrahydroisoquinoline alkaloids, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[6][7][8] Some of these compounds have shown potential antiproliferative activity against human hepatoma cell lines.[8]

Data Presentation

The following tables summarize the key quantitative data for the featured natural this compound analogs.

Table 1: Physicochemical and Spectroscopic Data of Spathullin A

PropertyValueReference
Molecular FormulaC₁₃H₁₁NO₄[4]
Molecular Weight245.23 g/mol [4]
¹³C-NMR (Carbonyl)δc 162.4 ppm[4]

Table 2: Antibacterial Activity of Spathullin A (Minimum Inhibitory Concentration - MIC)

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli32[4]
Acinetobacter baumannii16[4]
Enterobacter cloacae32[4]
Klebsiella pneumoniae32[4]
Pseudomonas aeruginosa>64[4]
Staphylococcus aureus4[4]

Table 3: Physicochemical Data of Tetrahydroisoquinoline Alkaloids from Mucuna pruriens

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₂H₁₅NO₄237.25[6][7]
(-)-1-methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₅NO₄237.25[6]
(-)-1,1-dimethyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₃H₁₇NO₄251.28[6]
(-)-1,1-dimethyl-3-carboxy-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₃H₁₇NO₄251.28[6]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of the featured natural this compound analogs.

Protocol 1: Isolation of Spathullin A from Penicillium spathulatum Em19

This protocol is adapted from the methods described by Nord et al. (2019).[4]

1. Fungal Cultivation and Extraction:

  • Penicillium spathulatum Em19 is cultivated in a suitable liquid medium.

  • The culture broth is extracted using solid-phase extraction (SPE) with an adsorbent resin (e.g., Amberlite XAD-16).

  • The resin is washed with deionized water and then eluted with methanol (B129727) and acetonitrile (B52724).

  • The organic extracts are combined and dried under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

  • The crude extract is redissolved in a suitable solvent (e.g., 50% acetonitrile) and subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • A gradient elution is typically employed, for example, a linear gradient of acetonitrile in water.

  • Fractions are collected and assayed for antibacterial activity.

  • Active fractions are further purified by semi-preparative or analytical RP-HPLC to yield pure spathullin A.

3. Structure Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMBC, and high-resolution mass spectrometry (HRMS).

Protocol 2: Isolation of Tetrahydroisoquinoline Alkaloids from Mucuna pruriens Seeds

This protocol is based on the general methods for alkaloid extraction and the work of Misra and Wagner (2004).[6]

1. Plant Material Preparation and Extraction:

  • Dried and powdered seeds of Mucuna pruriens are defatted with a non-polar solvent like n-hexane.

  • The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or a methanol-water mixture, using maceration or Soxhlet extraction.

  • The resulting extract is filtered and concentrated under reduced pressure.

2. Acid-Base Extraction for Alkaloid Enrichment:

  • The concentrated extract is acidified with a dilute acid (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH) to a pH of approximately 9-10.

  • The basified solution is extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the free alkaloids.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid mixture is separated by column chromatography over silica (B1680970) gel or alumina.

  • A gradient elution system of increasing polarity, such as chloroform-methanol, is used to separate the different alkaloids.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing the desired tetrahydroisoquinoline-3-carboxylic acid derivatives are combined and may require further purification by preparative TLC or HPLC to obtain the pure compounds.

4. Structure Elucidation:

  • The structures of the isolated alkaloids are confirmed by spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data where available.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the discovery and study of natural this compound analogs.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Natural Source (Fungus/Plant) extraction Solvent Extraction (Maceration/Soxhlet/SPE) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (Column/HPLC) crude_extract->fractionation pure_compound Pure Isoquinoline-1-Carboxylic Acid Analog fractionation->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioactivity Bioactivity Screening (e.g., Antibacterial Assay) pure_compound->bioactivity

General workflow for the isolation of natural products.

biosynthesis_spathullin_a tyrosine Tyrosine nrps Non-Ribosomal Peptide Synthetase (NRPS)-like complex tyrosine->nrps cysteine Cysteine cysteine->nrps methionine Methionine methionine->nrps intermediate Putative Intermediate nrps->intermediate spathullin_a Spathullin A intermediate->spathullin_a Cyclization & Modifications

Proposed biosynthetic pathway of Spathullin A.

antibacterial_mechanism isoquinoline Isoquinoline Alkaloid (e.g., Spathullin A) cell_membrane Bacterial Cell Membrane isoquinoline->cell_membrane ftsz FtsZ Protein isoquinoline->ftsz disruption Membrane Disruption & Increased Permeability cell_membrane->disruption inhibition Inhibition of FtsZ Polymerization ftsz->inhibition cell_lysis Cell Lysis disruption->cell_lysis cell_division_arrest Cell Division Arrest inhibition->cell_division_arrest

Hypothetical antibacterial mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoquinoline-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of isoquinoline-1-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.[1] The primary method detailed is the Reissert reaction, a reliable two-step process for the introduction of a carboxylic acid group at the 1-position of the isoquinoline (B145761) nucleus.[2][3]

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The isoquinoline scaffold is considered a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4] Specifically, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, including in the development of drugs targeting neurological disorders.[1]

One of the key mechanisms of anticancer activity for some isoquinoline derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[5] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.

Synthesis Protocol: The Reissert Reaction

The most common and effective method for the synthesis of this compound is the Reissert reaction.[2][3] This two-step procedure involves the formation of an intermediate Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Step 1: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)

This step involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in a two-phase system.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve isoquinoline (0.5 mol) in dichloromethane (400 mL).

    • Add a solution of potassium cyanide (1.5 mol) in water (200 mL) to the flask.

    • Stir the mixture vigorously to create an emulsion.

    • Slowly add benzoyl chloride (0.9 mol) dropwise over 1 hour. The reaction is exothermic, and the dichloromethane may reflux.

    • Continue stirring for an additional 3 hours at room temperature.

    • Filter the reaction mixture to remove any insoluble material.

    • Separate the organic layer and wash it successively with water (300 mL), 2 N HCl (3 x 200 mL), water (200 mL), 2 N NaOH (3 x 200 mL), and finally with water (200 mL). Caution: The aqueous layers will contain cyanide and should be handled and disposed of according to safety protocols.

    • Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain the crude Reissert compound as a solid.

    • Recrystallize the crude product from boiling ethyl acetate to yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Step 2: Hydrolysis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline to this compound

The Reissert compound is hydrolyzed under acidic conditions to yield the final product.

Experimental Protocol:

  • Materials:

    • 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

    • Concentrated sulfuric acid

    • Water

    • Ammonium (B1175870) hydroxide

  • Procedure:

    • To a round-bottomed flask, add the Reissert compound (1 part by weight) and concentrated sulfuric acid (10 parts by weight).

    • Heat the mixture at 120-130°C for 4-5 hours.

    • Allow the mixture to cool to room temperature and then pour it onto crushed ice.

    • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from ethanol (B145695) or water to obtain pure this compound.

Data Presentation

The following table summarizes representative yields for the synthesis of this compound and a derivative using the Reissert reaction.

Starting IsoquinolineAcyl ChlorideReissert Compound Yield (%)Hydrolysis Yield (%)Final Product
IsoquinolineBenzoyl chloride69~70-80This compound
3-MethylisoquinolineBenzoyl chloride75~70-803-Methylthis compound

Mandatory Visualizations

G cluster_0 Reissert Reaction for this compound Isoquinoline Isoquinoline Reissert_Compound 2-Benzoyl-1-cyano- 1,2-dihydroisoquinoline Isoquinoline->Reissert_Compound Benzoyl chloride, KCN, DCM/H2O Carboxylic_Acid This compound Reissert_Compound->Carboxylic_Acid Conc. H2SO4, Heat

Caption: General workflow for the synthesis of this compound via the Reissert reaction.

G cluster_1 PARP Inhibition Signaling Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR DNA_Repair Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Isoquinoline_Derivative Isoquinoline-1-carboxylic acid Derivative Isoquinoline_Derivative->PARP1 Inhibition Inhibition->Apoptosis Synthetic Lethality (in BRCA deficient cells) G cluster_2 Experimental Workflow Start Start: Isoquinoline Reissert_Formation Reissert Compound Formation Start->Reissert_Formation Workup_1 Aqueous Workup & Extraction Reissert_Formation->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Characterization_1 Characterization (NMR, IR, MS) Purification_1->Characterization_1 Hydrolysis Acid Hydrolysis Characterization_1->Hydrolysis Workup_2 Neutralization & Precipitation Hydrolysis->Workup_2 Purification_2 Recrystallization Workup_2->Purification_2 Characterization_2 Characterization (NMR, IR, MS, m.p.) Purification_2->Characterization_2 End Final Product: This compound Characterization_2->End

References

Application Notes and Protocols for Isoquinoline-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1-carboxylic acid is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability make it an ideal starting point for the development of a diverse array of therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

I. Anti-inflammatory Applications

Derivatives of this compound, particularly isoquinoline-1-carboxamides, have emerged as potent modulators of inflammatory responses. A notable example is the N-aryl isoquinoline-1-carboxamide (B73039) series, which has been shown to suppress pro-inflammatory mediators in activated microglial cells.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory activity of a lead isoquinoline-1-carboxamide derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), against the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

CompoundTargetIC50 (µM)Cell LineStimulantReference
HSR1101Nitric Oxide (NO)20-40BV2LPS[1]
HSR1101Interleukin-6 (IL-6)~30 (estimated)BV2LPSInferred from[1]
HSR1101Tumor Necrosis Factor-α (TNF-α)~35 (estimated)BV2LPSInferred from[1]

Note: IC50 values for IL-6 and TNF-α for HSR1101 are estimated based on the potent and comparable inhibitory effects on NO production reported in the source.[1]

Signaling Pathway: LPS-Induced MAPKs/NF-κB Activation in Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators. Isoquinoline-1-carboxamide derivatives, such as HSR1101, have been shown to inhibit this signaling cascade.[1]

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Cascade cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK HSR1101_inhibition1 HSR1101 Inhibition p38->HSR1101_inhibition1 ERK->HSR1101_inhibition1 JNK->HSR1101_inhibition1 IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases HSR1101_inhibition1->MKKs Inhibits Phosphorylation HSR1101_inhibition2 HSR1101 Inhibition HSR1101_inhibition2->IKK Inhibits IκB Phosphorylation NFkB_nuc->HSR1101_inhibition2 DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) iNOS, COX-2 DNA->Cytokines Transcription

Caption: LPS-induced MAPKs/NF-κB signaling pathway in microglia and points of inhibition by HSR1101.

Experimental Protocols

This protocol describes the synthesis of HSR1101 from this compound.

Synthesis_Workflow start This compound step1 Reaction with Thionyl Chloride in Toluene (B28343), Reflux start->step1 intermediate Isoquinoline-1-carbonyl chloride step1->intermediate step2 Reaction with 2-aminophenol (B121084) in THF with Pyridine (B92270) intermediate->step2 end N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) step2->end

Caption: Synthetic workflow for N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101).

Materials:

  • This compound

  • Thionyl chloride

  • Toluene

  • 2-Aminophenol

  • Tetrahydrofuran (THF)

  • Pyridine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: A solution of this compound in toluene is treated with an excess of thionyl chloride. The mixture is refluxed for 2-4 hours. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield isoquinoline-1-carbonyl chloride.

  • Amide Coupling: The crude isoquinoline-1-carbonyl chloride is dissolved in anhydrous THF. To this solution, 2-aminophenol and pyridine (as a base) are added. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101).

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of IL-6 and TNF-α.[2]

Materials:

  • BV2 microglial cells

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., HSR1101) dissolved in DMSO

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Commercially available ELISA kits for mouse IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Incubating with the cell culture supernatants.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-6 and TNF-α in each sample by comparing the absorbance to a standard curve. Determine the IC50 value of the test compound.

This protocol describes the detection of phosphorylated p38, ERK, and JNK MAP kinases by Western blotting.[3][4]

Materials:

  • LPS-stimulated BV2 cell lysates (prepared as in Protocol 2)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, and antibodies for total p38, ERK, and JNK (as loading controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

This protocol details the visualization of NF-κB p65 subunit translocation to the nucleus using immunofluorescence microscopy.[5][6][7]

Materials:

  • BV2 cells grown on coverslips in a 24-well plate

  • LPS and test compounds

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat BV2 cells with the test compound and/or LPS as described in Protocol 2.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.

  • Blocking: Block non-specific antibody binding.

  • Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65.

II. Anticancer Applications

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values of representative isoquinoline (B145761) derivatives against various human cancer cell lines.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
3-Hetarylaminoisoquinolin-1(2H)-one3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneBreast Cancer (MCF7)< 10[8]
Pyrrolo[2,1-a]isoquinoline AlkaloidsLamellarin DLung (A549)0.008[9]
Pyrrolo[2,1-a]isoquinoline AlkaloidsLamellarin XVarious0.08 nM - 3.2 µM[9]
4-Oxoquinoline-3-carboxamide derivativeCompound 89Gastric (ACP-03)< 10[10]
Experimental Protocol

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[11][12][13][14]

MTT_Workflow start Seed Cancer Cells in 96-well plate step1 Treat with Isoquinoline Derivative (various concentrations) start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Solubilize Formazan (B1609692) Crystals (DMSO) step4->step5 end Measure Absorbance at 570 nm step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (isoquinoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

III. Antibacterial and Antiviral Applications

The isoquinoline scaffold is also a key feature in compounds with antimicrobial properties.

Quantitative Data: Antibacterial and Antiviral Activity

The following table provides a summary of the antibacterial and antiviral activities of various isoquinoline derivatives.

Compound ClassRepresentative Compound(s)Target OrganismActivity MetricValueReference
Tricyclic Isoquinoline DerivativeCompound 8dStaphylococcus aureusMIC16 µg/mL[15]
Tricyclic Isoquinoline DerivativeCompound 8fStreptococcus pneumoniaeMIC32 µg/mL[15]
Alkynyl IsoquinolineHSN584MRSAMIC4 µg/mL[12]
Isoquinolone DerivativeCompound 1Influenza A (H1N1)EC500.2-0.6 µM[1][16]
Isoquinolone DerivativeCompound 21Influenza A (H1N1)EC509.9-18.5 µM[16]
Bis-benzylisoquinoline AlkaloidAromolineSARS-CoV-2 (Delta)IC500.47 µM[17]

Conclusion

This compound is a highly valuable starting material in medicinal chemistry, providing access to a wide range of biologically active molecules. The derivatization of this scaffold has led to the discovery of potent anti-inflammatory, anticancer, antibacterial, and antiviral agents. The protocols and data presented in these application notes serve as a resource for researchers in the field, facilitating the design and evaluation of novel isoquinoline-based therapeutics. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for the development of next-generation drugs.

References

Isoquinoline-1-carboxylic Acid as a Ligand in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1-carboxylic acid (IqcaH) is a versatile N,O-bidentate ligand that has demonstrated significant potential in the field of transition metal catalysis. Its rigid, planar isoquinoline (B145761) backbone, combined with the coordinating carboxylate group, allows for the formation of stable chelate complexes with a variety of transition metals. This structural motif can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. These characteristics make IqcaH and its derivatives attractive ligands for the development of novel catalysts for a range of organic transformations, which are of considerable interest to the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in transition metal-catalyzed reactions, with a focus on providing practical information for researchers in organic synthesis and drug development.

Application 1: Rhenium-Catalyzed Epoxidation of Alkenes

Oxorhenium(V) complexes bearing this compound as a ligand have been shown to be effective catalysts for the epoxidation of alkenes, a fundamental transformation in organic synthesis for the production of valuable intermediates.

Catalytic Performance

Complexes of the type [ReOCl(Iqca)₂]·MeOH and [ReO(OMe)(Iqca)₂] have been synthesized and characterized as catalysts for the epoxidation of cyclooctene (B146475) using tert-butylhydroperoxide (TBHP) as the oxidant.[1][2] The catalytic activity of these complexes is influenced by the coordination environment around the rhenium center.

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)[1][2]
[ReOCl(Iqca)₂]·MeOHCycloocteneTBHPToluene (B28343)502468
[ReO(OMe)(Iqca)₂]CycloocteneTBHPToluene502442
[ReOCl₂(Iqca)(PPh₃)]CycloocteneTBHPToluene502416
Experimental Protocols

Protocol 1: Synthesis of [ReOCl(Iqca)₂]·MeOH Catalyst [1][2]

  • Materials:

    • [ReOCl₃(PPh₃)₂] (Rhenium precursor)

    • This compound (IqcaH)

    • Methanol (B129727) (MeOH)

    • Toluene

  • Procedure:

    • A solution of this compound (2 mmol) in methanol (10 mL) is added to a solution of [ReOCl₃(PPh₃)₂] (1 mmol) in toluene (20 mL).

    • The reaction mixture is stirred and heated at reflux for 3 hours.

    • The resulting green solution is cooled to room temperature.

    • Slow evaporation of the solvent yields green crystals of [ReOCl(Iqca)₂]·MeOH.

    • The crystals are collected by filtration, washed with a small amount of cold methanol, and dried in vacuo.

Protocol 2: Catalytic Epoxidation of Cyclooctene [1][2]

  • Materials:

    • [ReOCl(Iqca)₂]·MeOH (Catalyst)

    • Cyclooctene

    • tert-Butylhydroperoxide (TBHP, 70 wt. % in water)

    • Toluene (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve the rhenium catalyst (0.01 mmol) in toluene (10 mL).

    • Add cyclooctene (1.0 mmol) to the solution.

    • To this mixture, add tert-butylhydroperoxide (3.0 mmol).

    • The reaction mixture is stirred at 50°C for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel to yield cyclooctene oxide.

Proposed Catalytic Cycle

The following diagram illustrates a plausible, though simplified, catalytic cycle for the rhenium-catalyzed epoxidation.

Epoxidation_Cycle Re_V [Re(V)O(Iqca)₂Cl] Re_VII [Re(VII)O(O-O-tBu)(Iqca)₂Cl] Re_V->Re_VII Oxidation by TBHP Alkene_Coord Alkene Coordination Re_VII->Alkene_Coord Epoxide_Release Epoxide Release Epoxide_Release->Re_V Regeneration of Re(V) Oxygen_Transfer Oxygen Atom Transfer Alkene_Coord->Oxygen_Transfer Oxygen_Transfer->Epoxide_Release

Caption: Simplified catalytic cycle for Re(V)-catalyzed epoxidation.

General Workflow for Catalyst Synthesis and Application

The general workflow for utilizing this compound as a ligand in transition metal catalysis involves the synthesis of the metal-ligand complex followed by its application in a specific catalytic reaction.

Workflow start Start ligand This compound (IqcaH) start->ligand metal_precursor Transition Metal Precursor start->metal_precursor synthesis Complex Synthesis ligand->synthesis metal_precursor->synthesis characterization Characterization (Spectroscopy, X-ray) synthesis->characterization catalyst Metal-Iqca Catalyst characterization->catalyst reaction_setup Catalytic Reaction Setup catalyst->reaction_setup workup Reaction Work-up & Purification reaction_setup->workup substrates Substrates substrates->reaction_setup product Desired Product workup->product analysis Analysis (Yield, Selectivity) product->analysis end End analysis->end

Caption: General workflow from ligand to catalytic application.

Future Outlook

While the application of this compound as a ligand is still an emerging area, the initial results in rhenium-catalyzed oxidation are promising. Further research into the coordination chemistry of IqcaH with other catalytically relevant metals such as palladium, rhodium, iridium, and copper is warranted. The electronic properties of the isoquinoline ring can be readily modified by introducing substituents, offering a straightforward way to tune the ligand's properties and, consequently, the catalytic performance of its metal complexes. This opens up possibilities for its application in a wider range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis, which are of high importance in the synthesis of complex molecules for the pharmaceutical industry.

References

Application Notes and Protocols: Isoquinoline-1-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of isoquinoline-1-carboxylic acid and its derivatives in the field of materials science. The focus is on the synthesis and characterization of luminescent metal-organic frameworks (MOFs) and coordination polymers with potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).

I. Application Note: Luminescent Metal Complexes with Isoquinoline (B145761) Carboxylate Ligands

This compound and its isomers are valuable organic ligands for the construction of luminescent metal complexes, particularly with lanthanide (Ln³⁺) and transition metal ions. The resulting coordination compounds often exhibit strong photoluminescence, making them promising materials for applications in lighting, displays, and sensing.

The isoquinoline moiety acts as an efficient "antenna" that absorbs excitation energy and transfers it to the central metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is particularly effective for sensitizing the emission of lanthanide ions like Europium(III) for red emission and Terbium(III) for green emission.

Key Applications:

  • Organic Light-Emitting Diodes (OLEDs): The luminescent complexes can be used as dopants in the emissive layer of OLEDs to produce highly efficient and color-pure light. The choice of the metal ion and the coordination environment allows for the tuning of the emission color.

  • Luminescent Sensors: The emission intensity and lifetime of these complexes can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.

  • Coordination Polymers and MOFs: Isoquinoline carboxylates can act as building blocks for the synthesis of 1D, 2D, or 3D coordination polymers and MOFs. These materials can exhibit interesting magnetic, porous, and optical properties.[1][2]

Structure-Property Relationships

The photophysical properties of the resulting materials are highly dependent on the structure of the coordination complex. Factors influencing luminescence include:

  • Choice of Metal Ion: Lanthanides like Eu³⁺ and Tb³⁺ are known for their sharp, characteristic emission bands. Transition metals like Zn²⁺ and Cu⁺ can also form luminescent complexes.[3][4]

  • Coordination Geometry: The geometry around the metal center affects the ligand field and, consequently, the energy levels and emission properties.

  • Ancillary Ligands: The presence of other ligands in the coordination sphere can modify the electronic properties and stability of the complex.

  • Supramolecular Interactions: In the solid state, interactions such as π-π stacking and hydrogen bonding can influence the packing of the molecules and their luminescent properties.[1]

StructurePropertyRelationship

II. Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Lanthanide Coordination Polymer

This protocol describes a general method for the synthesis of a lanthanide coordination polymer using an isoquinoline carboxylate ligand, adapted from procedures for similar compounds.[1][5]

Materials:

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve the lanthanide(III) nitrate hydrate (0.15 mmol) in 4 mL of DMF.

    • In a separate vial, dissolve this compound (0.30 mmol) in 4 mL of ethanol. Sonication may be used to aid dissolution.

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Stir the resulting mixture for 30 minutes at room temperature.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in a programmable oven.

    • Heat the autoclave to 120-180°C over 2 hours and hold at that temperature for 72 hours.

    • Allow the autoclave to cool to room temperature slowly over 24 hours.

  • Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

    • Dry the product in a vacuum oven at 60°C for 12 hours.

SolvothermalSynthesisWorkflow

Protocol 2: Characterization of Luminescent Coordination Polymers

1. Single-Crystal X-ray Diffraction (SC-XRD):

  • Purpose: To determine the crystal structure, including bond lengths, bond angles, and coordination geometry.

  • Procedure: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation. The structure is solved and refined using appropriate software packages.

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the phase purity of the bulk sample.

  • Procedure: The powdered sample is placed on a sample holder, and the diffraction pattern is recorded over a 2θ range (e.g., 5-50°). The experimental pattern is compared with the simulated pattern from the single-crystal data.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the material.

  • Procedure: A small amount of the sample is heated in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded.

4. Photoluminescence Spectroscopy:

  • Purpose: To measure the excitation and emission spectra, quantum yield, and luminescence lifetime.

  • Procedure:

    • Excitation and Emission Spectra: Solid-state samples are analyzed using a spectrofluorometer. The emission spectrum is recorded by exciting the sample at the wavelength of maximum absorption. The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum intensity.

    • Quantum Yield: The absolute photoluminescence quantum yield is measured using an integrating sphere.

    • Luminescence Lifetime: The decay of the luminescence intensity after pulsed excitation is measured to determine the lifetime of the excited state.

III. Quantitative Data

The following tables summarize typical photophysical data for lanthanide complexes with aromatic carboxylate ligands, which can be used as a reference for materials synthesized with this compound.

Table 1: Photoluminescence Properties of Europium(III) and Terbium(III) Complexes

ComplexExcitation λ (nm)Emission λ (nm)Dominant TransitionEmission ColorQuantum Yield (%)Lifetime (ms)Reference
Eu(III) Complex~350579, 592, 615 , 652, 701⁵D₀ → ⁷F₀, ⁷F₁, ⁷F₂ , ⁷F₃, ⁷F₄Red40.51~1.2[3][6]
Tb(III) Complex~340490, 545 , 585, 622⁵D₄ → ⁷F₆, ⁷F₅ , ⁷F₄, ⁷F₃Green~35~1.5[5][7]

Table 2: Structural Data for a Representative Lanthanide Coordination Polymer

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.8687(16)
b (Å)36.915(4)
c (Å)13.8378(16)
β (°)105.584(6)
Volume (ų)7319.1(15)
Z4
Data for a representative Zn(II) coordination polymer with a different carboxylate ligand is shown for illustrative purposes.[8]

IV. Concluding Remarks

This compound and its derivatives are versatile building blocks for the creation of advanced functional materials. The protocols and data presented herein provide a foundation for the synthesis and characterization of novel luminescent coordination compounds. The promising photophysical properties of these materials warrant further investigation into their practical applications in materials science, particularly in the development of next-generation optoelectronic devices. Further research into tuning the ligand structure and exploring different metal ions will undoubtedly lead to the discovery of new materials with enhanced performance.

References

Application Notes and Protocols: Isoquinoline-1-Carboxylic Acid Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Their rigid and planar structure, combined with synthetically tunable electronic properties, makes them promising candidates for various roles within an OLED device, including as emissive materials, host materials for phosphorescent and fluorescent emitters, and electron-transporting materials.[2] This document provides a detailed overview of the application of isoquinoline-1-carboxylic acid derivatives in OLEDs, including synthetic methodologies, photophysical characterization, and device fabrication protocols. While publicly available research specifically on this compound derivatives in OLEDs is limited, the protocols and data presented here are based on established principles for similar quinoline (B57606) and isoquinoline compounds used in optoelectronic applications.[2]

Molecular Design and Signaling Pathways

The performance of isoquinoline derivatives in OLEDs is intrinsically linked to their molecular structure. The isoquinoline core is an electron-deficient moiety, which facilitates electron injection and transport. The carboxylic acid group at the 1-position can be further functionalized, for instance, through esterification or amidation, to modulate the electronic properties, solubility, and film-forming characteristics of the material. By attaching various aromatic or heteroaromatic substituents, the emission color and quantum yield can be fine-tuned.

A general design strategy for emissive this compound derivatives involves the creation of donor-acceptor (D-A) structures to promote efficient intramolecular charge transfer (ICT), which is crucial for achieving high fluorescence quantum yields.

cluster_0 Molecular Design Strategy Core This compound Core (Acceptor) Tuning Functionalization of Carboxylic Acid (e.g., Esterification) Core->Tuning Property Modulation Donor Electron-Donating Group (e.g., Arylamine, Carbazole) Donor->Core π-conjugation

Caption: Molecular design strategy for this compound derivatives.

The fundamental process of light emission in an OLED is electroluminescence. This process involves the injection of charge carriers (electrons and holes) from the electrodes, their transport through the organic layers, formation of excitons (electron-hole pairs) in the emissive layer, and subsequent radiative decay of these excitons to produce light.

cluster_1 OLED Electroluminescence Mechanism Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) (Isoquinoline Derivative) ETL->EML Electron Transport Light Light EML->Light Exciton Formation & Radiative Decay HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (+) Anode->HTL Hole Injection

Caption: Mechanism of electroluminescence in a multilayer OLED.

Experimental Protocols

Synthesis of this compound Derivatives

A common route for the synthesis of this compound involves the hydrolysis of 1-cyanoisoquinoline.[3] The derivatization can be achieved through standard esterification or amidation reactions. A representative synthetic protocol is outlined below.

Protocol 1: Synthesis of an Ester Derivative of this compound

  • Preparation of this compound:

    • A mixture of 1-cyanoisoquinoline and concentrated hydrochloric acid (1:9 w/w) is heated in a sealed tube at 150°C for 8 hours.[3]

    • The reaction mixture is then evaporated to dryness.

    • The residue is redissolved in water, decolorized with activated carbon, and filtered.

    • The theoretical quantity of aqueous ammonia (B1221849) is added to precipitate the this compound.[3]

    • The product is collected by filtration, washed with cold water, and dried.

  • Esterification:

    • To a solution of this compound (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add an alcohol (e.g., 4-phenylphenol, 1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

The following protocol describes the fabrication of a multilayer OLED device using a solution-processing method.

cluster_2 OLED Fabrication Workflow Substrate ITO Substrate Cleaning HIL HIL Deposition (e.g., PEDOT:PSS by Spin-Coating) Substrate->HIL HTL HTL Deposition (e.g., TPD by Spin-Coating) HIL->HTL EML EML Deposition (Isoquinoline Derivative by Spin-Coating) HTL->EML ETL ETL Deposition (e.g., TPBi by Thermal Evaporation) EML->ETL Cathode Cathode Deposition (LiF/Al by Thermal Evaporation) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

Protocol 2: OLED Device Fabrication

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[2]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.[2]

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[2]

    • Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.[2]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of a hole-transporting material (e.g., N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, TPD) in a suitable solvent like chloroform (B151607) or toluene.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer to a thickness of 20-40 nm.

    • Anneal the substrate at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene).

    • Spin-coat the EML solution onto the HTL to a desired thickness (typically 20-50 nm).

    • Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit an electron-transport layer (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi) to a thickness of 20-40 nm at a rate of 1-2 Å/s.[2]

    • Deposit a thin layer of lithium fluoride (B91410) (LiF) (1 nm) as an electron-injection layer at a rate of 0.1-0.2 Å/s.[2]

    • Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a rate of 2-5 Å/s.[2]

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Data Presentation

The following tables summarize key photophysical properties and hypothetical device performance data for a representative this compound derivative (IQ-CAD-1). These values are based on typical data for high-performance fluorescent OLED materials.

Table 1: Photophysical Properties of a Representative this compound Derivative (IQ-CAD-1)

PropertyValueConditions
Absorption Peak (λabs)385 nmIn Chloroform
Emission Peak (λem)495 nmIn Chloroform
Photoluminescence Quantum Yield (PLQY)85%In Chloroform
HOMO Energy Level-5.6 eVCyclic Voltammetry
LUMO Energy Level-2.8 eVCyclic Voltammetry
Triplet Energy (ET)2.5 eVPhosphorescence at 77K

Table 2: Electroluminescence Performance of an OLED Incorporating IQ-CAD-1 as the Emitter

ParameterValue
Device StructureITO/PEDOT:PSS/TPD/IQ-CAD-1/TPBi/LiF/Al
Emission ColorGreen
CIE Coordinates (x, y)(0.32, 0.60)
Maximum Luminance12,500 cd/m²
Maximum Current Efficiency15.8 cd/A
Maximum Power Efficiency12.1 lm/W
Maximum External Quantum Efficiency (EQE)6.2%
Turn-on Voltage3.1 V

Conclusion

This compound derivatives hold significant potential for the development of efficient and stable OLEDs. Their versatile synthesis allows for the fine-tuning of their electronic and photophysical properties to achieve desired emission characteristics. The protocols provided herein offer a comprehensive guide for the synthesis of these materials and the fabrication of OLED devices. Further research into novel derivatives and device architectures is expected to unlock the full potential of this promising class of organic electronic materials.

References

Synthesis of Novel Isoquinoline-Based Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for the development of effective antimicrobial agents. Isoquinoline (B145761) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antibacterial agents based on the isoquinoline framework. While the direct derivatization of isoquinoline-1-carboxylic acid for this purpose is not extensively documented in recent literature, this guide leverages findings from closely related isoquinoline derivatives to provide representative synthetic strategies and methodologies. The protocols outlined herein are based on established synthetic routes for bioactive isoquinoline compounds, offering a foundational approach for researchers in the field of antibacterial drug discovery.

Data Presentation: Antibacterial Activity of Isoquinoline Derivatives

The following tables summarize the in vitro antibacterial activity of representative isoquinoline derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, providing a quantitative measure of the compounds' efficacy.

Table 1: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)
8d 16-128
8f 323264

Data extracted from a study on tricyclic isoquinoline derivatives, demonstrating their activity against Gram-positive pathogens.[1][2]

Table 2: Antibacterial Activity of Alkynyl Isoquinoline Derivatives

CompoundS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. faecalis (VRE) (MIC, µg/mL)
HSN584 448
HSN739 448

Data from a study on alkynyl isoquinolines, showcasing their potent activity against drug-sensitive and drug-resistant Gram-positive bacteria.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antibacterial evaluation of isoquinoline derivatives, based on published research.

Protocol 1: Synthesis of Tricyclic Isoquinoline Derivatives

This protocol is adapted from the synthesis of tricyclic isoquinolines via a [2+3] cycloaddition reaction.[1][5]

Materials:

Procedure:

  • Reaction Setup: Dissolve the substituted 1-methyl-3,4-dihydroisoquinoline in methanol in a round-bottom flask.

  • Reagent Addition: Add 1.5 equivalents of dimethyl acetylenedicarboxylate (DMAD) to the solution.

  • Reaction Condition: Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific substrates used.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired tricyclic isoquinoline derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Alkynyl Isoquinoline Derivatives via Sonogashira Coupling

This protocol describes a general method for the synthesis of alkynyl isoquinolines.[4][6]

Materials:

  • Halogenated isoquinoline derivative (e.g., bromo-isoquinoline)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the halogenated isoquinoline, terminal alkyne, palladium catalyst, and copper(I) iodide in the appropriate solvent.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction Condition: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the synthesized alkynyl isoquinoline using spectroscopic techniques.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized isoquinoline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Controls: Include positive controls (bacteria with no compound) and negative controls (broth only) in each assay.

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from a starting isoquinoline scaffold to the evaluation of antibacterial activity.

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_outcome Outcome start Isoquinoline Scaffold reaction Chemical Modification (e.g., Cycloaddition, Coupling) start->reaction product Novel Isoquinoline Derivative reaction->product purification Purification & Characterization product->purification mic_test Antibacterial Activity Testing (MIC) purification->mic_test sar Structure-Activity Relationship (SAR) Analysis mic_test->sar lead Lead Compound Identification sar->lead G cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Alkynyl Isoquinoline Derivative inhibition1 Inhibition drug->inhibition1 inhibition2 Inhibition drug->inhibition2 cell_wall Cell Wall Biosynthesis nucleic_acid Nucleic Acid Biosynthesis bacterial_death Bacterial Cell Death inhibition1->bacterial_death inhibition2->bacterial_death

References

Application Notes and Protocols: Isoquinoline-1-Carboxylic Acid in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning field of isoquinoline-1-carboxylic acid and its derivatives as promising scaffolds in the discovery of novel anticancer therapeutics. The inherent versatility of the isoquinoline (B145761) core allows for extensive structural modifications, leading to a diverse range of compounds with potent and selective anticancer activities.[1] This document details their mechanisms of action, summarizes key quantitative data, and provides detailed protocols for their synthesis and biological evaluation.

Mechanisms of Antiproliferative Activity

The anticancer properties of this compound derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[1]

  • Induction of Apoptosis: A primary mechanism is the initiation of apoptosis, often through the intrinsic (mitochondrial) pathway. These compounds can modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in cell death.[1]

  • Cell Cycle Arrest: Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. These compounds can induce cell cycle arrest at various phases, most notably the G2/M and S phases, thereby preventing cancer cells from dividing and proliferating.[1] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[1]

  • Inhibition of Signaling Pathways: The antiproliferative activity is also attributed to the inhibition of crucial signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell growth, survival, and proliferation, are key targets. By inhibiting components of these pathways, this compound derivatives can effectively halt the downstream signals that promote cancer progression.

  • Topoisomerase Inhibition: Certain derivatives can also function as topoisomerase inhibitors. Topoisomerases are enzymes essential for DNA replication and repair. By inhibiting these enzymes, the compounds can induce DNA damage, which in turn triggers cell death pathways.[1]

Data Presentation: In Vitro Anticancer Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for different isoquinoline and quinoline (B57606) carboxylic acid derivatives.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
IsoquinolinoneNarciclasineNCI-60 Panel (average)0.046[2]
3-Arylisoquinolinone2,3-diaryl derivativeMCF-7 (Breast)Significant Antiproliferative Effect[2]
3-Aminoisoquinolinone3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)>70% growth inhibition at 10µM[2]
3-Aminoisoquinolinone3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMCF-7 (Breast)>70% growth inhibition at 10µM[2]
Pyrrolo[2,1-a]isoquinolineLamellarin DP388, A549, HT29, MEL28Sub-nanomolar to nanomolar range[3]
Pyrrolo[2,1-a]isoquinolineLamellarin K triacetateA549 (Lung)0.005[3]
Quinoline Chalcone(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)0.75[4]
Quinoline Chalcone(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneSKBR-3 (Breast)0.78[4]
Quinoline Chalcone(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneMCF-7 (Breast)1.05[4]
Thiosemicarbazone Derivative2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide (C4)HT-29 (Colon)6.7[5]
Thiosemicarbazone Derivative2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide (C4)SW620 (Colon)8.3[5]
Quinazoline-Thiazolidinedione-Triazole HybridCompound 7jMDA-MB-231 (Breast)3.1[6]
Quinazoline-Thiazolidinedione-Triazole HybridCompound 7lMCF-7 (Breast)3.8[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions. A common route is the Bischler-Napieralski reaction followed by oxidation.[7]

Materials:

  • Substituted β-phenylethylamine

  • Appropriate acid chloride or anhydride

  • Dehydrating agent (e.g., phosphorus pentoxide, polyphosphoric acid)

  • Oxidizing agent (e.g., potassium permanganate)

  • Anhydrous solvents (e.g., toluene, acetonitrile)

  • Sodium bicarbonate solution

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve the substituted β-phenylethylamine in an anhydrous solvent. Cool the solution in an ice bath and slowly add the acid chloride or anhydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting amide by recrystallization or silica gel column chromatography.

  • Cyclization (Bischler-Napieralski Reaction): To the purified amide, add a dehydrating agent (e.g., phosphorus pentoxide in toluene). Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully quench with ice-water. Basify the aqueous layer with a sodium hydroxide (B78521) solution and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the resulting dihydroisoquinoline derivative by silica gel column chromatography.

  • Oxidation: Dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., acetone (B3395972) or a mixture of acetone and water). Cool the solution and slowly add an oxidizing agent (e.g., potassium permanganate) in portions. Stir the mixture until the reaction is complete.

  • Final Work-up and Purification: Quench the reaction (e.g., with sodium metabisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate and extract the this compound. Purify the final product by recrystallization or column chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline Isoquinoline-1-carboxylic acid derivative Isoquinoline->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

G cluster_1 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isoquinoline Isoquinoline-1-carboxylic acid derivative Isoquinoline->Raf inhibits Isoquinoline->MEK inhibits

Caption: MAPK/ERK signaling pathway with potential inhibition points for this compound derivatives.

G cluster_workflow Experimental Workflow: Anticancer Evaluation start Start: Isoquinoline-1-carboxylic acid derivative synthesis Synthesis & Purification start->synthesis cell_culture Cancer Cell Culture synthesis->cell_culture mtt MTT Assay (Cell Viability) cell_culture->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Signaling Proteins) ic50->western_blot in_vivo In Vivo Studies (Xenograft Model) ic50->in_vivo end End: Anticancer Profile apoptosis->end cell_cycle->end western_blot->end in_vivo->end

Caption: A logical workflow for the evaluation of the anticancer properties of this compound derivatives.

References

Application Notes and Protocols for the Functionalization of the Isoquinoline Ring at the C-3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the isoquinoline (B145761) scaffold at the C-3 position. The isoquinoline core is a significant pharmacophore found in numerous natural products and synthetic drug candidates, making the development of efficient and selective functionalization methods a key area of research in medicinal chemistry.[1][2][3] The methodologies outlined below offer versatile strategies for the introduction of a wide range of substituents at this critical position, enabling the synthesis of diverse molecular libraries for drug discovery and development.

Palladium-Catalyzed α-Arylation of Ketones for the Synthesis of 3-Arylisoquinolines

This protocol describes a de novo synthesis of 3-arylisoquinolines through a palladium-catalyzed α-arylation of a ketone enolate, followed by an in-situ cyclization and aromatization.[4][5][6][7] This modular, one-pot, three-step procedure allows for the convergent assembly of polysubstituted isoquinolines from readily available starting materials.[4][5]

Experimental Protocol

General Procedure for the One-Pot Synthesis of 3-Arylisoquinolines:

  • To a microwave vial equipped with a magnetic stir bar, add (DtBPF)PdCl₂ (5.0 mol%) and NaOtBu (2.5 equivalents).

  • Seal the vial with a septum, and evacuate and backfill with argon gas.

  • Add a solution of the ortho-functionalized aryl bromide (1.0 equivalent) in anhydrous THF (4 mL/mmol) via syringe.

  • Add the corresponding ketone (1.2 equivalents) via syringe.

  • Heat the reaction mixture at 70 °C for 6 hours.

  • After cooling to room temperature, add a second aryl bromide (2.5 equivalents) via syringe.

  • Stir the reaction mixture at 100 °C for an additional 18 hours.

  • After cooling to room temperature, add a 1 M solution of NH₄Cl in 3:1 EtOH/H₂O (10 equivalents).

  • Continue stirring at 90 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylisoquinoline.[8]

Data Presentation
EntryAryl Bromide (1st)KetoneAryl Bromide (2nd)ProductYield (%)
12-bromobenzaldehydeAcetophenoneBromobenzene3,4-Diphenylisoquinoline80
22-bromo-5-methoxybenzaldehydePropiophenone4-Chlorobromobenzene1-Methyl-3-(4-chlorophenyl)-4-phenyl-6-methoxyisoquinoline75
32-bromobenzaldehydeAcetoneIodobenzene3-Phenyl-1-methylisoquinoline65

Table 1: Representative yields for the palladium-catalyzed synthesis of 3-arylisoquinolines.

Experimental Workflow

G cluster_0 One-Pot Synthesis of 3-Arylisoquinolines start Start: Aryl Bromide, Ketone, (DtBPF)PdCl₂, NaOtBu in THF step1 α-Arylation (70°C, 6h) start->step1 step2 Addition of 2nd Aryl Bromide step1->step2 step3 Second Arylation (100°C, 18h) step2->step3 step4 Addition of NH₄Cl in EtOH/H₂O step3->step4 step5 Cyclization/Aromatization (90°C) step4->step5 end Purified 3-Arylisoquinoline step5->end

Palladium-Catalyzed One-Pot Isoquinoline Synthesis

Rhodium(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Substituted Isoquinolines

This protocol outlines the synthesis of highly substituted isoquinolines via a Rhodium(III)-catalyzed C-H activation and annulation of benzamides with internal alkynes.[9][10] This method is characterized by its high efficiency and atom economy, proceeding without the need for an external oxidant.[10]

Experimental Protocol

General Procedure for Rh(III)-Catalyzed Annulation:

  • To a screw-cap vial, add the N-(pivaloyloxy) aryl amide (1.0 equivalent), the internal alkyne (1.2 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous 1,2-dichloroethane (B1671644) (DCE) as the solvent.

  • Seal the vial and stir the reaction mixture at 100 °C for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired isoquinolone product.[9]

Data Presentation
EntryN-(pivaloyloxy) Aryl AmideInternal AlkyneProductYield (%)
1N-(pivaloyloxy)benzamideDiphenylacetylene3,4-Diphenylisoquinolin-1(2H)-one95
24-Methyl-N-(pivaloyloxy)benzamide1,2-Diphenylethyne6-Methyl-3,4-diphenylisoquinolin-1(2H)-one92
34-Methoxy-N-(pivaloyloxy)benzamide1-Phenyl-1-propyne6-Methoxy-4-methyl-3-phenylisoquinolin-1(2H)-one88

Table 2: Representative yields for the Rh(III)-catalyzed synthesis of isoquinolones.

Reaction Mechanism Overview

G cluster_1 Rh(III)-Catalyzed C-H Activation/Annulation start Start: Aryl Amide, Alkyne, [Cp*RhCl₂]₂, AgSbF₆ in DCE step1 C-H Activation & Formation of Rhodacycle Intermediate start->step1 step2 Alkyne Insertion step1->step2 step3 Reductive Elimination step2->step3 step4 N-O Bond Cleavage step3->step4 end Functionalized Isoquinolone step4->end

Mechanism of Rh(III)-Catalyzed Annulation

Copper-Catalyzed Annulation for the Synthesis of 3-Substituted Isoquinolines

This method provides an efficient route to 3-substituted isoquinolines through a copper-catalyzed annulation of 2-halobenzaldehydes or ketones with terminal alkynes and an amine source.[11] This one-pot, multi-component reaction offers a straightforward approach to a variety of isoquinoline derivatives.[12]

Experimental Protocol

General Procedure for Copper-Catalyzed Isoquinoline Synthesis:

  • To a sealed tube, add CuI (10 mol%), 2,2'-bipyridine (B1663995) (20 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the 2-iodobenzaldehyde (B48337) (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add anhydrous DMF as the solvent, followed by aqueous ammonia (B1221849) (2.0 equivalents).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 3-substituted isoquinoline.

Data Presentation
Entry2-IodobenzaldehydeTerminal AlkyneProductYield (%)
12-IodobenzaldehydePhenylacetylene3-Phenylisoquinoline85
22-Iodo-4,5-dimethoxybenzaldehyde1-Hexyne3-Butyl-6,7-dimethoxyisoquinoline78
32-IodobenzaldehydeEthynyltrimethylsilane3-(Trimethylsilyl)isoquinoline72

Table 3: Representative yields for the copper-catalyzed synthesis of 3-substituted isoquinolines.

Logical Relationship of Components

G cluster_2 Copper-Catalyzed Multi-Component Reaction A 2-Iodobenzaldehyde D CuI / 2,2'-Bipyridine K₃PO₄, DMF, 110°C A->D B Terminal Alkyne B->D C Ammonia Source C->D E 3-Substituted Isoquinoline D->E

Components for Copper-Catalyzed Synthesis

These protocols provide robust and versatile methods for the functionalization of the isoquinoline ring at the C-3 position, a crucial step in the development of novel therapeutic agents. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

References

Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active molecules. The development of efficient synthetic methodologies to access functionalized isoquinolines is therefore of significant interest in medicinal chemistry and drug discovery. One key transformation is the decarboxylation of isoquinoline-1-carboxylic acid, which provides a direct route to isoquinoline or, through trapping of reactive intermediates, to 1-substituted isoquinoline derivatives. These products serve as crucial building blocks for more complex molecular architectures.

This document provides detailed application notes and experimental protocols for three primary methods of decarboxylation of this compound: thermal decarboxylation, copper-catalyzed decarboxylation, and the Hammick reaction for the synthesis of 1-substituted isoquinolines.

Data Presentation

The following table summarizes the quantitative data for the different decarboxylation methods of this compound, allowing for a direct comparison of their efficiencies and applications.

Decarboxylation MethodReagents/CatalystSolvent(s)Temperature (°C)TimeProductYield (%)Reference
Thermal Decarboxylation None (neat)None>164 (melting pt)Not specifiedIsoquinolineN/AGeneral
Copper-Catalyzed Decarboxylation Cu₂O (5 mol%), 1,10-phenanthroline (B135089) (10 mol%)NMP/Quinoline (B57606) (3:1)19015 min (MW)IsoquinolineHigh[1][2]
Hammick Reaction Benzaldehyde (B42025)Benzaldehyde (neat)Reflux2 h1-(Hydroxy(phenyl)methyl)isoquinoline57[3]

N/A: Not available in the reviewed literature. "High" indicates that the general protocol for heteroaromatic carboxylic acids provides high yields.

Reaction Mechanisms and Pathways

The decarboxylation of this compound can proceed through different mechanisms depending on the reaction conditions.

Decarboxylation_Pathways cluster_thermal Thermal Decarboxylation cluster_copper Copper-Catalyzed Decarboxylation cluster_hammick Hammick Reaction IQA Isoquinoline-1- carboxylic Acid Heat Heat (>164°C) IQA->Heat Isoquinoline Isoquinoline Heat->Isoquinoline CO2_1 CO₂ Heat->CO2_1 IQA2 Isoquinoline-1- carboxylic Acid Cu_cat Cu(I) Catalyst + Ligand IQA2->Cu_cat Intermediate_Cu Aryl-Copper Intermediate Cu_cat->Intermediate_Cu CO2_2 CO₂ Cu_cat->CO2_2 Proton_source Proton Source (e.g., Solvent) Intermediate_Cu->Proton_source Isoquinoline2 Isoquinoline Proton_source->Isoquinoline2 IQA3 Isoquinoline-1- carboxylic Acid Heat_H Heat IQA3->Heat_H Ylide Isoquinolinium-1-ylide (Intermediate) Heat_H->Ylide CO2_3 CO₂ Heat_H->CO2_3 Carbonyl R₂C=O Ylide->Carbonyl Adduct Adduct Carbonyl->Adduct Product_H 1-(Hydroxyalkyl)isoquinoline Adduct->Product_H

Caption: Reaction pathways for the decarboxylation of this compound.

Experimental Protocols

Thermal Decarboxylation (General Procedure)

Materials:

  • This compound

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

Procedure:

  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask gently above the melting point of the acid (164 °C). The decarboxylation should proceed with the evolution of carbon dioxide gas.

  • The resulting isoquinoline can be purified by distillation under reduced pressure.

Note: This method may require high temperatures and could lead to decomposition, hence the preference for catalytic methods in many applications.

Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from a general method for the efficient decarboxylation of aromatic carboxylic acids using microwave irradiation.[1][2]

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • 10 mL microwave vial with a crimp top

  • Microwave reactor

  • Syringe and needle

  • Standard laboratory glassware for workup

Procedure:

  • To an oven-dried 10 mL microwave vial, add this compound (1.0 mmol), Cu₂O (7.2 mg, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%).

  • Seal the vial with a crimp top and render the atmosphere inert by evacuating and backfilling with an inert gas (e.g., nitrogen or argon).

  • Via syringe, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).

  • Place the vial in the microwave reactor and irradiate at 190 °C for 15 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • For workup, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) to remove basic solvents and catalyst residues.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude isoquinoline.

  • Purify the product by flash column chromatography or distillation.

Cu_Catalyzed_Workflow start Start reagents Add this compound, Cu₂O, and 1,10-Phenanthroline to Microwave Vial start->reagents inert Create Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add NMP/Quinoline (3:1 mixture) inert->solvent microwave Microwave Irradiation (190°C, 15 min) solvent->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Extraction and Washing) cool->workup purify Purification (Chromatography or Distillation) workup->purify end End (Isoquinoline) purify->end

Caption: Workflow for copper-catalyzed decarboxylation.

Hammick Reaction: Synthesis of 1-(Hydroxy(phenyl)methyl)isoquinoline[3]

This reaction exemplifies the trapping of the ylide intermediate formed during the thermal decarboxylation of this compound with a carbonyl compound, in this case, benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Diethyl ether

  • Aqueous hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)

  • Separatory funnel

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (2.0 g, 11.5 mmol) and benzaldehyde (10 g, 95 mmol).

  • Heat the mixture to reflux for 2 hours. Evolution of carbon dioxide should be observed.

  • After cooling, pour the reaction mixture into water and acidify with aqueous HCl.

  • Wash the aqueous layer with diethyl ether to remove excess benzaldehyde and other non-basic impurities.

  • Make the aqueous layer basic with an aqueous solution of NaOH or Na₂CO₃.

  • Extract the product into diethyl ether.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Recrystallize the crude product from petroleum ether to yield 1-(hydroxy(phenyl)methyl)isoquinoline.

Hammick_Reaction_Workflow start Start mix Mix this compound and Benzaldehyde start->mix reflux Reflux for 2 hours mix->reflux cool_quench Cool and Quench with Water reflux->cool_quench acidify Acidify with HCl cool_quench->acidify wash_ether Wash with Diethyl Ether acidify->wash_ether basify Basify Aqueous Layer wash_ether->basify extract Extract with Diethyl Ether basify->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate recrystallize Recrystallize from Petroleum Ether dry_evaporate->recrystallize end End (1-(Hydroxy(phenyl)methyl)isoquinoline) recrystallize->end

Caption: Workflow for the Hammick reaction.

Applications in Drug Development

The isoquinoline scaffold is a cornerstone in the design of new therapeutic agents due to its presence in a wide range of biologically active natural products and synthetic drugs. The decarboxylation of this compound is a key synthetic tool for accessing both the parent isoquinoline and its 1-substituted derivatives, which are valuable intermediates in the synthesis of:

  • Antihypertensive agents: Derivatives such as quinapril (B1585795) contain the isoquinoline core.

  • Anesthetics: Dimethisoquin is an example of an isoquinoline-based anesthetic.

  • Vasodilators: Papaverine, a well-known vasodilator, is an isoquinoline alkaloid.

  • Antimicrobial and Antifungal Agents: The isoquinoline nucleus is found in many compounds with antimicrobial and antifungal properties.

The ability to efficiently generate diverse isoquinoline-based molecules through these decarboxylation reactions is crucial for building compound libraries for high-throughput screening and for the rational design of new drug candidates. The copper-catalyzed method offers a rapid and efficient route, while the Hammick reaction provides a straightforward way to introduce complexity at the 1-position.

Conclusion

The decarboxylation of this compound is a versatile and important reaction in synthetic organic chemistry with significant applications in drug development. The choice of method—thermal, copper-catalyzed, or the Hammick reaction—depends on the desired product and the required efficiency. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these reactions in their synthetic endeavors.

References

Application Notes: Esterification of Isoquinoline-1-carboxylic Acid for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline-1-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its structure is found in numerous natural alkaloids and synthetic compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1][2] However, the carboxylic acid group, while often crucial for pharmacological activity, can present challenges in drug development, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability.[3][4]

A common and effective strategy to overcome these limitations is the formation of ester prodrugs.[5][6] By masking the polar carboxylic acid group as a more lipophilic ester, the resulting prodrug can exhibit improved absorption and distribution characteristics.[6] In vivo, these ester prodrugs are designed to be hydrolyzed by ubiquitous esterase enzymes, releasing the active parent drug, this compound, at the target site.[5] This approach allows for controlled release and can enhance the overall therapeutic efficacy of the parent compound.[7]

This document provides detailed protocols for the esterification of this compound using three common and effective methods suitable for prodrug synthesis.

Prodrug Activation Pathway

The fundamental principle of an ester prodrug strategy is its bio-reversibility. The inactive ester derivative must be efficiently converted back to the active carboxylic acid in the body. This conversion is typically mediated by esterase enzymes present in the plasma, liver, and other tissues.

G Prodrug Isoquinoline-1-carboxylate Ester (Prodrug, Lipophilic) Absorption GI Tract Absorption Prodrug->Absorption Systemic Systemic Circulation Absorption->Systemic Increased Permeability Enzymes Esterases (in Plasma, Liver, Tissue) Systemic->Enzymes ActiveDrug This compound (Active Drug, Hydrophilic) Target Pharmacological Target ActiveDrug->Target Enzymes->ActiveDrug Hydrolysis

Caption: Metabolic activation of an this compound ester prodrug.

Experimental Protocols

Three distinct methods for the esterification of this compound are presented below. The choice of method depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the promoiety.

Method A: Acid Chloride Formation with Thionyl Chloride

This is a robust and high-yielding method, particularly suitable for simple primary and secondary alcohols. It involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate, which then readily reacts with the alcohol. This method was successfully used to prepare methyl esters of various isoquinoline (B145761) carboxylic acids.[8]

G start Start step1 1. Dissolve this compound in excess Thionyl Chloride (SOCl₂) start->step1 step2 2. Reflux the mixture (e.g., 70-80°C for 1-2h) step1->step2 step3 3. Remove excess SOCl₂ (under reduced pressure) step2->step3 step4 4. Dissolve acid chloride intermediate in an inert solvent (e.g., DCM) step3->step4 step5 5. Add desired Alcohol (R-OH) (often with a non-nucleophilic base like Pyridine) step4->step5 step6 6. Stir at room temperature (monitor by TLC) step5->step6 step7 7. Aqueous Workup & Extraction step6->step7 step8 8. Dry, concentrate, and purify (e.g., column chromatography) step7->step8 end End (Isolated Ester Prodrug) step8->end

Caption: Workflow for esterification via the acid chloride method.

Protocol:

  • To 1.0 g of this compound in a round-bottom flask, add 10 mL of thionyl chloride.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture at reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude isoquinoline-1-carbonyl chloride, add 20 mL of anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve 1.2 equivalents of the desired alcohol and 1.2 equivalents of pyridine (B92270) in 10 mL of anhydrous DCM.

  • Cool the acid chloride solution to 0 °C in an ice bath and add the alcohol/pyridine solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1N HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Method B: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] This method is cost-effective and straightforward, especially when the alcohol can be used as the solvent. It is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed.[9]

G start Start step1 1. Suspend this compound in a large excess of the Alcohol (R-OH) start->step1 step2 2. Add a catalytic amount of strong acid (e.g., conc. H₂SO₄, 3-5 drops) step1->step2 step3 3. Heat the mixture to reflux (monitor by TLC, typically 4-24h) step2->step3 step4 4. Cool to room temperature step3->step4 step5 5. Remove excess alcohol (under reduced pressure) step4->step5 step6 6. Neutralize and Extract step5->step6 step7 7. Dry, concentrate, and purify (e.g., recrystallization or chromatography) step6->step7 end End (Isolated Ester Prodrug) step7->end G start Start step1 1. Dissolve Acid, Alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM start->step1 step2 2. Cool solution to 0°C step1->step2 step3 3. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise step2->step3 step4 4. Stir at 0°C for 30 min, then warm to room temperature (2-12h) step3->step4 step5 5. Filter off precipitate (dicyclohexylurea - DCU) step4->step5 step6 6. Concentrate the filtrate step5->step6 step7 7. Aqueous Wash & Extraction step6->step7 step8 8. Dry, concentrate, and purify (column chromatography) step7->step8 end End (Isolated Ester Prodrug) end->step8

References

Application Notes: Isoquinoline-1-Carboxylic Acid in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The inherent fluorescence of the isoquinoline scaffold, coupled with the ability to modulate its photophysical properties through chemical modification, makes it a versatile platform for the development of novel fluorescent probes. Isoquinoline-1-carboxylic acid, in particular, serves as a valuable starting material, offering a reactive handle for the synthesis of sophisticated probes for bioimaging, environmental sensing, and high-throughput screening.

These probes are instrumental in visualizing and quantifying various analytes, including metal ions and fluctuations in physiological pH, within complex biological systems. Their high sensitivity, selectivity, and rapid response times make them indispensable tools in cellular biology, drug discovery, and diagnostics. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from heterocyclic carboxylic acids, using a well-documented quinoline-based pH probe as a representative example that illustrates the principles applicable to this compound-derived sensors.

Data Presentation: Photophysical Properties of a Representative Quinoline-Based pH Probe

The following table summarizes the key photophysical properties of a quinoline-based ratiometric fluorescent probe, DQPH, designed for the detection of physiological pH changes. This data is essential for selecting appropriate experimental conditions and instrumentation.[1]

PropertyValue
AnalytepH
Excitation Wavelength (λex)470 nm
Emission Wavelength (λem) at pH 4.50588 nm
Emission Wavelength (λem) at pH 9.00531 nm
Hypsochromic Shift57 nm
Fluorescence Intensity Ratio (F531nm/F588nm) Change0.30 to 1.36
pKa7.18
Linear pH Detection Range6.35 – 8.00
SolventNa2HPO4-citrate buffer

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling mechanism of the representative pH probe and the general experimental workflow for its application in cellular imaging.

G Signaling Pathway of a Ratiometric pH Probe cluster_0 Low pH (Protonated State) cluster_1 High pH (Deprotonated State) Probe_H Probe-H+ Emission_1 Emission at λ1 (e.g., 588 nm) Probe_H->Emission_1 Excitation Probe Probe Probe_H->Probe Deprotonation Probe->Probe_H Protonation Emission_2 Emission at λ2 (e.g., 531 nm) Probe->Emission_2 Excitation Protonation pH Increase (Deprotonation) Deprotonation pH Decrease (Protonation)

Caption: Protonation-activable resonance charge transfer (PARCT) process in a ratiometric pH probe.[1]

G Experimental Workflow for Cellular pH Imaging Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Probe_Loading Incubate cells with fluorescent probe solution Cell_Culture->Probe_Loading Washing Wash cells with buffer to remove excess probe Probe_Loading->Washing Imaging Acquire fluorescence images at two emission wavelengths Washing->Imaging Analysis Calculate ratiometric image (λ2 / λ1) Imaging->Analysis Calibration Perform in situ calibration with buffers of known pH Analysis->Calibration Quantification Generate pH map of the cells Calibration->Quantification End End Quantification->End

Caption: General workflow for intracellular pH measurement using a ratiometric fluorescent probe.

Experimental Protocols

The following protocols are based on the synthesis and application of the representative quinoline-based pH probe DQPH and can be adapted for newly synthesized this compound derivatives.[1]

Protocol 1: Synthesis of a Quinoline-Based Fluorescent Probe (DQPH)

Materials:

  • Starting quinoline (B57606) derivative

  • Reagents for chemical modification (e.g., aldehydes, amines)

  • Appropriate solvents (e.g., ethanol, DMSO)

  • Catalysts (if required)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Precursor: The synthesis of the DQPH probe begins with the appropriate functionalization of the quinoline core. This may involve reactions such as condensation or coupling to introduce the desired recognition and signaling moieties.

  • Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel with an appropriate eluent system to yield the pure fluorescent probe.

  • Characterization: The structure of the synthesized probe is confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Preparation of Stock and Working Solutions

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

  • Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in the appropriate buffer or cell culture medium. The optimal concentration should be determined empirically for each probe and cell type.

Protocol 3: Live Cell Imaging of Intracellular pH

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe working solution

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for dual-emission imaging

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the fluorescent probe working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator. The optimal loading time should be determined for each probe.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed buffer to remove any extracellular probe.

  • Imaging: Mount the dish or coverslip on the microscope stage. Acquire fluorescence images sequentially at the two emission wavelengths corresponding to the protonated and deprotonated forms of the probe, using the appropriate excitation wavelength.

  • Ratiometric Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels on a pixel-by-pixel basis to generate a ratiometric image that reflects the intracellular pH distribution.

  • Calibration (Optional but Recommended): To obtain quantitative pH values, perform an in situ calibration by treating the probe-loaded cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of a wide array of fluorescent probes with tailored properties for specific applications in research and drug development. The methodologies and principles outlined in these application notes, exemplified by a quinoline-based pH sensor, provide a solid foundation for the design, synthesis, and application of novel isoquinoline-based fluorescent probes for the sensitive and selective detection of various biological analytes. Careful optimization of synthesis, probe concentration, and imaging parameters is crucial for obtaining reliable and quantitative data.

References

Isoquinoline-1-Carboxylic Acid: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 22, 2025 – Isoquinoline-1-carboxylic acid is emerging as a promising building block for the development of novel agrochemicals. Its rigid structure and versatile functionalization points allow for the synthesis of a diverse range of derivatives with potential applications as fungicides and herbicides. This application note provides a detailed overview of the synthesis, biological activity, and experimental protocols for this compound derivatives, tailored for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The isoquinoline (B145761) core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] In the context of agriculture, the unique structural features of this compound offer an excellent starting point for the design of new pesticides. The carboxylic acid group at the 1-position provides a convenient handle for the introduction of various amide, ester, and hydrazide functionalities, enabling the fine-tuning of physicochemical properties and biological efficacy.

Synthesis of Isoquinoline-1-Carboxamide (B73039) Derivatives

A common and effective method for the synthesis of agrochemical candidates from this compound is the formation of N-substituted carboxamides. This transformation allows for the introduction of diverse aryl and alkyl groups, which can significantly influence the biological activity of the resulting compounds.

General Experimental Protocol for the Synthesis of N-Arylisoquinoline-1-carboxamides

A robust method for synthesizing N-arylisoquinoline-1-carboxamides involves the coupling of this compound with various anilines.

Materials:

Procedure:

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Formation: In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C.

  • Coupling Reaction: Add the activated isoquinoline-1-carbonyl chloride solution from step 1 to the aniline solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired N-arylisoquinoline-1-carboxamide.

This protocol can be adapted for the synthesis of a wide range of N-substituted isoquinoline-1-carboxamides by varying the aniline component.

Diagram of the synthetic workflow for N-Arylisoquinoline-1-carboxamides:

G cluster_synthesis Synthesis Workflow start This compound step1 Activation with SOCl₂ in DCM start->step1 Step 1 step3 Coupling Reaction step1->step3 Step 3 step2 Preparation of Aniline Solution step2->step3 step4 Aqueous Work-up & Extraction step3->step4 Step 4 step5 Purification by Chromatography step4->step5 Step 5 end_node N-Arylisoquinoline-1-carboxamide step5->end_node

Caption: Synthetic workflow for N-Arylisoquinoline-1-carboxamides.

Agrochemical Applications and Biological Activity

Derivatives of this compound have shown promise as both fungicidal and herbicidal agents. The specific activity is highly dependent on the nature of the substituents introduced.

Fungicidal Activity

N-substituted isoquinoline-1-carboxamides have been investigated for their potential to control phytopathogenic fungi. The following table summarizes hypothetical fungicidal activity data for a series of synthesized compounds against common plant pathogens.

Compound IDR-Group (Substitution on N-phenyl ring)Botrytis cinerea EC₅₀ (µg/mL)Fusarium graminearum EC₅₀ (µg/mL)
IQCA-1 H>100>100
IQCA-2 4-Cl15.225.8
IQCA-3 2,4-diF8.512.1
IQCA-4 4-CF₃11.318.4
Boscalid (Commercial Standard)5.89.7
Experimental Protocol for In Vitro Fungicidal Assay (Broth Microdilution Method)

This protocol is adapted from established methodologies for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[2][3]

Materials:

  • Synthesized isoquinoline-1-carboxamide derivatives

  • Control fungicide (e.g., Boscalid)

  • Fungal strains (Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Grow fungal cultures on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Compound Preparation: Prepare stock solutions of the test compounds and control fungicide in DMSO. Perform serial dilutions in PDB to achieve final test concentrations.

  • Assay Setup: Add 100 µL of the fungal spore suspension to each well of a 96-well plate. Add 100 µL of the diluted compound solutions to the respective wells. Include a positive control (fungal suspension with no compound) and a negative control (PDB only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Determine the EC₅₀ value, the concentration of the compound that inhibits 50% of fungal growth, by measuring the optical density at 600 nm and comparing it to the positive control.

Diagram of the in vitro fungicidal assay workflow:

G cluster_assay Fungicidal Assay Workflow start Fungal Culture step1 Prepare Spore Suspension start->step1 Step 1 step3 Incubate Plates step1->step3 Step 3 step2 Prepare Compound Dilutions step2->step3 step4 Measure Optical Density step3->step4 Step 4 end_node Determine EC₅₀ step4->end_node

Caption: Workflow for in vitro fungicidal screening.

Herbicidal Activity

The structural motif of this compound derivatives also presents opportunities for the development of novel herbicides. The following table presents hypothetical data on the pre- and post-emergence herbicidal activity of selected compounds.

Compound IDR-Group (Substitution on N-phenyl ring)Pre-emergence Inhibition (%) at 100 g/ha (Amaranthus retroflexus)Post-emergence Inhibition (%) at 100 g/ha (Setaria viridis)
IQCA-5 2-Me7560
IQCA-6 4-OMe8570
IQCA-7 3,4-diCl9588
Glyphosate (Commercial Standard)N/A98
Experimental Protocol for Herbicidal Screening

This protocol outlines a standard procedure for evaluating the pre- and post-emergence herbicidal activity of chemical compounds.[4][5]

Materials:

  • Synthesized isoquinoline-1-carboxamide derivatives

  • Control herbicide (e.g., Glyphosate)

  • Seeds of weed species (Amaranthus retroflexus, Setaria viridis)

  • Pots with standard potting soil

  • Acetone (B3395972) and Tween-20 for formulation

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow weed seeds in pots and cover with a thin layer of soil.

  • Prepare a spray solution of the test compounds in a mixture of acetone and water with Tween-20 as a surfactant.

  • Apply the spray solution evenly to the soil surface.

  • Incubate the pots in a greenhouse under controlled conditions.

  • Assess the percentage of weed emergence and growth inhibition compared to an untreated control after 14-21 days.

Post-emergence Application:

  • Grow weed seedlings in pots until they reach the 2-3 leaf stage.

  • Apply the spray solution of the test compounds directly to the foliage of the weeds.

  • Incubate the pots in a greenhouse.

  • Assess the percentage of plant injury (e.g., chlorosis, necrosis) compared to an untreated control after 14-21 days.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward derivatization to N-substituted carboxamides allows for the creation of compound libraries with diverse biological activities. The protocols outlined in this application note provide a solid foundation for the synthesis and screening of these derivatives for fungicidal and herbicidal properties. Further optimization of the substitution patterns on the isoquinoline and the N-aryl ring is anticipated to yield potent and selective agrochemical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Isoquinoline-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of isoquinoline-1-carboxylic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic routes and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary routes: the Reissert-Kaufmann reaction and the oxidation of 1-methylisoquinoline (B155361).

Route 1: Reissert-Kaufmann Reaction

The Reissert-Kaufmann reaction is a two-step process involving the formation of a Reissert compound (2-acyl-1-cyano-1,2-dihydroisoquinoline) from isoquinoline (B145761), followed by acid- or base-catalyzed hydrolysis to the desired carboxylic acid.

Question 1: My Reissert compound formation has a low yield. What are the common causes and solutions?

Answer: Low yields in Reissert compound formation are often due to several factors:

  • Poor quality of reagents: Isoquinoline, benzoyl chloride, and potassium cyanide should be pure and dry. Moisture can lead to the hydrolysis of benzoyl chloride and other side reactions.

  • Inefficient phase transfer: The reaction is often biphasic (organic-aqueous). Vigorous stirring is crucial to maximize the interfacial area. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the yield.

  • Side reactions: The primary side reaction is the polymerization of isoquinoline under the reaction conditions.

Symptom Possible Cause Troubleshooting Steps
Low yield of Reissert compound Reagents are of poor quality or contain moisture.Use freshly distilled isoquinoline and benzoyl chloride. Ensure potassium cyanide is dry.
Inefficient stirring in the biphasic system.Increase the stirring rate to ensure a fine emulsion.
No phase-transfer catalyst used.Add a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
Formation of a dark, tarry substance Polymerization of isoquinoline.Maintain the reaction temperature as specified. Avoid prolonged reaction times.

Question 2: The hydrolysis of my Reissert compound to this compound is not proceeding to completion or gives a low yield. How can I improve this step?

Answer: The hydrolysis of the Reissert compound can be challenging. Common issues include incomplete reaction and side product formation.

  • Incomplete Hydrolysis: The amide intermediate formed during hydrolysis can be stable. Stronger acidic or basic conditions and longer reaction times may be necessary.

  • Decarboxylation: The product, this compound, can be susceptible to decarboxylation, especially at high temperatures in acidic conditions.

  • Side Product Formation: Under acidic conditions, the benzoyl group is cleaved, but other side reactions can occur.

Symptom Possible Cause Troubleshooting Steps
Incomplete hydrolysis (amide intermediate remains) Insufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base. Extend the reflux time.
Low yield of carboxylic acid Decarboxylation of the product.Use the minimum effective temperature for hydrolysis. Work up the reaction mixture promptly once complete.
Formation of byproducts.Optimize the reaction conditions (acid/base concentration, temperature, and time) to favor the desired hydrolysis pathway.
Route 2: Oxidation of 1-Methylisoquinoline

This route involves the direct oxidation of the methyl group at the C1 position of isoquinoline to a carboxylic acid.

Question 3: The oxidation of 1-methylisoquinoline is giving me a mixture of products, including the aldehyde and unreacted starting material. How can I drive the reaction to the carboxylic acid?

Answer: Achieving complete oxidation to the carboxylic acid without significant side product formation is the main challenge in this route.

  • Oxidizing Agent Strength: The choice of oxidizing agent is critical. A strong oxidizing agent is needed to convert the methyl group fully to a carboxylic acid.

  • Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent over-oxidation and ring cleavage.

Symptom Possible Cause Troubleshooting Steps
Formation of isoquinoline-1-carbaldehyde (B1296187) as a major byproduct Oxidizing agent is not strong enough or reaction time is too short.Use a stronger oxidizing agent like potassium permanganate (B83412) (KMnO₄). Increase the reaction time and monitor by TLC.
Low yield and recovery of starting material Insufficient amount of oxidizing agent or low reaction temperature.Increase the molar equivalents of the oxidizing agent. Gradually increase the reaction temperature while monitoring for side product formation.
Degradation of the isoquinoline ring Reaction conditions are too harsh (e.g., high temperature, high concentration of oxidant).Perform the reaction at a lower temperature for a longer period. Add the oxidizing agent portion-wise to control the reaction exotherm.

Comparative Yields of Synthesis Methods

Method Starting Material Key Reagents Reported Yield Notes
Reissert Reaction followed by Hydrolysis Isoquinoline1. Benzoyl chloride, KCN2. H₂SO₄ or HCl60-85% (overall)A reliable and widely used method.
Oxidation of 1-Methylisoquinoline 1-MethylisoquinolineKMnO₄ or SeO₂40-70%Yield can be variable depending on the oxidant and conditions.
Hydrolysis of 1-Cyanoisoquinoline 1-CyanoisoquinolineH₂SO₄ or NaOH~90%[1]This is a high-yielding final step, but the synthesis of the starting nitrile needs to be considered.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Reissert Reaction

This protocol is divided into two main stages: the formation of the Reissert compound and its subsequent hydrolysis.

Part A: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

  • Materials: Isoquinoline, benzoyl chloride, potassium cyanide, dichloromethane, water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve isoquinoline (1.0 eq) in dichloromethane.

    • Add an aqueous solution of potassium cyanide (3.0 eq).

    • Stir the biphasic mixture vigorously.

    • Slowly add benzoyl chloride (1.1 eq) to the mixture.

    • Continue stirring at room temperature for 3-4 hours.

    • Separate the organic layer, wash with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be recrystallized from a suitable solvent like ethanol (B145695) to yield the pure Reissert compound.

Part B: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile

  • Materials: 2-Benzoyl-1,2-dihydroisoquinaldonitrile, concentrated hydrochloric acid or sulfuric acid.

  • Procedure:

    • Suspend the Reissert compound (1.0 eq) in concentrated hydrochloric acid or a mixture of sulfuric acid and water.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to pH 3-4.

    • The precipitated this compound can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound by Oxidation of 1-Methylisoquinoline
  • Materials: 1-Methylisoquinoline, potassium permanganate (KMnO₄), water, sodium bisulfite.

  • Procedure:

    • Dissolve 1-methylisoquinoline (1.0 eq) in water.

    • Heat the solution to 80-90 °C.

    • Slowly add potassium permanganate (3.0-4.0 eq) portion-wise over several hours, maintaining the temperature.

    • After the addition is complete, continue heating for an additional 1-2 hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • To the filtrate, add sodium bisulfite to destroy any remaining permanganate.

    • Acidify the solution with hydrochloric acid to precipitate the this compound.

    • Collect the product by filtration, wash with cold water, and dry.

    • Recrystallize from ethanol for further purification.

Visualizations

Experimental Workflow for Reissert-Kaufmann Synthesis

Reissert_Kaufmann_Workflow cluster_step1 Step 1: Reissert Compound Formation cluster_step2 Step 2: Hydrolysis start1 Isoquinoline + Benzoyl Chloride + KCN reissert_formation Biphasic Reaction (DCM/Water) RT, 3-4h start1->reissert_formation Vigorous Stirring workup1 Aqueous Workup & Extraction reissert_formation->workup1 reissert_product 2-Benzoyl-1,2-dihydroisoquinaldonitrile workup1->reissert_product Purification start2 Reissert Compound reissert_product->start2 hydrolysis Acid Hydrolysis (Conc. HCl or H₂SO₄) Reflux, 4-8h start2->hydrolysis workup2 Neutralization & Precipitation hydrolysis->workup2 final_product This compound workup2->final_product Filtration & Drying

Caption: Workflow for the synthesis of this compound via the Reissert-Kaufmann reaction.

Troubleshooting Logic for Low Yield in Reissert Reaction

Troubleshooting_Reissert start Low Yield in Reissert Reaction q1 Check Reagent Purity (Isoquinoline, Benzoyl Chloride) start->q1 a1_yes Reagents Pure & Dry q1->a1_yes Yes a1_no Purify/Dry Reagents (Distillation, etc.) q1->a1_no No q2 Evaluate Reaction Conditions (Stirring, Temperature) a1_yes->q2 a2_good Conditions Optimal q2->a2_good Yes a2_bad Increase Stirring Rate Maintain Temperature q2->a2_bad No q3 Consider Phase-Transfer Catalyst a2_good->q3 a3_add Add Catalytic Amount of PTC q3->a3_add Not Used

Caption: A decision tree for troubleshooting low yields in the Reissert compound formation step.

References

Purification of crude Isoquinoline-1-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Isoquinoline-1-Carboxylic Acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller amounts, remain in the cooled solvent (mother liquor).

Q2: What are some suitable solvents for the recrystallization of this compound?

Based on available data, water is a primary candidate for the recrystallization of this compound due to its stated solubility.[1][2] Other polar solvents, such as ethanol (B145695) or ethanol-water mixtures, could also be effective and are commonly used for carboxylic acids. A solvent screening is always recommended to find the optimal solvent or solvent system for your specific crude material.

Q3: What are the common impurities in crude this compound?

Common impurities can originate from the starting materials, side reactions, or degradation products. While specific impurities depend on the synthetic route used (e.g., Reissert reaction), they can generally include unreacted starting materials, by-products from incomplete reactions, and other isomers of isoquinoline (B145761) carboxylic acid.

Q4: How can I improve the purity of my recrystallized product?

If the purity of the recrystallized this compound is not satisfactory, a second recrystallization can be performed. Ensure that the cooling process is slow to allow for selective crystal growth. Washing the collected crystals with a small amount of cold recrystallization solvent is also crucial to remove any adhering mother liquor containing impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- The chosen solvent is unsuitable.- Add more of the hot solvent in small portions until the compound dissolves.- If a large volume of solvent is required, consider a different solvent in which the compound is more soluble at elevated temperatures.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation to begin crystallization.- The compound is too soluble in the chosen solvent at cold temperatures.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.- If the compound remains highly soluble, a different, less polar solvent or a mixed solvent system may be necessary.
"Oiling out" occurs instead of crystallization. - The solution is cooling too rapidly.- The melting point of the crude solid is lower than the boiling point of the solvent.- High concentration of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power, and then cool slowly.- Consider pre-purification by another method if impurity levels are very high.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to dissolution.- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used in the next attempt. Concentrate the mother liquor and cool to recover a second crop of crystals (which may be of lower purity).- Always use ice-cold solvent to wash the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
The recrystallized product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSparingly Soluble[1][2]Soluble[3]Good potential candidate
EthanolModerately SolubleVery SolublePotential for use in a mixed solvent system or for compounds with lower polarity impurities
AcetoneModerately SolubleVery SolubleMay be too good a solvent, leading to low recovery
TolueneSparingly SolubleModerately SolubleCould be a good candidate if the compound is less polar than anticipated
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but could be used as an anti-solvent in a mixed system

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol uses water as the recrystallization solvent, based on available solubility information.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) into a test tube.

  • Add a few drops of deionized water and observe the solubility at room temperature.

  • Gently heat the test tube. If the solid dissolves, it is a good indication that water is a suitable solvent. If it remains insoluble even at boiling, another solvent should be tested.

2. Dissolution:

  • Place the bulk of the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of deionized water, enough to create a slurry.

  • Heat the flask on a hot plate with stirring.

  • Add hot deionized water dropwise until the solid just dissolves. Avoid adding an excess of water to ensure the solution is saturated.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip).

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Pre-heat a funnel and a receiving Erlenmeyer flask with a small amount of boiling water.

  • Quickly filter the hot solution through a fluted filter paper.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

7. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through them.

  • Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Mandatory Visualization

G start Start: Crude Isoquinoline- 1-Carboxylic Acid dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and wash with cold solvent crystals_form->filter_wash Yes troubleshoot Troubleshoot crystals_form->troubleshoot No dry Dry purified crystals filter_wash->dry end End: Pure Product dry->end no_crystals No Crystals troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out low_yield Low Yield troubleshoot->low_yield add_seed Add seed crystal or scratch flask no_crystals->add_seed concentrate Concentrate solution (boil off some solvent) no_crystals->concentrate reheat_cool Reheat, add anti-solvent, cool slowly oiling_out->reheat_cool add_seed->cool reheat_cool->cool concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common side products in the synthesis of Isoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the common causes?

A1: Low yields in the synthesis of this compound, typically performed via the Reissert reaction, can stem from issues in either of the two main steps:

  • Formation of the Reissert Compound: The reaction of isoquinoline (B145761) with benzoyl chloride and potassium cyanide is often performed in a two-phase system (e.g., dichloromethane (B109758) and water). A significant side reaction is the competitive hydrolysis of benzoyl chloride to benzoic acid, which reduces the amount of reagent available to form the Reissert compound.[1]

  • Hydrolysis of the Reissert Compound: The hydrolysis of the intermediate 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can be incomplete, or side reactions can occur under the hydrolysis conditions, preventing the complete conversion to the desired carboxylic acid.

Q2: After hydrolysis of the Reissert compound, I have significant amounts of benzoic acid in my crude product. Why is this happening?

A2: The presence of benzoic acid is a very common issue. It can arise from two sources:

  • It is a direct byproduct of the hydrolysis of the 2-benzoyl-1-cyano-1,2-dihydroisoquinoline intermediate. The benzoyl group attached to the nitrogen is cleaved during this step.

  • As mentioned in Q1, if your Reissert compound formation step was inefficient due to the hydrolysis of benzoyl chloride, the resulting benzoic acid can be carried through the workflow.[1]

Q3: My final product contains unreacted isoquinoline. What could be the reason?

A3: The presence of the initial starting material, isoquinoline, in your final product often points to one of two issues:

  • Incomplete Reissert Compound Formation: The initial reaction to form the cyano-adduct may not have gone to completion.

  • Decarboxylation of the Final Product: this compound can undergo thermal decarboxylation to yield isoquinoline.[1] This is a known reaction called the Hammick reaction.[2] If the hydrolysis or workup conditions involve excessive heat, you may be losing your product to decarboxylation.

Q4: I observe an intermediate that is difficult to hydrolyze. What could it be?

A4: If the hydrolysis is sluggish, you may have an intermediate amide. The hydrolysis of the nitrile group to a carboxylic acid proceeds through a primary amide intermediate (isoquinoline-1-carboxamide derivative). Harsh or unsuitable hydrolysis conditions might not be effective in converting this amide to the final carboxylic acid, leading to its persistence as a major impurity.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of Reissert compound Hydrolysis of benzoyl chloride in the two-phase reaction medium.• Ensure vigorous stirring to maximize the interfacial reaction area.• Consider using an alternative anhydrous method with trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid catalyst like AlCl₃ to avoid competitive water reactions.[1]
Presence of significant benzoic acid impurity Inefficient removal during workup or byproduct of hydrolysis.• Optimize the basic wash (e.g., with aqueous sodium bicarbonate) after hydrolysis to selectively extract the acidic benzoic acid from the organic layer containing your product.
Product decarboxylates to isoquinoline Excessive heat during the hydrolysis step or during solvent removal.• Perform the hydrolysis under milder temperature conditions.• Use a rotary evaporator at a reduced temperature and pressure to remove solvents. Avoid heating the final product to its melting point.
Incomplete hydrolysis of the nitrile group Hydrolysis conditions (acid/base concentration, temperature, time) are not optimal.• Increase the concentration of the acid or base used for hydrolysis.• Extend the reaction time or moderately increase the temperature, while monitoring for decarboxylation.
Formation of colored, tarry byproducts Harsh reaction conditions, particularly during acid-catalyzed hydrolysis.• Ensure the reaction temperature is well-controlled.• Consider purification of the Reissert compound before proceeding to the hydrolysis step to remove impurities that may promote polymerization.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)

Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve isoquinoline (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add an aqueous solution of potassium cyanide (KCN, 3.0 eq). Stir the biphasic mixture vigorously.

  • Benzoyl Chloride Addition: Slowly add benzoyl chloride (1.8 eq) dropwise to the mixture over 1 hour. An exothermic reaction will occur. Maintain the temperature and continue stirring for an additional 3 hours.

  • Workup: Separate the organic layer. Wash the organic phase sequentially with water, dilute HCl, water, dilute NaOH, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Reissert compound, which can be purified by recrystallization (e.g., from methanol).

Protocol 2: Hydrolysis of Reissert Compound to this compound
  • Reaction Setup: Suspend the Reissert compound (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or water.

Reaction Pathway and Side Product Formation

Reissert_Synthesis cluster_start Step 1: Reissert Compound Formation cluster_hydrolysis Step 2: Hydrolysis reactant reactant product product side_product side_product intermediate intermediate isoquinoline Isoquinoline reagents1 + Benzoyl Chloride + KCN (aq) reissert 2-Benzoyl-1-cyano- 1,2-dihydroisoquinoline reagents1->reissert Two-phase reaction (DCM/H₂O) hydrolyzed_bzcl Benzoic Acid reagents1->hydrolyzed_bzcl Competitive hydrolysis reagents2 + H₃O⁺ / Heat side_amide Isoquinoline-1-carboxamide (Incomplete Hydrolysis) reissert->side_amide Incomplete Hydrolysis product_acid Isoquinoline-1- carboxylic Acid reagents2->product_acid Main Path side_bzoh Benzoic Acid reagents2->side_bzoh Byproduct side_iso Isoquinoline product_acid->side_iso Decarboxylation (excess heat)

Caption: Synthetic pathway for this compound via the Reissert reaction, highlighting key intermediates and common side products.

References

Overcoming low solubility of Isoquinoline-1-carboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Isoquinoline-1-carboxylic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that presents solubility challenges. Its solubility is highly dependent on the solvent and the pH of the medium. While some sources describe it as soluble in water, others classify it as slightly or sparingly soluble.[1][2][3][4][5] It is generally more soluble in polar aprotic solvents like DMSO and DMF, and in alcohols, than in non-polar organic solvents.[6] The molecule's amphoteric nature, possessing both a basic nitrogen atom on the isoquinoline (B145761) ring and an acidic carboxylic acid group, is key to its solubility behavior.

Q2: How does pH affect the aqueous solubility of this compound?

The solubility of this compound in aqueous solutions is significantly influenced by pH.

  • In acidic conditions (low pH): The nitrogen atom on the isoquinoline ring (pKa ≈ 5.14 for the parent isoquinoline) can become protonated, forming a cationic salt which is generally more water-soluble.[3][7]

  • In basic conditions (high pH): The carboxylic acid group (predicted pKa ≈ 1.09) will deprotonate to form a carboxylate anion.[2] This salt form is also typically much more soluble in water than the neutral form.

The compound is least soluble at its isoelectric point, where it exists as a neutral zwitterion.

Q3: Which organic solvents are recommended for dissolving this compound?

For organic reactions, polar aprotic solvents are generally the first choice. Based on user experiences with similar challenging carboxylic acids and general chemical principles, the following solvents are recommended:

  • Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).[6][7]

  • Moderate to Low Solubility: Methanol, Ethanol, Tetrahydrofuran (THF), Acetonitrile (ACN).[6]

  • Poor Solubility: Dichloromethane (DCM), Chloroform, Diethyl ether, Toluene.[6]

Gentle heating or sonication can aid dissolution in these solvents. For particularly difficult cases, specialized solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have proven effective for other poorly soluble carboxylic acids.[6]

Solubility Data Summary

Quantitative solubility data for this compound is not widely available in the literature. The following tables provide a qualitative summary and properties of common solvents to guide selection.

Table 1: Qualitative Solubility of this compound

Solvent/SolutionQualitative SolubilityReference
WaterSparingly to Soluble (highly pH-dependent)[1][2][3]
Dilute Aqueous Acid (e.g., HCl)Soluble (forms hydrochloride salt)[3][7]
Dilute Aqueous Base (e.g., NaOH)Soluble (forms carboxylate salt)[8]
Dimethylformamide (DMF)Generally Soluble[6]
Dimethyl sulfoxide (DMSO)Generally Soluble[6][7]
Alcohols (Methanol, Ethanol)Soluble to Moderately Soluble[6]
Tetrahydrofuran (THF)Low Solubility[6]
Acetonitrile (ACN)Low Solubility[6]
Dichloromethane (DCM)Insoluble/Very Low Solubility[6]

Table 2: Properties of Recommended Organic Solvents

SolventAbbreviationBoiling Point (°C)Dielectric ConstantNotes
DimethylformamideDMF15336.7High boiling point, good for heating reactions. Can be a source of dimethylamine (B145610) impurity.
Dimethyl sulfoxideDMSO18947.2High boiling point, excellent solvating power. Can be difficult to remove and may interfere with some reactions.
N-Methyl-2-pyrrolidoneNMP20232.2High boiling point, good alternative to DMF/DMSO.
TetrahydrofuranTHF667.6Lower boiling point, less polar. Often used in combination with other solvents.
2-Methyltetrahydrofuran2-MeTHF806.2Greener alternative to THF with a higher boiling point.

Troubleshooting Guides

Problem 1: My this compound is not dissolving in the chosen reaction solvent.

G start Compound not dissolving in chosen organic solvent q1 Have you tried physical methods? start->q1 physical Apply gentle heat (e.g., 40-50 °C) Use an ultrasonic bath q1->physical No q2 Is the compound still insoluble? q1->q2 Yes physical->q2 change_solvent Switch to a stronger polar aprotic solvent (e.g., from THF to DMF or DMSO) q2->change_solvent Yes success Dissolution Achieved q2->success No q3 Is insolubility persistent? change_solvent->q3 cosolvent Add a co-solvent. For amide couplings, adding a small amount of DMSO to THF can help. q3->cosolvent Yes q3->success No q4 Still having issues? cosolvent->q4 derivatize Consider in-situ derivatization. Convert to a more soluble species like an acyl chloride or use a base to form the salt. q4->derivatize Yes fail Re-evaluate reaction conditions or synthetic route q4->fail No derivatize->success

Caption: Troubleshooting workflow for dissolution issues.

Problem 2: The reaction mixture becomes cloudy or a precipitate forms after adding other reagents (e.g., a base or coupling agent).

This often indicates that a salt or an intermediate has formed which is less soluble than the starting material in the chosen solvent. This can be common in amide coupling reactions.

  • Cause: Addition of a tertiary amine base (like triethylamine (B128534) or DIPEA) can form an ammonium (B1175870) carboxylate salt that may precipitate, especially in less polar solvents like DCM or THF.

  • Solution 1 (Increase Polarity): Add a small amount of a stronger co-solvent like DMF or DMSO to the reaction mixture to help re-dissolve the precipitate.

  • Solution 2 (Change Solvent System): If this is a recurring issue, perform the reaction entirely in a more polar solvent like DMF or DMSO from the start.[6][7]

  • Solution 3 (Order of Addition): Change the order of addition. Sometimes, pre-activating the carboxylic acid with the coupling reagent before adding the amine and base can prevent the precipitation of the ammonium salt.

Problem 3: How can I use pH to my advantage to handle the compound?

The pH-dependent solubility can be a powerful tool for purification. After a reaction, this compound can be isolated from neutral organic byproducts through an acid-base extraction.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (B1210297).

  • Extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The desired acid will move to the aqueous layer as its soluble carboxylate salt, leaving neutral impurities in the organic layer.

  • Separate the layers and cool the aqueous layer in an ice bath.

  • Carefully acidify the aqueous layer with an acid (e.g., 1M or concentrated HCl) until the pH is around 2-3.[8]

  • The this compound should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[8]

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point cluster_high_ph High pH (Basic) low_ph {Protonated Form|{ N⁺-H}|Soluble in Water} neutral {Zwitterionic/Neutral Form|{ N / COOH}|Poorly Soluble} low_ph->neutral Add Base neutral->low_ph Add More Acid high_ph {Deprotonated Form|{ COO⁻}|Soluble in Water} neutral->high_ph Add More Base high_ph->neutral Add Acid

Caption: Relationship between pH and solubility forms.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMF

This protocol describes the preparation of a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF).

Materials:

  • This compound (MW: 173.17 g/mol )

  • Anhydrous DMF

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weighing: Accurately weigh 86.6 mg (0.5 mmol) of this compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF to the vial.

  • Initial Dissolution: Cap the vial and place it on a magnetic stirrer. Stir the mixture at room temperature. The solid may not dissolve completely at this stage.

  • Assisted Dissolution (If required):

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals until the solid dissolves.

    • Heating: Gently warm the mixture to 40-50 °C using a heating block or water bath while stirring. Do not overheat.

  • Final Check: Once all the solid has dissolved, allow the solution to cool to room temperature. Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol provides a general method for coupling this compound with a primary or secondary amine, a reaction often hampered by solubility issues.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M) and stir until the acid is fully dissolved. Use gentle heating or sonication as described in Protocol 1 if necessary. Cool the solution back to room temperature.

  • Reagent Addition: To the clear solution, add the Amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; if precipitation is observed upon adding DIPEA, consider adding HATU first to form the active ester before adding the base.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired amide.

References

Optimization of reaction conditions for the N-oxidation of isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-oxidation of isoquinoline (B145761). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this pivotal transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-oxidation of isoquinoline?

A1: The most frequently employed reagents for the N-oxidation of isoquinoline include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and a combination of hydrogen peroxide with an acid, typically acetic acid, which generates peracetic acid in situ.[1][2] More contemporary methods may utilize reagents like phenyliodine bis(trifluoroacetate) (PIFA) or copper catalysts in the presence of a suitable oxidant.[3][4]

Q2: How do I monitor the progress of my N-oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5][6][7] You should spot the starting isoquinoline, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica (B1680970) gel plate. The isoquinoline N-oxide product is typically more polar than the starting isoquinoline and will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5][8]

Q3: What are some common side reactions or byproducts to be aware of?

A3: Over-oxidation of other sensitive functional groups on the isoquinoline ring can occur.[3] With certain advanced synthetic methods, the formation of isomers or related heterocyclic structures like isoindoles can be a competing pathway.[3][9][10] When using m-CPBA, the primary byproduct is m-chlorobenzoic acid, which needs to be removed during work-up.[11] In some cases, especially with substituted isoquinolines, byproducts from solvent trapping can be observed.[3]

Q4: How does the substitution pattern on the isoquinoline ring affect the N-oxidation?

A4: The electronic nature of substituents on the isoquinoline ring can significantly influence the reaction. Electron-donating groups generally increase the nucleophilicity of the nitrogen atom, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups can decrease the nitrogen's nucleophilicity, making the N-oxidation more difficult and possibly requiring harsher reaction conditions or longer reaction times.[4][12] The position of the substituent can also play a role in the reaction's success and yield.[3]

Q5: What are the safety precautions I should take when working with peroxy acids like m-CPBA?

A5: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure, dry form or when subjected to shock or friction.[13] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When quenching the reaction, be aware that the process can be exothermic.

Troubleshooting Guide

Issue 1: Low or No Conversion to the N-oxide
Possible Cause Recommended Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The purity of commercial m-CPBA can vary and it can decompose upon storage. For hydrogen peroxide, ensure it is of the correct concentration and has been stored properly.
Insufficient Reagent Increase the molar equivalents of the oxidizing agent. A slight excess (e.g., 1.1-1.5 equivalents) is often necessary to drive the reaction to completion.[14]
Low Reaction Temperature While some reactions are performed at 0 °C to room temperature, gentle heating may be required, especially for less reactive isoquinolines. Monitor the reaction by TLC to find the optimal temperature.
Electron-Withdrawing Groups on the Isoquinoline Ring Isoquinolines with strong electron-withdrawing groups are less nucleophilic and may require longer reaction times, higher temperatures, or a more potent oxidizing system.
Poor Solvent Choice Ensure the solvent is appropriate for the chosen oxidant and fully dissolves the starting material. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are common for m-CPBA oxidations.
Issue 2: Formation of Multiple Products or Byproducts
Possible Cause Recommended Solution
Over-oxidation If your isoquinoline contains other oxidizable functional groups, you may observe byproducts. Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed. Using a milder oxidant might also be beneficial.
Decomposition of Product Isoquinoline N-oxides can be unstable under certain conditions. Ensure the work-up procedure is not overly acidic or basic. Minimize the time the product is in solution before isolation.
Side Reactions with Solvent In some specific synthetic routes, the solvent can participate in side reactions. If unexpected byproducts are observed, consider switching to a less reactive solvent.
Impure Starting Material Ensure the starting isoquinoline is pure. Impurities can lead to the formation of unexpected byproducts.
Issue 3: Difficult Work-up and Purification
Possible Cause Recommended Solution
Removal of m-Chlorobenzoic Acid After an m-CPBA oxidation, the m-chlorobenzoic acid byproduct can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[11][14]
Emulsion Formation During Extraction If an emulsion forms during the aqueous work-up, adding brine (saturated NaCl solution) can help to break it.
Product is Water-Soluble Some isoquinoline N-oxides, especially those with polar substituents, may have some water solubility. If you suspect this is the case, back-extract the aqueous layers with an organic solvent to recover any dissolved product.
Difficulty with Chromatographic Purification Isoquinoline N-oxides are polar and may streak on silica gel columns. Using a polar eluent system, sometimes with a small amount of a basic modifier like triethylamine (B128534) or a protic solvent like methanol (B129727), can improve the chromatography.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for the N-oxidation of Various Isoquinolines

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Isoquinolinem-CPBADichloromethane0 to RT12-24~90[General Protocol]
IsoquinolineH₂O₂ / Acetic AcidAcetic Acid70-806-24~70-80[14]
4-Bromoisoquinolinem-CPBADichloromethaneRT2485[16]
5-NitroisoquinolineH₂O₂ / Acetic AcidAcetic Acid70-802465[General Protocol]
7-Methoxyisoquinolinem-CPBADichloromethane0 to RT1292[16]

Experimental Protocols

Protocol 1: N-oxidation of Isoquinoline using m-CPBA
  • Dissolution: In a round-bottom flask, dissolve isoquinoline (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add solid m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product, isoquinoline N-oxide, will have a lower Rf than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x) to remove m-chlorobenzoic acid, followed by a wash with brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-oxidation of Isoquinoline using Hydrogen Peroxide and Acetic Acid
  • Reaction Setup: In a round-bottom flask, dissolve isoquinoline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will result in vigorous gas evolution (CO₂).

  • Extraction: Once the pH is neutral or slightly basic, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane (3 x).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

Visualizations

experimental_workflow start Start: Isoquinoline Substrate dissolution Dissolution in Solvent (e.g., DCM) start->dissolution reaction N-Oxidation Reaction (e.g., add m-CPBA at 0°C, warm to RT) dissolution->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up (Quench, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product: Isoquinoline N-oxide purification->product

Caption: General experimental workflow for the N-oxidation of isoquinoline.

troubleshooting_workflow issue Problem: Low Yield of N-Oxide cause1 Inactive/Insufficient Oxidant issue->cause1 cause2 Sub-optimal Reaction Conditions (Temp, Time) issue->cause2 cause3 Deactivated Substrate (Electron-withdrawing groups) issue->cause3 cause4 Work-up/Purification Issues issue->cause4 solution1 Solution: - Use fresh/more oxidant - Check oxidant purity cause1->solution1 solution2 Solution: - Increase temperature/time - Monitor by TLC cause2->solution2 solution3 Solution: - Use harsher conditions - Prolong reaction time cause3->solution3 solution4 Solution: - Optimize extraction pH - Adjust chromatography conditions cause4->solution4

Caption: Troubleshooting logic for addressing low yield in isoquinoline N-oxidation.

References

Technical Support Center: Hydrolysis of 1-Cyanoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the hydrolysis of 1-cyanoisoquinoline to isoquinoline-1-carboxylic acid, a critical transformation for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing 1-cyanoisoquinoline?

A1: The two most common methods for hydrolyzing nitriles like 1-cyanoisoquinoline are acid-catalyzed and base-catalyzed hydrolysis. Both methods typically require heating to proceed at a reasonable rate.[1][2]

  • Acidic Hydrolysis: This method involves heating the nitrile with a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[1][3] It directly yields the free carboxylic acid after workup.[2]

  • Basic Hydrolysis: This method uses a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution.[1] The initial product is the carboxylate salt, which must be acidified in a separate workup step to yield the final carboxylic acid.[2][4]

Q2: My reaction is slow or incomplete. How can I drive it to completion?

A2: Incomplete conversion is a common issue. Consider the following:

  • Increase Temperature: Both acidic and basic hydrolysis reactions are often performed at reflux temperatures (80-120 °C) to ensure sufficient energy for the reaction to proceed.[1][3]

  • Increase Reagent Concentration/Equivalents: For basic hydrolysis, using a higher concentration of the hydroxide base (e.g., 3-5 equivalents or more) can accelerate the reaction.[3][4] For acidic hydrolysis, using a concentrated strong acid is standard.[3]

  • Extend Reaction Time: Monitor the reaction using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run to completion, which can take anywhere from 2 to 24 hours.[3]

  • Choice of Solvent: In basic hydrolysis, using a co-solvent like ethanol (B145695) can help with the solubility of the starting material.

Q3: I've isolated the amide intermediate (isoquinoline-1-carboxamide) instead of the carboxylic acid. What went wrong?

A3: The hydrolysis of a nitrile is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[2][3] Isolating the amide means the second step has stalled. To promote full hydrolysis:

  • Harsher Conditions: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperatures, longer reaction times, or higher acid/base concentration) than the initial hydration of the nitrile.

  • Ensure Sufficient Water: Water is a key reagent in both steps. Ensure your reaction medium is not anhydrous.

Q4: I'm observing unexpected side products. What could they be?

A4: While the hydrolysis of 1-cyanoisoquinoline is generally clean, side reactions can occur under certain conditions.

  • Decarboxylation: Although unlikely under typical hydrolysis conditions, highly forcing conditions could potentially lead to some decarboxylation of the product, this compound, to form isoquinoline (B145761).

  • Ring Opening/Degradation: The isoquinoline ring is generally stable, but extremely harsh acidic or basic conditions combined with high heat could lead to degradation products. If you observe significant discoloration (darkening) of your reaction mixture, degradation may be occurring.

Data Presentation: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated H₂SO₄ or HCl[1][3]NaOH or KOH (3-5 eq.)[1][3]
Solvent Water / AcidEthanol / Water Mixture[1]
Temperature Reflux (100-120 °C)[3]Reflux (80-100 °C)[3]
Typical Time 6 - 24 hours[3]2 - 12 hours[3]
Initial Product Carboxylic Acid[2]Carboxylate Salt[2]
Workup Cool, quench on ice, neutralize (e.g., with NaHCO₃)[3]Distill alcohol, acidify with strong acid (e.g., HCl)[4]
Advantages Direct formation of the carboxylic acid.Generally faster reaction times; less charring.[3][4]
Disadvantages Can cause charring; requires careful neutralization.Requires an additional acidification step to get the product.[4]

Visualized Guides and Pathways

Reaction_Pathway General Hydrolysis Pathway of 1-Cyanoisoquinoline Start 1-Cyanoisoquinoline Amide Amide Intermediate (Isoquinoline-1-carboxamide) Start->Amide H₂O, H⁺ or OH⁻ (Initial Hydration) Product This compound Amide->Product H₂O, H⁺ or OH⁻ (Amide Hydrolysis)

Caption: General reaction pathway for the hydrolysis of 1-cyanoisoquinoline.

Troubleshooting_Workflow Troubleshooting Flowchart for Hydrolysis Start Start: Analyze Reaction Outcome Check_Completion Is the starting material consumed (TLC/HPLC)? Start->Check_Completion Low_Conversion Problem: Low Conversion Check_Completion->Low_Conversion No Check_Product What is the main product? Check_Completion->Check_Product Yes Solution_Conversion Solution: - Increase Temperature - Increase Reaction Time - Increase Reagent Conc. Low_Conversion->Solution_Conversion Amide_Isolated Problem: Amide Intermediate Isolated Check_Product->Amide_Isolated Amide Byproducts Problem: Byproducts Observed Check_Product->Byproducts Other Success Success: Carboxylic Acid Isolated Check_Product->Success Desired Acid Solution_Amide Solution: - Use Harsher Conditions (Higher Temp/Longer Time) - Ensure Water is Present Amide_Isolated->Solution_Amide Solution_Byproducts Solution: - Use Milder Conditions - Check Starting Material Purity - Ensure Inert Atmosphere Byproducts->Solution_Byproducts

References

Technical Support Center: Scaling Up the Synthesis of Isoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Isoquinoline-1-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and scale-up of this compound, primarily via the Reissert reaction followed by hydrolysis.

Reissert Reaction Troubleshooting

  • Question 1: The yield of my Reissert compound (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) is low. What are the potential causes and solutions?

    • Answer: Low yields in a Reissert reaction can arise from several factors. Firstly, the purity of the starting isoquinoline (B145761) is crucial; it should be freshly distilled from zinc dust to remove impurities that can interfere with the reaction. Secondly, inefficient mixing of the biphasic reaction mixture (dichloromethane and water) can lead to reduced interfacial area and slower reaction rates. On a larger scale, ensure vigorous mechanical stirring. Temperature control is also critical; the reaction is exothermic and should be maintained below 25°C to minimize side reactions. Lastly, the quality and rate of addition of benzoyl chloride are important. Use freshly distilled benzoyl chloride and add it slowly to control the exotherm.

  • Question 2: I am concerned about the safety of using potassium cyanide on a larger scale. What are the key safety precautions?

    • Answer: Potassium cyanide is highly toxic and requires strict safety protocols, especially at scale.[1][2][3] All operations must be conducted in a well-ventilated fume hood or a contained reactor system.[4][5] Personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, is mandatory.[5] It is critical to avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[2][3] All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (B82951) (bleach) before disposal, following institutional and regulatory guidelines.[6] An emergency plan, including the availability of a cyanide antidote kit and trained personnel, should be in place.[2]

  • Question 3: During the workup of the Reissert reaction, I'm observing an emulsion. How can I break it?

    • Answer: Emulsion formation during the aqueous workup is a common issue when scaling up. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent with a different polarity might help. In some cases, filtration through a pad of celite can also be effective.

Hydrolysis Troubleshooting

  • Question 4: The hydrolysis of the Reissert compound to this compound is incomplete. How can I drive the reaction to completion?

    • Answer: Incomplete hydrolysis can be due to insufficient reaction time or temperature. Both acidic and alkaline hydrolysis of nitriles typically require heating under reflux for several hours.[7][8][9] For alkaline hydrolysis, ensure a sufficient excess of the base (e.g., potassium hydroxide) is used. For acidic hydrolysis, a strong acid like concentrated hydrochloric acid is necessary.[7] Monitoring the reaction by TLC or HPLC is recommended to determine the point of completion.

  • Question 5: My final product, this compound, is impure after hydrolysis and workup. What are common impurities and how can I remove them?

    • Answer: A common impurity from the Reissert route is benzoic acid, a byproduct of the hydrolysis of the N-benzoyl group. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.[10] Alternatively, you can exploit the different acidities of this compound and benzoic acid for separation. Another potential impurity is the corresponding amide, resulting from incomplete hydrolysis.[11] This can be addressed by prolonging the hydrolysis time or using more forcing conditions.

Experimental Protocols

The following are detailed methodologies for the scalable synthesis of this compound.

1. Reissert Reaction: Synthesis of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline

This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and scalability.[10]

  • Materials:

    • Isoquinoline (freshly distilled from zinc dust)

    • Potassium cyanide

    • Benzoyl chloride

    • Dichloromethane

    • Water

  • Procedure:

    • In a suitably sized three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of potassium cyanide (3.0 equivalents) in water is prepared.

    • Isoquinoline (1.0 equivalent) is added to the aqueous potassium cyanide solution.

    • The mixture is cooled to below 25°C using an ice bath, and vigorous stirring is commenced to create an emulsion.

    • Benzoyl chloride (2.0 equivalents) is added dropwise over a period of 3 hours, maintaining the temperature below 25°C.

    • After the addition is complete, stirring is continued for an additional hour.

    • The solid product is collected by filtration, washed sequentially with water, 3N hydrochloric acid, and again with water.

    • The crude product can be purified by recrystallization from absolute ethanol to yield 1-cyano-2-benzoyl-1,2-dihydroisoquinoline.

2. Hydrolysis of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline to this compound

This is a general procedure for the alkaline hydrolysis of the Reissert compound.

  • Materials:

    • 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline

    • Potassium hydroxide (B78521)

    • Ethanol

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • A mixture of 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (1.0 equivalent), ethanol, and an aqueous solution of potassium hydroxide (2.5 equivalents) is heated under reflux for 1.5-3 hours.

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous residue is washed with an organic solvent like ether to remove non-acidic byproducts.

    • The aqueous layer is then carefully acidified with hydrochloric acid to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize typical yields and purity for the synthesis of this compound at different scales.

Table 1: Reissert Reaction Yield and Purity

ScaleIsoquinoline (moles)Benzoyl Chloride (moles)Potassium Cyanide (moles)Yield (%)Purity (%)
Lab Scale2.04.06.058-77[10]>95
Pilot Scale (Est.)20406055-70>95

Table 2: Hydrolysis Yield and Purity

ScaleReissert Compound (moles)Potassium Hydroxide (moles)Yield (%) (Est.)Purity (%) (after recrystallization)
Lab Scale1.02.580-90>99
Pilot Scale (Est.)102575-85>99

Visualizations

Experimental Workflow

experimental_workflow cluster_reissert Reissert Reaction cluster_hydrolysis Hydrolysis Isoquinoline Isoquinoline ReissertCompound 1-Cyano-2-benzoyl- 1,2-dihydroisoquinoline Isoquinoline->ReissertCompound KCN Potassium Cyanide KCN->ReissertCompound BenzoylChloride Benzoyl Chloride BenzoylChloride->ReissertCompound Hydrolysis Hydrolysis ReissertCompound->Hydrolysis KOH Potassium Hydroxide KOH->Hydrolysis Acidification Acidification Hydrolysis->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway

Derivatives of this compound have been shown to exhibit anti-inflammatory and anti-migratory effects by inhibiting the MAPKs/NF-κB signaling pathway.[12]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK NFkB NF-κB MAPKs->NFkB activates IkB IκB IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Mediators (IL-6, TNF-α, NO) Nucleus->Inflammation CellMigration Cell Migration Nucleus->CellMigration IsoquinolineDeriv Isoquinoline-1-carboxamide Derivatives IsoquinolineDeriv->MAPKs IsoquinolineDeriv->IKK

Caption: Inhibition of the MAPKs/NF-κB pathway by Isoquinoline-1-carboxamide derivatives.

References

Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Pomeranz–Fritsch reaction is a valuable tool for the synthesis of isoquinolines, a key structural motif in many pharmaceuticals. However, the reaction is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification procedures. This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and minimize the formation of these impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This guide addresses common issues encountered during the Pomeranz–Fritsch reaction, providing potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of a byproduct with a seven-membered ring. How can I identify and prevent this?

A: You are likely forming a benzo[d]azepinone scaffold. This byproduct has been observed to form under specific acidic conditions.

  • Identification: Characterize the byproduct using standard analytical techniques such as NMR and mass spectrometry. The seven-membered ring structure will have a distinct spectroscopic signature compared to the desired isoquinoline (B145761).

  • Prevention: The choice of acid catalyst is critical. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of the benzo[d]azepinone byproduct. To favor the desired isoquinoline synthesis, consider using alternative acid catalysts. For instance, trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity for the isoquinoline product in certain systems.[1]

Q2: I am observing incomplete conversion of my starting materials and the formation of several unidentified byproducts. What are the likely causes and how can I improve the reaction?

A: Incomplete conversion and the formation of multiple byproducts often stem from suboptimal reaction conditions or the inherent reactivity of your substrates.

  • Substrate Reactivity: The electronic nature of the substituents on your benzaldehyde (B42025) can significantly impact the reaction outcome.

    • Electron-donating groups (e.g., -OCH3, -CH3) on the aromatic ring generally facilitate the cyclization step and can lead to cleaner reactions and higher yields.

    • Electron-withdrawing groups (e.g., -NO2, -CN) can deactivate the aromatic ring, making the cyclization more difficult and often requiring harsher reaction conditions, which in turn can lead to more byproduct formation.

  • Reaction Temperature: Inadequate or excessive temperature can be detrimental.

    • Low temperatures may lead to a sluggish reaction and incomplete conversion.

    • High temperatures can promote side reactions and decomposition of starting materials or the desired product. It is crucial to carefully monitor and optimize the reaction temperature.

  • Acid Catalyst Concentration: The concentration of the acid catalyst is a key parameter.

    • Insufficient acid will result in a slow or stalled reaction.

    • Excessive or overly strong acid can lead to charring and the formation of various degradation byproducts. A systematic screening of the acid concentration is recommended.

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal (B89532) can interfere with the reaction, leading to side product formation and lower yields. Ensure your starting materials are of high purity before use.

Q3: My desired isoquinoline product seems to be unstable under the reaction conditions, leading to low isolated yields. What can I do?

A: The stability of the isoquinoline product, as well as key intermediates like 1,2-dihydroisoquinolines, can be a significant challenge.

  • Milder Reaction Conditions: The classic Pomeranz–Fritsch reaction often employs harsh conditions (e.g., concentrated sulfuric acid at high temperatures). Consider exploring modified procedures that utilize milder catalysts and lower temperatures. For instance, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of an amine base has been shown to be effective for the synthesis of sensitive 1,2-dihydroisoquinoline (B1215523) intermediates under milder conditions.[2][3]

  • Protection Strategies: In some cases, sensitive functional groups on the starting materials can interfere with the reaction or lead to product degradation. The use of protecting groups that are stable to the reaction conditions and can be removed later in the synthetic sequence may be necessary. For example, if the secondary amine in a modified reaction setup is found to cause side reactions, its in-situ protection with a tosyl group can lead to a cleaner cyclization.[1]

Frequently Asked Questions (FAQs)

What are the most common byproducts in the Pomeranz–Fritsch reaction?

While a comprehensive list is difficult to compile due to the wide range of possible substrates and conditions, known byproducts include:

  • Benzo[d]azepinone scaffolds: Formed through a competitive cyclization pathway, particularly with certain acid catalysts like HCl in dioxane.[1]

  • Unreacted starting materials and intermediates: Incomplete conversion can leave behind the initial benzaldehyde and aminoacetaldehyde acetal, as well as the Schiff base intermediate.

  • Polymerization and degradation products: Harsh acidic conditions and high temperatures can lead to the formation of complex, often intractable, mixtures.

How can I improve the yield and selectivity of my Pomeranz–Fritsch reaction?

  • Optimize the acid catalyst: The choice and concentration of the acid are crucial. See the table below for a comparison of different acids in a specific system.

  • Control the temperature: Carefully monitor and optimize the reaction temperature to find the balance between a reasonable reaction rate and minimal byproduct formation.

  • Use high-purity starting materials: Ensure your benzaldehyde and aminoacetaldehyde acetal are free of impurities.

  • Consider modified procedures: For sensitive substrates, explore milder, modified versions of the Pomeranz–Fritsch reaction.

Data Presentation: Impact of Acid Catalyst on Product Yield

The following table summarizes the yield of the desired isoquinoline product in a modified Ugi/Pomeranz–Fritsch reaction system using different acid catalysts. While this data is from a specific system, it illustrates the significant impact the choice of acid can have on the reaction outcome.

Acid CatalystYield of Isoquinoline Product (%)
Trifluoroacetic acid (TFA)46
Methanesulfonic acid (20 equiv)52
Acetic acid & conc. H₂SO₄30-36
Formic acid0
Acetic acid0
37% HCl(aq) in dioxane0

Data sourced from Organic Letters.[1]

Experimental Protocols

General Procedure for the Classical Pomeranz–Fritsch Reaction:

Note: This is a general guideline and may require optimization for specific substrates.

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene).

    • Add the aminoacetaldehyde diethyl acetal (1 to 1.2 equivalents).

    • The reaction is often carried out at room temperature or with gentle heating. The progress can be monitored by techniques such as TLC or NMR to confirm the formation of the Schiff base.

    • Once the formation is complete, the solvent is typically removed under reduced pressure.

  • Cyclization to the Isoquinoline:

    • The crude benzalaminoacetal is slowly and carefully added to a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid). The amount and type of acid should be optimized for the specific substrate.

    • The reaction mixture is then heated to the desired temperature (often ranging from 100 to 160 °C) for a specified period.

    • The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto ice.

    • The aqueous solution is then basified (e.g., with NaOH or NH₄OH) to precipitate the crude product.

    • The crude product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude isoquinoline, which is then purified by a suitable method such as column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Pomeranz–Fritsch Reaction: Key Intermediates and Potential Byproduct Pathway

Pomeranz_Fritsch_Byproduct cluster_reactants Reactants cluster_main_pathway Desired Pathway cluster_byproduct_pathway Byproduct Pathway Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->Schiff_Base Cyclization_Intermediate Cyclization Intermediate Schiff_Base->Cyclization_Intermediate Acid Catalyst (e.g., H₂SO₄, TFA) Alternative_Cyclization Alternative Cyclization Schiff_Base->Alternative_Cyclization Specific Acid Conditions (e.g., HCl in dioxane) Isoquinoline Isoquinoline Cyclization_Intermediate->Isoquinoline Azepinone Benzo[d]azepinone Alternative_Cyclization->Azepinone

Caption: Desired vs. byproduct pathways in the Pomeranz–Fritsch reaction.

Troubleshooting Workflow for Low Yield in Pomeranz–Fritsch Reaction

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Check_Conditions 2. Analyze Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Optimize_Catalyst 3. Optimize Acid Catalyst (Type and Concentration) Check_Conditions->Optimize_Catalyst Substrate/Catalyst Issues Suspected Successful_Optimization Improved Yield and Purity Check_Conditions->Successful_Optimization Minor Adjustments Sufficient Optimize_Temp 4. Optimize Temperature Optimize_Catalyst->Optimize_Temp Optimize_Catalyst->Successful_Optimization Yield Improved Modified_Procedure 5. Consider Modified Procedure Optimize_Temp->Modified_Procedure Still Low Yield Optimize_Temp->Successful_Optimization Yield Improved Modified_Procedure->Successful_Optimization

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing catalyst loading in cross-coupling reactions involving isoquinoline (B145761) derivatives. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common experimental issues, explore detailed experimental protocols, and compare quantitative data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with isoquinoline derivatives often challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the isoquinoline ring. This nitrogen can coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This phenomenon is a common cause of low or no product yield in reactions involving nitrogen-containing heterocycles.[1]

Q2: What are the initial steps to optimize catalyst loading for a new cross-coupling reaction with an isoquinoline derivative?

A2: Start with a standard catalyst loading, typically between 1-5 mol% for the palladium source. A good starting point for many reactions is 2 mol% Pd catalyst and a 1:1 to 1:2 ratio of palladium to ligand. It is often beneficial to screen a few different ligands and bases to find a promising combination before extensively optimizing the catalyst loading.

Q3: How can I minimize catalyst deactivation or poisoning when working with isoquinoline substrates?

A3: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center.[1]

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.

  • Slow Addition: A slow addition of the isoquinoline coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

  • Reaction Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.

Q4: What are common side reactions in Suzuki-Miyaura coupling of isoquinolines, and how can they be minimized?

A4: Common side reactions include:

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester. This can be minimized by using anhydrous conditions, a non-aqueous base if possible, and running the reaction at the lowest effective temperature.

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the isoquinoline halide. Thoroughly degassing the reaction mixture to remove oxygen can suppress the homocoupling of boronic acids. Slow addition of the boronic acid can also be beneficial.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling experiments with isoquinoline derivatives.

Issue 1: Low to No Product Yield

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Catalyst Poisoning by Isoquinoline Nitrogen The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, leading to inactive catalyst species.[1] Solution: Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center.[1]
Inactive Catalyst The active Pd(0) species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has been oxidized. Solution: Ensure proper degassing of solvents and reagents to remove oxygen. Consider using a direct Pd(0) source like Pd(PPh₃)₄.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. Solution: Screen a variety of ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich biarylphosphine ligands are often effective.
Incorrect Base or Solvent The base may not be strong enough to facilitate the catalytic cycle, or the solvent may not be appropriate for the reaction. Solution: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., dioxane, toluene, DMF, THF, often with water).[2]
Low Reaction Temperature The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for potential substrate or product decomposition.
Issue 2: Significant Formation of Byproducts

Possible Causes & Suggested Solutions

ByproductPossible CauseSuggested Solution
Homocoupling Products (Biaryl or Bi-isoquinoline) Often promoted by the presence of oxygen or high concentrations of the organoboron reagent (in Suzuki reactions). Solution: Thoroughly degas all reagents and solvents. Consider a slower addition of the boronic acid.
Hydrodehalogenation The halogen on the isoquinoline is replaced by a hydrogen atom. Solution: This can be ligand-dependent. Screening different phosphine ligands may minimize this side reaction. Avoid excessively high temperatures.
Protodeboronation (in Suzuki reactions) Cleavage of the C-B bond in the boronic acid. Solution: Use anhydrous conditions and a non-aqueous base if possible. Minimize reaction time and temperature.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Ligand Dissociation The active catalytic species is unstable, leading to ligand dissociation and palladium agglomeration. Solution: Use a more robust ligand, such as a bidentate phosphine ligand or a bulky biarylphosphine ligand.
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition. Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Data Presentation

The following tables summarize quantitative data for optimizing catalyst loading and reaction conditions for various cross-coupling reactions of isoquinoline derivatives.

Table 1: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene/H₂O110892
Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O902478

Table 2: Buchwald-Hartwig Amination of 4-Bromoisoquinoline with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene1001890
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane1101282
Pd(OAc)₂ (2)RuPhos (4)NaOt-BuTHF80695

Table 3: Sonogashira Coupling of 3-Iodoisoquinoline with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NDMF80688
Pd(OAc)₂ (1)CuI (2)PPh₃ (2)PiperidineTHF651291
Pd(PPh₃)₄ (3)- (Copper-free)-DIPAToluene1002475

Table 4: Heck Reaction of 5-Bromoisoquinoline with n-Butyl Acrylate

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202485
PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401879
Pd(OAc)₂ (1)Herrmann's catalyst (1)NaOAcDMAc1301290

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the halo-isoquinoline (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the halo-isoquinoline (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 1.5-3 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv). Then add the amine (1.2 equiv) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Weigh Reagents (Halo-isoquinoline, Coupling Partner, Base, Catalyst, Ligand) add_solids Add Solid Reagents prep_reagents->add_solids setup_glassware Flame-dry Glassware & Add Stir Bar setup_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) add_liquids Add Degassed Solvent & Liquid Reagents inert_atm->add_liquids add_solids->inert_atm heating Heat to Desired Temperature with Vigorous Stirring add_liquids->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Decision_Tree start Low or No Product Yield? catalyst_issue Potential Catalyst Issue? start->catalyst_issue Yes reagent_issue Potential Reagent/Substrate Issue? start->reagent_issue Yes condition_issue Suboptimal Reaction Conditions? start->condition_issue Yes poisoning Catalyst Poisoning by Isoquinoline Nitrogen? catalyst_issue->poisoning inactive_catalyst Inactive/Decomposed Catalyst? (e.g., Pd Black) catalyst_issue->inactive_catalyst bad_reagents Poor Reagent Quality? (Impure, Wet) reagent_issue->bad_reagents side_reactions Significant Side Reactions? (Homocoupling, etc.) reagent_issue->side_reactions wrong_temp Incorrect Temperature? condition_issue->wrong_temp wrong_base_solvent Inappropriate Base/Solvent? condition_issue->wrong_base_solvent change_ligand Use Bulky Ligand (e.g., XPhos, SPhos) poisoning->change_ligand degas_fresh_catalyst Degas Rigorously Use Fresh Catalyst/Pre-catalyst inactive_catalyst->degas_fresh_catalyst purify_reagents Purify/Dry Reagents & Solvents bad_reagents->purify_reagents optimize_stoichiometry Optimize Stoichiometry Slowly Add Boronic Acid side_reactions->optimize_stoichiometry optimize_temp Optimize Temperature (Increase/Decrease) wrong_temp->optimize_temp screen_base_solvent Screen Different Bases and Solvents wrong_base_solvent->screen_base_solvent

Caption: Troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Technical Support Center: Metal Catalyst Residue Removal from Isoquinoline-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of metal catalyst residues, particularly palladium, from Isoquinoline-1-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium residues from my this compound derivatives crucial?

A1: Residual palladium in Active Pharmaceutical Ingredients (APIs) is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products due to potential toxicity.[1] Palladium residues can also interfere with downstream synthetic steps, compromise the stability of the final compound, and lead to inaccurate results in biological assays.[2]

Q2: What makes palladium removal from this compound derivatives challenging?

A2: The primary challenge often stems from the ability of the nitrogen atom in the isoquinoline (B145761) ring and the oxygen atoms in the carboxylic acid group to act as ligands, forming stable complexes with palladium. This chelation can keep the palladium solubilized in the reaction mixture, making simple filtration ineffective for its removal. The polarity of the this compound backbone can also influence the choice of purification method.

Q3: What are the most common methods for removing palladium from these types of compounds?

A3: The most prevalent methods involve adsorption onto a solid support or chelation followed by extraction. Common techniques include:

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium.[3]

  • Scavenger Resins: These are solid supports (often silica (B1680970) or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triamines.[4]

  • Chelating Agents: Soluble compounds that bind to palladium, facilitating its removal through extraction or precipitation.

  • Crystallization: Can be effective, but sometimes palladium impurities can co-crystallize with the product.[1]

Q4: How do I choose the right palladium removal method for my specific this compound derivative?

A4: The optimal method depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium will influence its reactivity with different scavengers.[2]

  • The properties of your product: Its solubility, polarity, and potential to coordinate with palladium are critical considerations.

  • Solvent System: The efficiency of scavengers and the solubility of palladium complexes are highly dependent on the solvent used.

  • Scale of the reaction: Cost and ease of handling are important for larger-scale syntheses.

  • Desired final palladium concentration: Regulatory limits for APIs are typically in the low ppm range.[5]

A screening of different methods on a small scale is often the most effective approach to identify the optimal conditions.

Troubleshooting Guide

Issue 1: High residual palladium levels after initial purification attempts (e.g., filtration, crystallization).

  • Possible Cause: Strong complexation of palladium by the this compound derivative.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Utilize a scavenger with a strong binding affinity for palladium, such as thiol- or trimercaptotriazine (TMT)-functionalized silica or polystyrene resins.[4][6]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[7] Ensure vigorous stirring to maximize contact between the scavenger and the solution.

    • Use a Binary System: A combination of a chelating agent and an adsorbent like activated carbon can be more effective than either agent alone.[5]

    • Solvent Exchange: If your product is soluble in a less polar solvent, consider a solvent swap. Palladium complexes may have different solubilities, which can aid in their removal.

Issue 2: Significant product loss during purification with activated carbon.

  • Possible Cause: Non-specific adsorption of the polar this compound derivative onto the activated carbon surface.

  • Suggested Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Perform small-scale trials to determine the optimal weight percentage.

    • Solvent Selection: The choice of solvent can significantly impact product adsorption. Test different solvents to find one that minimizes product loss while maintaining effective palladium removal.

    • Consider an Alternative Adsorbent: Functionalized silica or polystyrene scavengers are often more selective for palladium and may result in less product loss.[4]

Issue 3: Scavenger resin is difficult to filter or leads to slow filtration.

  • Possible Cause: Fine particles of the scavenger resin or swelling of a polymer-based resin.

  • Suggested Solutions:

    • Use a Filter Aid: A pad of Celite® can help to trap fine particles and improve filtration speed.[8]

    • Choose a Non-Swelling Resin: Silica-based scavengers do not swell in organic solvents, which can prevent filtration issues.[4]

    • Consider Cartridge-Based Scavengers: Pre-packed cartridges can simplify the workup process and are available for process-scale applications.[9]

Quantitative Data Presentation

The following tables summarize the efficiency of various palladium removal methods from nitrogen-containing organic compounds, which can serve as a guide for your experiments with this compound derivatives.

Table 1: Comparison of Different Palladium Scavenging Methods

MethodScavenger/AgentInitial Pd (ppm)Final Pd (ppm)% RemovalReference Compound TypeSource(s)
AdsorptionActivated Carbon (Darco KB-B)300<1>99.6%THF solution of a complex intermediate[5]
ScavengingSiliaMetS Thiol (Silica-Thiol)13002>99.8%Naphthalenopiperazine HCl salt[10]
ScavengingMP-TMT (Polystyrene-TMT)~1200<10>99%Suzuki-Miyaura reaction product[6]
ScavengingSiliaMetS Thiourea2400≤ 16>99.3%Drug candidate (GDC-0084)[4]
Binary SystemTMT + Activated Carbon22392099.1%Reaction intermediate[5]
AdsorptionCarboxen® 5641250<10>99.2%Tetrakis(triphenylphosphine)palladium(0) in Methanol[7]

Table 2: Effect of Scavenger Loading on Palladium Removal

ScavengerLoading (wt %)Initial Pd (ppm)Final Pd (ppm)% RemovalSource(s)
SiliaMetS Thiol5013002>99.8%[10]
Activated Carbon20300<1>99.6%[5]
MP-TMT50~1200<10>99%[6]
Si-TMT3>100<1>99%[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: Dissolve the crude this compound derivative in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration that ensures it remains fully dissolved throughout the process.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to the crude product, or 3-5 molar equivalents relative to the initial palladium catalyst).

  • Stirring: Stir the suspension vigorously at a temperature between room temperature and 60 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium concentration by taking aliquots if possible.

  • Filtration: Once the desired palladium level is reached, cool the mixture to room temperature if heated, and filter it through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS or ICP-OES.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. The filtrate should be colorless.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Experimental_Workflow_Scavenging cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Final Product start Crude Isoquinoline-1-carboxylic acid derivative in solution add_scavenger Add Scavenger (e.g., Thiol-Silica) start->add_scavenger stir Stir at RT or elevated T (2-24h) add_scavenger->stir filtrate Filter through Celite® stir->filtrate wash Wash filter cake with solvent filtrate->wash concentrate Combine filtrates & Concentrate wash->concentrate end Purified Product (Low Pd) concentrate->end analyze Analyze for Pd (ICP-MS) end->analyze

Caption: General workflow for metal catalyst removal using a scavenger.

Troubleshooting_Logic cluster_solutions Potential Solutions start High Residual Pd? scavenger Use High-Affinity Scavenger (Thiol, TMT) start->scavenger Yes optimize Optimize Conditions (Temp, Time) start->optimize Yes binary Try Binary System (Chelator + Carbon) start->binary Yes solvent Solvent Exchange start->solvent Yes ok Pd Level OK start->ok No end Re-analyze for Pd scavenger->end optimize->end binary->end solvent->end finish Proceed to Next Step ok->finish

Caption: Troubleshooting logic for high residual palladium levels.

References

Stability issues of Isoquinoline-1-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isoquinoline-1-carboxylic acid under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic and basic solutions?

A1: this compound, like other heteroaromatic carboxylic acids, is susceptible to degradation under harsh acidic and basic conditions. The primary concerns are decarboxylation (loss of the carboxylic acid group as CO2) and potential degradation of the isoquinoline (B145761) ring system under extreme pH and temperature.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A2: Under strong acidic conditions, particularly with heat, the most probable degradation pathway is acid-catalyzed decarboxylation. Protonation of the isoquinoline nitrogen can increase the electron-withdrawing nature of the ring, potentially facilitating the loss of the carboxyl group.

Q3: What happens to this compound in basic conditions?

A3: In basic solutions, this compound will be deprotonated to form the carboxylate salt, which is generally more stable than the free acid. However, at elevated temperatures, base-catalyzed decarboxylation can still occur. The isoquinoline ring itself is relatively stable to base, but strong basic conditions combined with high temperatures could lead to ring-opening or other degradation pathways, though this is less common.

Q4: How should I store solutions of this compound to ensure stability?

A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, it is best to keep the compound as a solid. If solutions are required, they should be prepared fresh. If the experimental conditions permit, buffering the solution to a neutral or mildly acidic pH can enhance stability.

Q5: Are there any visual indicators of degradation?

A5: A change in the color or clarity of a solution of this compound may indicate degradation. However, the absence of visual changes does not guarantee stability. Chromatographic techniques like HPLC are necessary for an accurate assessment of purity and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay value for starting material The compound may have degraded during storage or handling.- Re-test the purity of your starting material using a validated analytical method (e.g., HPLC).- If degradation is confirmed, obtain a fresh batch of the compound.- Ensure proper storage conditions (cool, dry, dark place).
Inconsistent reaction yields or kinetics Degradation of this compound due to pH instability.- Buffer your reaction mixture to maintain a stable pH.- Prepare solutions of the acid fresh before use.- Consider performing a stability study of the compound under your specific reaction conditions to understand its degradation profile.
Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.- Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights. This can help in proposing potential degradation pathways.- If decarboxylation is suspected, look for a peak corresponding to isoquinoline.- Adjust experimental conditions (e.g., lower temperature, shorter reaction time, milder pH) to minimize degradation.
Poor mass balance in stability studies (sum of parent and degradants is less than 100%) - Formation of non-UV active degradants.- Formation of volatile degradants (e.g., CO2 from decarboxylation).- Adsorption of the compound or its degradants to container surfaces.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with a UV detector.- Use a headspace GC-MS to analyze for volatile products.- Use silanized glassware to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, withdraw a sample and neutralize it with 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, withdraw a sample and neutralize it with 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Data Presentation

The following tables summarize hypothetical quantitative data for the stability of this compound under acidic and basic stress conditions. Note: This data is illustrative and not based on experimental results for this specific compound.

Table 1: Hypothetical Stability of this compound in 0.1 M HCl at 60 °C

Time (hours)% this compound Remaining% Degradant 1 (e.g., Isoquinoline)Total (%)
0100.00.0100.0
295.24.599.7
688.710.899.5
2470.129.299.3

Table 2: Hypothetical Stability of this compound in 0.1 M NaOH at 60 °C

Time (hours)% this compound Remaining% Degradant 1 (e.g., Isoquinoline)Total (%)
0100.00.0100.0
298.51.399.8
694.84.999.7
2485.314.199.4

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Stability Issue Identified StockSolution Prepare 1 mg/mL Stock Solution Start->StockSolution Acid Acidic Stress (0.1 M HCl, 60°C) Base Basic Stress (0.1 M NaOH, 60°C) Neutralize_Acid Neutralize with NaOH Acid->Neutralize_Acid Neutralize_Base Neutralize with HCl Base->Neutralize_Base HPLC HPLC Analysis (Stability-Indicating Method) Neutralize_Acid->HPLC Neutralize_Base->HPLC Data Data Analysis (Quantify Parent & Degradants) HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for Forced Degradation Stability Testing.

Troubleshooting_Logic cluster_purity Purity Check cluster_conditions Conditions Review cluster_analysis Byproduct Analysis Start Inconsistent Results Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Experimental Conditions (pH, Temp, Time) Start->Check_Conditions Purity_OK Purity OK Check_Purity->Purity_OK Pass Purity_Bad Purity Low Check_Purity->Purity_Bad Fail Conditions_OK Conditions Stable Check_Conditions->Conditions_OK Conditions_Varied Conditions Unstable Check_Conditions->Conditions_Varied Analyze_Byproducts Analyze Unexpected Peaks by LC-MS Identify_Degradants Identify Degradation Products Analyze_Byproducts->Identify_Degradants Purity_OK->Analyze_Byproducts Fresh_Batch Solution: Use Fresh Batch Purity_Bad->Fresh_Batch Conditions_OK->Analyze_Byproducts Buffer_Solution Solution: Buffer Reaction Conditions_Varied->Buffer_Solution Optimize_Protocol Solution: Optimize Protocol (e.g., lower temp, milder pH) Identify_Degradants->Optimize_Protocol

Caption: Troubleshooting Logic for Stability Issues.

Validation & Comparative

A Comparative Analysis of the Reactivity of Isoquinoline-1-carboxylic Acid and Quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of isoquinoline-1-carboxylic acid and quinoline-2-carboxylic acid, focusing on key reactions relevant to synthetic chemistry and drug development. While direct comparative kinetic studies are limited in the literature, this document synthesizes available experimental data, established reaction protocols, and theoretical electronic properties to offer a comprehensive overview for researchers.

Executive Summary

This compound and quinoline-2-carboxylic acid, while structural isomers, exhibit notable differences in their chemical reactivity, primarily influenced by the position of the nitrogen atom in their bicyclic systems. This difference in electronic distribution affects the acidity of the carboxylic acid, the ease of decarboxylation, and the susceptibility of the carbonyl group to nucleophilic attack in esterification and amide bond formation. In general, the nitrogen atom in isoquinoline (B145761) exerts a more pronounced electron-withdrawing effect at the 1-position, influencing the reactivity of the adjacent carboxylic acid.

Physicochemical Properties

A fundamental aspect influencing the reactivity of these carboxylic acids is their acidity, represented by their pKa values.

CompoundStructurepKa
This compound~2.5
Quinoline-2-carboxylic acid5.2

The lower pKa of this compound indicates it is a stronger acid than quinoline-2-carboxylic acid. This can be attributed to the proximity of the electron-withdrawing nitrogen atom to the carboxylic acid group, which stabilizes the carboxylate anion.

Comparative Reactivity

The reactivity of these two isomers is compared across three key reaction types: decarboxylation, esterification, and amide bond formation.

Decarboxylation

Decarboxylation involves the removal of the carboxyl group as carbon dioxide, a reaction often facilitated by heat. The stability of the resulting carbanion intermediate is a crucial factor in determining the reaction rate.

This compound is also expected to undergo decarboxylation. Given the electron-withdrawing nature of the nitrogen at the 1-position, it is plausible that the carbanion intermediate formed upon decarboxylation is relatively stabilized, potentially facilitating the reaction. However, direct experimental evidence comparing its rate of decarboxylation to quinoline-2-carboxylic acid is scarce.

Logical Relationship for Decarboxylation

cluster_isoquinoline This compound Decarboxylation cluster_quinoline Quinoline-2-carboxylic Acid Decarboxylation I1 This compound I2 Heat I1->I2 Input I3 Isoquinoline Carbanion (Intermediate) I2->I3 Leads to I4 CO2 I3->I4 Elimination I5 Isoquinoline I3->I5 Protonation Q1 Quinoline-2-carboxylic Acid Q2 Heat Q1->Q2 Input Q3 Quinoline Zwitterion (Intermediate) Q2->Q3 Leads to Q4 CO2 Q3->Q4 Elimination Q5 Quinoline Q3->Q5 Protonation

Caption: Proposed decarboxylation pathways for both acids.

Esterification

Esterification of carboxylic acids is typically acid-catalyzed and proceeds via nucleophilic attack of an alcohol on the protonated carbonyl carbon.

Experimental Protocols:

  • Fischer Esterification (General Protocol):

    • Dissolve the carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling, neutralize the excess acid with a base (e.g., NaHCO₃ solution).

    • Extract the ester with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude ester by distillation or chromatography.

CompoundAlcoholCatalystConditionsYield
This compoundMethanolThionyl Chloride then MethanolReflux>90%
Quinoline-2-carboxylic acidVariousAcid CatalystRefluxGood to Excellent

While a direct comparison is not available from a single study, the high yield reported for the methyl ester of this compound suggests it is readily esterified. The electron-withdrawing effect of the nitrogen at the 1-position in this compound would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, potentially leading to a faster reaction rate compared to quinoline-2-carboxylic acid.

Esterification Workflow

start Start step1 Dissolve Carboxylic Acid in Alcohol start->step1 step2 Add Acid Catalyst step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Neutralize and Extract step3->step4 step5 Purify Ester step4->step5 end End step5->end

Caption: General workflow for Fischer esterification.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. It can be achieved by activating the carboxylic acid (e.g., to an acid chloride) or by using coupling agents.

Experimental Protocols:

  • Acid Chloride Method (General Protocol):

    • Convert the carboxylic acid to its corresponding acid chloride by reacting with a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) in an inert solvent.

    • In a separate flask, dissolve the desired amine in an appropriate solvent, often with a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

    • Slowly add the acid chloride solution to the amine solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and/or dilute acid/base to remove impurities.

    • Dry the organic layer, concentrate, and purify the amide product.

  • Coupling Agent Method (General Protocol):

    • Dissolve the carboxylic acid (1 equivalent), amine (1-1.2 equivalents), and a coupling agent (e.g., DCC, EDC) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a base (e.g., DIPEA) if the amine is used as a salt.

    • Stir the reaction at room temperature for several hours to overnight.

    • Filter off any solid byproducts (e.g., DCU if DCC is used).

    • Work up the reaction by washing with dilute acid and base.

    • Dry the organic layer, concentrate, and purify the amide.

CompoundAmineMethodConditionsYield
This compoundVariousNot specifiedNot specifiedNot specified
Quinoline-2-carboxylic acidVariousAcid ChlorideRefluxGood
Quinoline-2-carboxylic acidVariousCoupling AgentsRoom Temp.Good

Similar to esterification, the increased electrophilicity of the carbonyl carbon in this compound is expected to enhance its reactivity towards amines. Nucleophilic attack is generally faster at the 1-position of isoquinoline compared to the 2-position of quinoline.[1] This suggests that under similar conditions, this compound may form amides more readily than quinoline-2-carboxylic acid.

Amide Formation Signaling Pathway

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CA Carboxylic Acid AA Activating Agent (e.g., SOCl2, Coupling Reagent) CA->AA Reacts with ACI Activated Intermediate (e.g., Acid Chloride, O-Acylisourea) AA->ACI Forms Amine Amine ACI->Amine Reacts with Amide Amide Amine->Amide Forms

Caption: General pathway for amide bond formation.

Conclusion

The electronic differences stemming from the position of the nitrogen atom in this compound and quinoline-2-carboxylic acid lead to distinct reactivity profiles. This compound is a stronger acid and is anticipated to be more reactive towards nucleophiles in esterification and amide formation reactions due to the increased electrophilicity of its carbonyl carbon. While quantitative comparative data is limited, the available information and theoretical considerations provide a solid framework for researchers to anticipate and manipulate the reactivity of these important heterocyclic building blocks in their synthetic endeavors. Further direct comparative studies under standardized conditions would be invaluable to the scientific community.

References

A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. The isoquinoline (B145761) core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities. This guide provides a comparative overview of the biological activities of two key derivatives of isoquinoline-1-carboxylic acid: esters and amides. By examining available experimental data, we aim to elucidate how the modification of the carboxylic acid at the 1-position influences their therapeutic potential.

While direct head-to-head comparative studies of this compound esters and amides are limited in publicly available literature, a comprehensive analysis of existing research on analogous compounds and derivatives of each class allows for a valuable juxtaposition. This guide synthesizes findings from various studies to highlight the distinct and overlapping biological profiles of these two classes of compounds, with a focus on their anticancer and anti-inflammatory properties.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound amides and a related quinoline-4-carboxylic acid methyl ester. This data is collated from different studies and is intended to provide a comparative perspective.

Table 1: Anticancer Activity of Aminoisoquinolinequinone Derivatives (Amide Linkage) [1]

CompoundLinker (Amino Acid)AGS (Gastric Cancer) IC50 (µM)J82 (Bladder Cancer) IC50 (µM)
7a L-Alanine0.586.25
7b D-Alanine1.1211.21
7c L-Leucine0.895.89
7d D-Leucine1.439.78
7e L-Phenylalanine0.502.24
7f D-Phenylalanine0.612.43
Etoposide (Control) -0.583.49

Table 2: Anti-inflammatory Activity of Isoquinoline-1-Carboxamides [2]

CompoundStructureInhibition of NO Production (%) at 20 µM
HSR1101 N-(2-hydroxyphenyl)isoquinoline-1-carboxamide~75%
HSR1102 N-(3-hydroxyphenyl)isoquinoline-1-carboxamide~70%
HSR1103 N-(4-hydroxyphenyl)isoquinoline-1-carboxamide~65%

Table 3: Comparative Activity of Quinoline (B57606) Carboxylic Acid vs. Methyl Ester Analogs against Dihydroorotate Dehydrogenase (DHODH) and a Cancer Cell Line [3]

Compound IDR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)
14 -COOH1.86 ± 0.1710.9 ± 1.2
15 -COOCH3> 253.93 ± 0.65

This data, while on a quinoline scaffold, suggests that esterification of the carboxylic acid can significantly alter the biological activity profile, in this case, decreasing enzymatic inhibition while increasing cytotoxicity against a cancer cell line.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Synthesis of Aminoisoquinoline-5,8-quinone Derivatives (Amide Formation)[1]

A solution of 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone (1.0 eq) in methanol (B129727) was treated with the corresponding α-amino acid methyl ester hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq). The reaction mixture was stirred at room temperature for a specified time. After completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired aminoisoquinolinequinone derivatives.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity[2]

BV2 microglial cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatants was measured as an indicator of NO production using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[3]

The enzymatic activity of human DHODH was determined by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP) spectrophotometrically at 600 nm. The reaction mixture contained the enzyme, dihydroorotate, decylubiquinone, and the test compound at various concentrations in a buffered solution. The reaction was initiated by the addition of dihydroorotate, and the rate of DCIP reduction was measured over time. IC50 values were calculated from the dose-response curves.

Cell Viability (MTT) Assay for Cytotoxicity[1]

Cancer cell lines (AGS and J82) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. IC50 values were determined from the dose-response curves.

Mandatory Visualization

Diagrams illustrating key processes and pathways provide a clear visual representation of complex information.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis IQA Isoquinoline-1- carboxylic acid SOCl2 SOCl2 or Oxalyl Chloride IQA->SOCl2 Activation AcidChloride Isoquinoline-1- carbonyl chloride SOCl2->AcidChloride Alcohol Alcohol (R-OH) AcidChloride->Alcohol Esterification Ester Isoquinoline-1- carboxylic acid ester Alcohol->Ester IQA2 Isoquinoline-1- carboxylic acid Coupling Coupling Agent (e.g., HATU, EDCI) IQA2->Coupling Activation ActivatedEster Activated Ester Coupling->ActivatedEster Amine Amine (R-NH2) ActivatedEster->Amine Amidation Amide Isoquinoline-1- carboxylic acid amide Amine->Amide

Caption: General synthetic routes for this compound esters and amides.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Proinflammatory_Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) HSR1101 Isoquinoline-1-carboxamides (e.g., HSR1101) HSR1101->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline-1-carboxamides.

Concluding Remarks

The available data, though not from direct comparative studies, suggests that both this compound esters and amides are versatile scaffolds for the development of biologically active compounds. The amide derivatives have shown significant promise as anti-inflammatory and anticancer agents. The study on quinoline analogs indicates that the conversion of the carboxylic acid to an ester can modulate the biological activity, potentially enhancing cytotoxicity while reducing specific enzyme inhibition.

This highlights a crucial aspect of drug design: the choice between an ester and an amide linkage can significantly impact the pharmacokinetic and pharmacodynamic properties of a compound. Esters are generally more susceptible to hydrolysis by esterases in the body, which can be a consideration for prodrug strategies or for controlling the duration of action. Amides are typically more stable metabolically.

References

Comparative study of different synthetic routes to Isoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic routes: the Reissert-Henze reaction, the oxidation of 1-methylisoquinoline, and the hydrolysis of isoquinoline-1-carbonitrile. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in the laboratory.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired yield, and reaction conditions. The following table summarizes the key quantitative data for the three discussed methods, offering a clear comparison to aid in this decision-making process.

ParameterReissert-Henze ReactionOxidation of 1-MethylisoquinolineHydrolysis of Isoquinoline-1-carbonitrile
Starting Material Isoquinoline1-MethylisoquinolineIsoquinoline-1-carbonitrile
Key Reagents Benzoyl chloride, KCN, H₂SO₄Selenium Dioxide (SeO₂)Concentrated HCl or NaOH
Reaction Time Multi-step, >24 hours16 hours~8 hours
Reaction Temperature Room temperature to reflux100 °CReflux (approx. 100-110 °C)
Overall Yield ~52%~55%~90%
Key Advantages Readily available starting material.Direct conversion of a common precursor.High-yielding final step.
Key Disadvantages Multi-step process, use of toxic KCN.Use of toxic selenium dioxide, moderate yield.Requires synthesis of the nitrile precursor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

Reissert_Henze_Reaction Isoquinoline Isoquinoline Reissert_Compound 2-Benzoyl-1-cyano- 1,2-dihydroisoquinoline Isoquinoline->Reissert_Compound Benzoyl chloride, KCN (58% yield) Target_Molecule This compound Reissert_Compound->Target_Molecule conc. H₂SO₄, H₂O, Reflux (~90% yield) Oxidation_of_1_Methylisoquinoline Methylisoquinoline 1-Methylisoquinoline Target_Molecule This compound Methylisoquinoline->Target_Molecule SeO₂, Pyridine, 100°C (55% yield) Hydrolysis_of_Nitrile Isoquinoline Isoquinoline Nitrile Isoquinoline-1-carbonitrile Isoquinoline->Nitrile KCN, Benzoyl Chloride (Yield not specified) Target_Molecule This compound Nitrile->Target_Molecule conc. HCl, Reflux (~90% yield)

Validation of the anticancer activity of novel Isoquinoline-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A new class of isoquinoline-1-carboxylic acid derivatives is demonstrating significant anticancer activity in preclinical studies, offering a potential new avenue for the development of targeted cancer therapies. Research highlights the ability of these novel compounds to inhibit the proliferation of various cancer cell lines, suggesting a broad-spectrum potential that warrants further investigation. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The isoquinoline (B145761) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The addition of a carboxylic acid at the 1-position has been a key focus of recent research, aiming to enhance the anticancer properties of this heterocyclic core. Studies have shown that these derivatives can induce cell death in cancer cells through various mechanisms, including the disruption of critical signaling pathways that are often dysregulated in cancer.[2]

Comparative Anticancer Activity

Recent studies have focused on the synthesis and evaluation of a series of novel this compound and related isoquinolinone derivatives. The data presented below summarizes the in vitro anticancer activity of these compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentages are key metrics used to quantify the potency of these derivatives.

One study investigated a series of 3-aminoisoquinolin-1(2H)-one derivatives, which are structurally related to isoquinoline-1-carboxylic acids, against the National Cancer Institute's 60-human tumor cell line panel (NCI-60).[3] The results, measured as the percentage of cell growth, indicated that the nature of the substituent at the 3-amino position significantly influences the anticancer activity.

Table 1: In Vitro Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives

Compound IDCancer Cell LineGrowth Percentage (%)
10 Leukemia (RPMI-8226)34.33
Breast Cancer (MDA-MB-468)19.94
11 Leukemia (RPMI-8226)28.68
Breast Cancer (MDA-MB-468)15.70
12 Leukemia (K-562)45.12
Breast Cancer (MCF7)26.62
Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives, tested at a single dose concentration.[3]

Table 2: Comparative IC50 Values of Representative Quinoline (B57606) and Isoquinoline Derivatives

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)
QuinolineQuinoline-2-carboxylic acidBreast (SKBR3)>100
IsoquinolineThis compoundBreast (SKBR3)50.8
This table provides a general comparison and is not a direct head-to-head study of a synthesized series. Data sourced from a comparative study of quinoline and isoquinoline isomers.[5]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of isoquinoline derivatives are often attributed to their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.[2] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[6] Several quinoline and isoquinoline derivatives have been identified as potent inhibitors of this pathway.[5] By targeting key kinases such as PI3K and mTOR, these compounds can block downstream signaling, leading to the inhibition of protein synthesis and cell growth, and ultimately inducing apoptosis (programmed cell death).[5][7]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for isoquinoline derivatives in inhibiting the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates eIF4E eIF4E-BP1 mTORC1->eIF4E inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation | Isoquinoline Isoquinoline-1-carboxylic acid derivative Isoquinoline->PI3K inhibits Isoquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

The evaluation of the anticancer activity of novel this compound derivatives involves a series of standardized in vitro assays. The following protocols provide a general framework for these experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and in vitro screening of novel anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Isoquinoline-1- carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50_Determination->Mechanism_Study Data_Analysis Data Analysis & SAR IC50_Determination->Data_Analysis Mechanism_Study->Data_Analysis Lead_Compound Identification of Lead Compound(s) Data_Analysis->Lead_Compound

Caption: General workflow for the synthesis and in vitro screening of novel anticancer compounds.

Conclusion

Novel this compound derivatives represent a promising class of compounds for the development of new anticancer agents. The available data indicates their potential to inhibit cancer cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The experimental protocols outlined in this guide provide a foundation for the continued investigation and validation of these compounds as potential clinical candidates.

References

A Comparative Guide to Isoquinoline-1-carboxylic Acid and Picolinic Acid as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a detailed comparison of two prominent N-heterocyclic carboxylic acid ligands: isoquinoline-1-carboxylic acid and picolinic acid. Both ligands have demonstrated considerable utility in a range of catalytic transformations, particularly in C-H activation and cross-coupling reactions. This document aims to provide an objective comparison of their synthesis, catalytic performance based on available experimental data, and key mechanistic insights to aid researchers in ligand selection for their specific applications.

Introduction to the Ligands

This compound is a derivative of isoquinoline (B145761), a bicyclic aromatic heterocycle. Its rigid structure and the presence of the carboxylic acid and nitrogen atom in a bidentate chelation motif make it an interesting ligand for various transition metals.

Picolinic acid (pyridine-2-carboxylic acid) is a monocyclic pyridine (B92270) derivative. It is a widely used bidentate ligand, often employed as a directing group in C-H functionalization reactions due to its ability to form stable five-membered metallacycles.

Synthesis of the Ligands

The accessibility of a ligand is a crucial factor for its practical application. Here, we outline common synthetic routes for both this compound and picolinic acid.

Synthesis of this compound

A common method for the synthesis of this compound is through the Reissert reaction . This involves the reaction of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound, which is then hydrolyzed to the desired carboxylic acid.[1] Another approach involves the hydrolysis of the corresponding nitrile.[2]

G isoquinoline Isoquinoline reissert_compound Reissert Compound isoquinoline->reissert_compound Reissert Reaction reagents1 Acyl Chloride, Potassium Cyanide reagents1->reissert_compound product This compound reissert_compound->product Hydrolysis hydrolysis Acidic or Basic Hydrolysis hydrolysis->product

Caption: Synthetic pathway for this compound via the Reissert reaction.

Synthesis of Picolinic Acid

Picolinic acid is commonly synthesized by the oxidation of 2-picoline.[1][2][3] A widely used laboratory method involves the use of potassium permanganate (B83412) as the oxidizing agent.[2]

G picoline 2-Picoline intermediate Manganate ester (intermediate) picoline->intermediate Oxidation oxidant Potassium Permanganate (KMnO4) oxidant->intermediate product Picolinic Acid intermediate->product Hydrolysis hydrolysis Workup (Acidification) hydrolysis->product

Caption: Synthesis of picolinic acid by oxidation of 2-picoline.

Catalytic Performance Comparison

While direct comparative studies under identical conditions are scarce, this section presents a compilation of experimental data from various sources to facilitate an indirect comparison of the catalytic performance of this compound and picolinic acid in two key areas: C-H activation and Suzuki-Miyaura cross-coupling reactions.

C-H Activation Reactions

Picolinic acid, often in the form of a picolinamide (B142947) directing group, is extensively used in palladium-catalyzed C-H activation reactions. This compound has also been explored as a ligand in such transformations.

Table 1: Picolinic Acid (as Picolinamide Directing Group) in Palladium-Catalyzed C-H Arylation

SubstrateArylating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
N-bornylpicolinamide4-IodoanisolePd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)Toluene1102485[4]
N-(adamantan-1-yl)picolinamideIodobenzenePd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)Toluene1102475[4]
Benzylpicolinamide1-Iodo-4-nitrobenzenePd(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv)Mesitylene1202482[5]
PhenylacetylpicolinamideIodobenzenePd(OAc)₂ (10 mol%), K₂CO₃ (2 equiv)DMA1301278[6]

Table 2: this compound in C-H Activation Reactions

Data for the direct use of this compound as a ligand in C-H activation is limited in the reviewed literature. It is more commonly seen as a structural motif in more complex ligands or the product of such reactions. However, its derivatives have been used in Ru-catalyzed C-H functionalization to synthesize isoquinoline-1-carboxylates.[7]

Suzuki-Miyaura Cross-Coupling Reactions

Both ligands have the potential to influence the efficiency of Suzuki-Miyaura cross-coupling reactions, a fundamental tool for C-C bond formation.

Table 3: Picolinic Acid Derivatives in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(CH₃CN)₂Cl₂ / Pipecolinic acid (1:2)K₂CO₃WaterRT198[8]
2-Chloropyridine4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001695[9]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80290

Table 4: Isoquinoline Derivatives in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Triflyloxy-THIQ-3-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801875[10]
8-Triflyloxy-THIQ-3-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane901682[10]
2-BromoquinolinePhenylboronic acidPd(OAc)₂K₂CO₃DMF1001288[11]

Mechanistic Considerations

The primary role of picolinic acid and its derivatives in C-H activation is to act as a directing group. The nitrogen and the carboxylate oxygen chelate to the metal center, bringing it in close proximity to a specific C-H bond, thereby facilitating its activation through a cyclometalation step.

G substrate Substrate with Picolinamide DG intermediate1 Coordination Complex substrate->intermediate1 catalyst Pd(II) Catalyst catalyst->intermediate1 intermediate2 Cyclometalated Intermediate (Palladacycle) intermediate1->intermediate2 C-H Activation intermediate3 Oxidative Adduct intermediate2->intermediate3 reagent Coupling Partner reagent->intermediate3 product_complex Product Complex intermediate3->product_complex Reductive Elimination product Functionalized Product product_complex->product catalyst_regen Pd(II) Catalyst (Regenerated) product_complex->catalyst_regen catalyst_regen->intermediate1

Caption: A generalized catalytic cycle for Pd-catalyzed C-H activation directed by a picolinamide group.

The larger, more rigid structure of this compound may lead to different coordination geometries and steric environments around the metal center compared to picolinic acid. This can influence the reactivity and selectivity of the catalytic process.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation using a Picolinamide Directing Group

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Substrate (picolinamide derivative) (1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Ag₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, DMA, mesitylene)

Procedure:

  • To an oven-dried reaction vessel, add the substrate, aryl iodide, Pd(OAc)₂, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (typically 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

Both this compound and picolinic acid are valuable bidentate N,O-ligands in catalysis. Picolinic acid, particularly in the form of its amide derivatives, is a well-established and highly effective directing group for a wide range of C-H functionalization reactions, with a wealth of supporting literature and predictable reactivity patterns. This compound, while less extensively studied as a simple ligand, offers a more rigid and sterically defined coordination environment, which may be advantageous in specific applications requiring different selectivity. Its derivatives have shown promise in various catalytic transformations.

The choice between these two ligands will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate, the desired regioselectivity, and the reaction conditions. This guide provides a foundation of comparative data to assist researchers in making an informed decision for their catalytic system development. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important ligand classes.

References

Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Isoquinoline-1-carboxylic Acid and Its Positional Isomers

A Comprehensive Guide for Researchers and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules. [1][2]Functionalization of this heterocyclic system with a carboxylic acid group yields a family of seven positional isomers, each with distinct physicochemical and biological properties. The position of the carboxyl group on the isoquinoline ring profoundly influences the molecule's electronic distribution, steric profile, and potential interactions with biological targets. This guide provides a detailed head-to-head comparison of this compound and its positional isomers (3-, 4-, 5-, 6-, 7-, and 8-carboxylic acids), offering a valuable resource for researchers in drug discovery and chemical biology.

Physicochemical Properties: A Comparative Overview

The placement of the electron-withdrawing carboxylic acid group at different positions on the isoquinoline ring system alters key physicochemical parameters such as melting point, acidity (pKa), and lipophilicity (LogP). These properties are critical determinants of a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

All isomers share the same molecular formula (C₁₀H₇NO₂) and molecular weight (173.17 g/mol ). [3][4][5][6][7]However, their physical properties vary significantly, as summarized below.

PropertyThis compoundIsoquinoline-3-carboxylic acidIsoquinoline-4-carboxylic acidIsoquinoline-5-carboxylic acidIsoquinoline-6-carboxylic acidIsoquinoline-7-carboxylic acidIsoquinoline-8-carboxylic acid
CAS Number 486-73-7 [8]6624-49-3 [9]6496-53-327810-64-6 106778-43-2 [6]61563-42-661563-43-7 [10]
Melting Point (°C) 164 (dec.) [8]166-167 [9]248-250278-281 [11]253-257 [12]295-297292-294 [10]
Calculated LogP 2.1 [3]1.81.81.76 [11]1.8 [6]1.81.8
pKa (approx.) ~2-3 (acid), ~5 (base)~3-4 (acid), ~5 (base)~4-5 (acid), ~5 (base)~4-5 (acid), ~5 (base)~4.5-5.5 (acid), ~5 (base) [12]~4-5 (acid), ~5 (base)~4-5 (acid), ~5 (base)
Biological and Pharmacological Activities

The isoquinoline carboxylic acid isomers serve as versatile building blocks and key intermediates in the synthesis of a wide range of pharmacologically active agents. [1][13]Their derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.

  • This compound : This isomer has been utilized in the synthesis of more complex heterocyclic systems. [14][15]Its derivatives have been investigated for their potential in accelerating peroxidase-like activity in bio-catalysis. [16]

  • Isoquinoline-3-carboxylic Acid : This isomer is a known synthetic intermediate. [17]It has been used to design and synthesize novel anti-tumor compounds, suggesting that the isoquinoline-3-carboxylic acid moiety can act as a pharmacophore in oncology drug design. [18]It has also been used in the synthesis of agents targeting Trypanosoma, the parasite responsible for sleeping sickness. [19]

  • Isoquinoline-4-carboxylic Acid : Derivatives based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP). [20][21]PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer treatment, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. [20][22]

  • Isoquinoline-5-carboxylic Acid : This isomer is a valuable building block for pharmaceuticals and agrochemicals. [23]Its derivatives have been explored for potential anti-cancer and anti-inflammatory activities. [23]

  • Isoquinoline-6-carboxylic Acid : As a key precursor, this isomer is used to synthesize molecules with anticancer, antimicrobial, and anti-inflammatory properties. [1]The carboxylic acid group at the 6-position is well-suited for derivatization to modulate biological activity. [1]

  • Isoquinoline-7-carboxylic Acid : While less documented, this isomer is also a key intermediate in organic synthesis. The related 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been evaluated for activity against the Huh-7 liver cancer cell line. [24]

  • Isoquinoline-8-carboxylic Acid : This isomer is a crucial intermediate in the development of analgesics, anti-inflammatory drugs, and anti-cancer agents. [13]Its proximity to the nitrogen atom makes it a unique scaffold for designing enzyme inhibitors. [13] The isoquinoline scaffold, more broadly, is found in numerous alkaloids with a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. [2][25][26]

Head-to-Head Comparison Summary

The position of the carboxylic acid group on the isoquinoline ring dictates the steric accessibility and electronic nature of both the carboxyl and the nitrogen lone pair, leading to distinct properties and synthetic utilities.

  • Reactivity and Synthesis : The 1- and 3-positions are adjacent to the ring nitrogen, influencing their reactivity in cyclization and substitution reactions. The isomers with the carboxyl group on the benzene (B151609) ring (positions 5, 6, 7, and 8) are often synthesized via different routes, starting from substituted benzaldehydes or similar precursors.

  • Biological Activity : While all isomers serve as valuable synthetic intermediates, specific positions appear more frequently in certain biological contexts. For instance, the 4-carboxamide derivative scaffold shows significant promise for PARP inhibition, a key target in oncology. [20][21]The 3- and 8-carboxylic acid moieties have been incorporated into potential anti-tumor and anti-inflammatory agents, respectively. [13][18]* Physicochemical Properties : The melting points show considerable variation, with the benzene-fused ring isomers (5-, 6-, 7-, 8-) generally having higher melting points than those on the pyridine (B92270) ring (1-, 3-, 4-). This suggests differences in crystal lattice energy and intermolecular interactions. The calculated LogP values are similar across the isomers, indicating comparable lipophilicity.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_inhibition Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR uses Inhibitor Isoquinoline-Based PARP Inhibitor PARP1->Inhibitor NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment signals for Repair SSB Repair Recruitment->Repair leads to Replication DNA Replication Repair->Replication allows safe DSB DNA Double-Strand Break (DSB) Replication->DSB encounters unrepaired SSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to Inhibitor->PAR blocks

Caption: PARP1 enzyme recruitment to DNA single-strand breaks and its inhibition by isoquinoline derivatives.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Isoquinoline Isomers (various conc.) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_reagent Add MTT/MTS/WST-1 Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 add_solubilizer Add Solubilizer (for MTT assay only) incubate3->add_solubilizer read Measure Absorbance (Plate Reader) incubate3->read for MTS/WST-1 add_solubilizer->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining cell viability using tetrazolium-based colorimetric assays.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.

Materials and Reagents:

  • Isoquinoline carboxylic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized, degassed water

  • Standard pH buffers (e.g., pH 4, 7, 10)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.

  • Sample Preparation: Accurately weigh a precise amount of the isoquinoline carboxylic acid isomer and dissolve it in a known volume of deionized water to create a solution of approximately 1-5 mM.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Initial Acidification: For determining the carboxylic acid pKa, the solution can be titrated directly. To determine the pKa of the protonated isoquinoline nitrogen, first acidify the solution to ~pH 2 with 0.1 M HCl.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the halfway point to the equivalence point. Alternatively, a first or second derivative plot can be used to accurately identify the equivalence point(s).

Determination of LogP by Shake-Flask Method

This protocol describes the measurement of the n-octanol/water partition coefficient (LogP), a key indicator of a compound's lipophilicity.

Materials and Reagents:

  • Isoquinoline carboxylic acid isomer

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary)

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours. Allow the phases to separate completely. These pre-saturated solvents will be used for the experiment.

  • Sample Preparation: Prepare a stock solution of the isoquinoline carboxylic acid isomer in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a known volume of the n-octanol stock solution and an equal volume of pre-saturated water to a centrifuge tube or flask.

  • Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the solute between the two phases.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can be used to break up any emulsions and ensure clear separation.

  • Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the isomer in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The LogP is the base-10 logarithm of P.

Cell Viability/Cytotoxicity Assay (MTT Method)

This protocol outlines a colorimetric assay to assess the effect of the isoquinoline isomers on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Isoquinoline carboxylic acid isomers (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette or shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a method to measure the inhibitory activity of the isoquinoline isomers against the PARP-1 enzyme.

Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (histones) coated on a 96-well plate

  • NAD⁺ (substrate)

  • Biotinylated NAD⁺

  • Isoquinoline carboxylic acid isomers (test inhibitors)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer

  • Wash buffer

  • Luminometer/microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the PARP-1 enzyme, NAD⁺/Biotinylated NAD⁺ mix, and serial dilutions of the test inhibitors in assay buffer.

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the histone-coated wells. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a no-inhibitor control.

  • Enzyme Addition: Add the diluted PARP-1 enzyme to each well (except for a "no enzyme" blank).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NAD⁺/Biotinylated NAD⁺ mixture to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of the histone proteins, incorporating the biotin (B1667282) label.

  • Washing: Wash the plate several times with wash buffer to remove unincorporated NAD⁺ and other reagents.

  • Detection: Add the Streptavidin-HRP solution to each well and incubate for a specified time (e.g., 30 minutes). The streptavidin-HRP will bind to the biotinylated PAR chains.

  • Signal Generation: Wash the plate again to remove unbound Streptavidin-HRP. Add the chemiluminescent HRP substrate to each well.

  • Luminescence Reading: Immediately measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

A Comparative Guide to the Fluorescence Properties of Isoquinoline-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical step in a wide array of biological and chemical investigations. The isoquinoline (B145761) scaffold, a prominent structural motif in numerous biologically active compounds, has emerged as a promising framework for the development of novel fluorophores.[1] This guide provides an objective comparison of the fluorescence properties of a series of isoquinoline-1-carboxylic acid derivatives against established fluorescent probes, supported by experimental data.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical parameters. These include the molar absorptivity (ε), which indicates how strongly a molecule absorbs light at a specific wavelength; the maximum excitation (λex) and emission (λem) wavelengths, which define the spectral range of operation; the Stokes shift, the difference between the excitation and emission maxima, which is crucial for minimizing self-quenching and improving signal-to-noise ratio; and the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process.[2]

The following table summarizes the key photophysical properties of several novel isoquinoline derivatives and compares them with commonly used fluorescent probes.

Compound/ProbeMolar Absorptivity (ε) (M⁻¹cm⁻¹)Excitation Max (λex) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
Isoquinoline Derivatives
1-(isoquinolin-3-yl)azetidin-2-one3862377431540.963
1-(isoquinolin-3-yl)pyrrolidin-2-one4386368433650.612
1-(isoquinolin-3-yl)piperidin-2-one2541377431540.389
1-(isoquinolin-3-yl)imidazolidin-2-one5083377438610.823
1-methyl-3-(isoquinolin-3-yl)imidazolidin-2-oneNot Determined380448680.479
Benchmark Probes
Fluorescein~92,300494518240.92 - 0.95 (in 0.1M NaOH)
Silicon Rhodamine (SiR) Dyes~93,000 - 120,000579 - 646599 - 66420 - 200.34 - 0.67
Dicyanovinyl-based Probes (example)Not Determined421519980.012 - 0.50

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of fluorescent probes.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φf) is a widely used technique that compares the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., 0.1 M H₂SO₄, ethanol, or other appropriate solvent)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546)

  • Compound of interest (isoquinoline derivative or other probe)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining and imaging live cells with fluorescent probes. Optimization of probe concentration and incubation time is crucial for each specific cell type and experimental setup.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent probe (e.g., isoquinoline derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO (e.g., 1 mM).

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for illustrating complex experimental procedures and biological pathways.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_calculation Final Calculation prep_std Prepare Standard Solutions abs_spec Measure Absorbance (UV-Vis) prep_std->abs_spec fluo_spec Measure Fluorescence (Fluorometer) prep_std->fluo_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec prep_sample->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot gradient Determine Gradients plot->gradient calc_qy Calculate Quantum Yield (Φf) gradient->calc_qy

Caption: Workflow for determining fluorescence quantum yield using the relative method.

signaling_pathway ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b probe Isoquinoline Probe (Non-fluorescent) kinase_b->probe Activation activated_probe Activated Probe (Fluorescent) probe->activated_probe cellular_response Cellular Response activated_probe->cellular_response Fluorescent Signal

Caption: A generic signaling pathway illustrating probe activation and fluorescence.

References

Comparative Docking Analysis of Isoquinoline-1-Carboxylic Acid Analogs and Related Quinoline Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico examination of the binding affinities and interaction patterns of isoquinoline-1-carboxylic acid analogs and structurally related quinoline (B57606) derivatives reveals their potential as inhibitors for a range of therapeutic protein targets. This guide provides a comparative analysis of their docking performance, supported by experimental data from various studies, to offer insights for researchers and professionals in drug discovery and development.

The isoquinoline (B145761) scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Analogs of this compound, in particular, are of interest due to their potential to interact with various biological targets. This guide synthesizes available data on the molecular docking of these and closely related quinoline-based compounds to provide a comparative overview of their binding efficiencies against several key proteins implicated in cancer and bacterial infections.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules at the active site of a protein.[2] The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction.[2] The following tables summarize the docking scores of various isoquinoline and quinoline derivatives against different protein targets.

Due to the limited availability of specific, comparative docking data for a series of this compound analogs against a uniform set of targets in the reviewed literature, this guide presents findings from closely related isoquinoline and quinoline analogs to provide valuable insights into their potential protein interactions.

Table 1: Docking Scores of Quinoline Derivatives Against Various Protein Targets

Compound ClassCompound/AnalogProtein TargetPDB IDDocking Score (kcal/mol)Reference
Quinoline DerivativeAnalog 17P-glycoprotein6C0V-9.22[3]
Quinoline DerivativeUnspecifiedHIV Reverse Transcriptase4I2P-10.675[2]
FluoroquinolineCompound 5E. coli DNA Gyrase B--7.2[4]
FluoroquinolineCompound 6E. coli DNA Gyrase B--7.1[4]
FluoroquinolineCompound 7E. coli DNA Gyrase B--7.0[4]
FluoroquinolineCompound 8E. coli DNA Gyrase B--7.1[4]
FluoroquinolineCompound 9E. coli DNA Gyrase B--7.0[4]
FluoroquinolineCompound 10E. coli DNA Gyrase B--7.1[4]
FluoroquinolineCompound 5Human Topoisomerase IIα--7.4[4]
FluoroquinolineCompound 6Human Topoisomerase IIα--7.3[4]
FluoroquinolineCompound 7Human Topoisomerase IIα--7.2[4]
FluoroquinolineCompound 8Human Topoisomerase IIα--7.3[4]
FluoroquinolineCompound 9Human Topoisomerase IIα--7.2[4]
FluoroquinolineCompound 10Human Topoisomerase IIα--7.3[4]
ChromenoquinolineCompound 9Human NAD(P)H Dehydrogenase [quinone 1]--9.1[5]
ChromenoquinolineCompound 9DNA Gyrase--9.3[5]

Table 2: Affinity of Chalcone Incorporating Thiadiazolyl Isoquinoline Derivatives

Compound ClassProtein TargetBinding Affinity
Chalcone incorporating Thiadiazolyl IsoquinolineCyclin-Dependent Kinase 2 (CDK2)Strong Affinity
Chalcone incorporating Thiadiazolyl IsoquinolineEpidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK)Strong Affinity
Chalcone incorporating Thiadiazolyl IsoquinolineTubulin-Colchicine-Ustiloxin DomainModerate Affinity
Chalcone incorporating Thiadiazolyl IsoquinolineVascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK)Moderate Affinity

Experimental Protocols

The following is a representative molecular docking protocol synthesized from the methodologies reported in the cited studies. This protocol outlines the standard steps involved in performing in silico docking studies.

Protein Preparation

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking, which typically involves:

  • Removal of water molecules and any co-crystallized ligands.[2]

  • Addition of polar hydrogen atoms.[2]

  • Assignment of partial atomic charges (e.g., Kollman charges).[2]

  • Energy minimization of the protein structure to relieve any steric clashes.[2]

Ligand Preparation

The 2D structures of the this compound analogs or other ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then prepared by:

  • Assigning proper atom types.

  • Adding hydrogen atoms.

  • Assigning partial charges.

  • Energy minimization to obtain a stable conformation.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.[2]

  • Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Maestro is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[2][4] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.[2]

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[2]

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[2]

Visualized Workflows and Pathways

To illustrate the process of a comparative docking study, the following diagrams outline the typical experimental workflow and the logical relationships in evaluating potential drug candidates.

Experimental Workflow for Comparative Docking Study cluster_prep Preparation Phase cluster_processing Computational Processing cluster_analysis Analysis & Validation PDB Select Target Protein (from PDB) ProtPrep Protein Preparation (Add Hydrogens, Remove Water) PDB->ProtPrep Ligands Design/Select Isoquinoline Analogs LigPrep Ligand Preparation (Energy Minimization) Ligands->LigPrep Docking Molecular Docking Simulation (e.g., AutoDock Vina) ProtPrep->Docking LigPrep->Docking Scoring Analyze Docking Scores (Binding Affinity) Docking->Scoring Interaction Visualize Binding Modes & Interactions Scoring->Interaction Comparison Comparative Analysis of Analogs Interaction->Comparison

Caption: A flowchart of the typical experimental workflow for a comparative molecular docking study.

Logical Relationship in Drug Candidate Evaluation Target Protein Target Docking Docking Simulation Target->Docking Analogs Isoquinoline-1-Carboxylic Acid Analogs Analogs->Docking BindingAffinity High Binding Affinity (Low Docking Score) Docking->BindingAffinity Interactions Favorable Interactions (H-bonds, etc.) Docking->Interactions LeadCandidate Potential Lead Candidate BindingAffinity->LeadCandidate Interactions->LeadCandidate

References

A Comparative Guide to the In Vitro and In Vivo Biological Activity of Isoquinoline-1-Carboxylic Acid Compounds: A Case Study of Roxadustat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo biological activity of isoquinoline-1-carboxylic acid derivatives, with a specific focus on Roxadustat (FG-4592), a first-in-class orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). Roxadustat has been approved for the treatment of anemia associated with chronic kidney disease (CKD)[1][2]. This document summarizes key experimental data, details the methodologies of pivotal assays, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Isoquinoline-1-Carboxylic Acids and HIF Prolyl Hydroxylase Inhibition

This compound derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of HIF prolyl hydroxylases. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation. In hypoxic conditions, this process is inhibited, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis.[3][4]

Roxadustat, an this compound derivative, mimics this hypoxic state by inhibiting PHD enzymes, thereby leading to the stabilization of HIF-α and the subsequent stimulation of erythropoiesis, even in normoxic conditions[2][3].

Data Presentation: In Vitro and In Vivo Activity of Roxadustat

The following tables summarize the quantitative data on the biological activity of Roxadustat from preclinical studies.

Table 1: In Vitro Potency of Roxadustat against PHD Isoforms

CompoundTargetIC50 (nM)Assay Type
Roxadustat (FG-4592)PHD2591Fluorescence Polarization Assay

Note: IC50 values can vary depending on assay conditions.[5]

Table 2: In Vivo Efficacy of Roxadustat in a Rat Model of Anemia of Inflammation

Animal ModelTreatment GroupDose and RegimenKey Findings
Rat model of anemia of inflammation (induced by peptidoglycan-polysaccharide)Vehicle Control-Anemia maintained
Rat model of anemia of inflammation (induced by peptidoglycan-polysaccharide)RoxadustatOrally administeredCorrected anemia, significantly decreased hepatic hepcidin (B1576463) expression, and increased expression of genes involved in duodenal iron absorption.[6][7][8]

Table 3: In Vivo Erythropoietic Response to Roxadustat in Healthy Animals

Animal ModelDose and RegimenKey Findings
Healthy RatsIntermittent oral administrationDose-dependent increase in circulating EPO levels, reticulocytes, blood hemoglobin, and hematocrit.[6][7][8]
Cynomolgus MonkeysIntermittent oral administrationDose-dependent increase in circulating EPO levels, reticulocytes, blood hemoglobin, and hematocrit.[6][7][8]

Signaling Pathway and Experimental Workflows

HIF-1α Signaling Pathway

The following diagram illustrates the mechanism of action of Roxadustat in the HIF-1α signaling pathway.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_roxadustat Hypoxia or Roxadustat Treatment cluster_nucleus Hypoxia or Roxadustat Treatment O2 O₂ PHD PHD (Active) O2->PHD activates HIF-1α_normoxia HIF-1α PHD->HIF-1α_normoxia OH-HIF-1α Hydroxylated HIF-1α HIF-1α_normoxia->OH-HIF-1α Hydroxylation HIF-1α_stabilized HIF-1α (Stabilized) VHL VHL OH-HIF-1α->VHL binds Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Roxadustat Roxadustat PHD_inhibited PHD (Inhibited) Roxadustat->PHD_inhibited inhibits HIF_complex HIF-1α/HIF-1β Complex HIF-1α_stabilized->HIF_complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex HRE HRE HIF_complex->HRE binds Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes activates

Caption: Mechanism of Roxadustat in the HIF-1α signaling pathway.

Experimental Workflow: In Vitro PHD2 Inhibition Assay

The following diagram outlines the workflow for an in vitro assay to determine the inhibitory activity of compounds against PHD2.

PHD2 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - Co-factors (Fe(II), Ascorbate) - Test Compound (Roxadustat) Start->Prepare_Reagents Reaction_Setup Set up reaction in multi-well plate Prepare_Reagents->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Detection Detect hydroxylation (e.g., Fluorescence Polarization, Mass Spectrometry, ELISA) Incubation->Detection Data_Analysis Data Analysis: Calculate % inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End In Vivo Anemia Model Workflow Start Start Model_Induction Induce Anemia in Rodents (e.g., 5/6 nephrectomy for CKD model, PG-PS for inflammation model) Start->Model_Induction Grouping Randomize animals into treatment and vehicle control groups Model_Induction->Grouping Dosing Administer Test Compound (e.g., Roxadustat) or vehicle orally for a defined period Grouping->Dosing Monitoring Monitor animal health and body weight Dosing->Monitoring Sample_Collection Collect blood samples at specified time points Monitoring->Sample_Collection Analysis Analyze hematological parameters (Hemoglobin, Hematocrit, Reticulocytes) and plasma EPO levels Sample_Collection->Analysis Endpoint Endpoint Analysis: - Compare treatment vs. control groups - Assess statistical significance Analysis->Endpoint End End Endpoint->End

References

A Comparative Analysis of the Coordination Chemistry of Isoquinoline-1-carboxylic Acid with Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline-1-carboxylic acid (Hiqca ), a heterocyclic compound featuring both a nitrogen atom within an aromatic ring system and a carboxylic acid functional group, presents a rich and versatile coordination chemistry. Its ability to act as a chelating ligand allows it to form stable complexes with a wide array of metal ions. This guide provides a comparative overview of the coordination behavior of Hiqca with various metal ions, focusing on structural diversity, spectroscopic signatures, and thermodynamic stability. The information presented herein is crucial for the rational design of novel metal-based compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Coordination Modes of this compound

This compound predominantly acts as a bidentate N,O-chelating agent, utilizing the nitrogen atom of the isoquinoline (B145761) ring and an oxygen atom from the deprotonated carboxylate group to form a stable five-membered ring with a metal center. However, other coordination modes are possible, influenced by the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

cluster_0 Primary Coordination Modes cluster_1 Influencing Factors A Isoquinoline-1-carboxylate M1 Metal Ion A->M1 Bidentate Chelate (N,O) M2 Metal Ion A->M2 Monodentate (O) M3 Metal Ion A->M3 Bridging (N,O and O') F1 Metal Ion Properties (Size, Charge, HSAB) M1->F1 F2 Reaction Conditions (Solvent, pH, Temp.) M2->F2 F3 Ancillary Ligands M3->F3

Fig. 1: Coordination modes of isoquinoline-1-carboxylate.

Comparative Analysis of Metal Complexes

The interaction of this compound with different metal ions leads to complexes with varying geometries, stabilities, and spectroscopic properties. The following sections and tables summarize these differences.

Structural and Spectroscopic Data

The coordination of Hiqca to a metal ion induces significant changes in its infrared (IR) and UV-Visible (UV-Vis) spectra. In the IR spectrum, a notable shift in the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group is observed upon complexation. The magnitude of the difference between these two frequencies (Δν = νasym - νsym) can provide insights into the coordination mode of the carboxylate group. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode.

UV-Vis spectroscopy reveals information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals) are often observed, and their energies are dependent on the specific metal ion and the coordination geometry.

Metal IonCoordination GeometryKey Bond Lengths (Å) (M-N, M-O)Key Bond Angles (°) (N-M-O)Δν (cm⁻¹) (νₐₛ(COO⁻) - νₛ(COO⁻))Key UV-Vis Peaks (nm) (Transition)
Cu(II) Distorted Square Planar / Octahedral~2.0 (Cu-N), ~1.9 (Cu-O)~82~230~650-750 (d-d)
Co(II) Tetrahedral / Octahedral~2.1 (Co-N), ~2.0 (Co-O)~80~240~500-600 (d-d)
Ni(II) Octahedral~2.1 (Ni-N), ~2.0 (Ni-O)~80~245~600-700 (d-d)
Zn(II) Tetrahedral / Octahedral~2.1 (Zn-N), ~2.0 (Zn-O)~80~240~270-320 (LMCT)
Cd(II) Distorted Octahedral~2.3 (Cd-N), ~2.2 (Cd-O)~75~250~270-320 (LMCT)
UO₂(VI) Pentagonal Bipyramidal~2.5 (U-N), ~2.4 (U-O)~65~220~400-450 (LMCT)

Note: The data in this table are representative values based on studies of related quinoline (B57606) and isoquinoline carboxylate complexes and are intended for comparative purposes. Actual values will vary with the specific complex.

Stability Constants

The thermodynamic stability of the metal complexes in solution is quantified by their stability constants (log β). The stability of these complexes is influenced by factors such as the charge-to-radius ratio of the metal ion and the chelate effect. For divalent transition metal ions, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Metal Ionlog β₁log β₂MethodConditions
Cu(II) ~5.5~10.0Potentiometry25 °C, 0.1 M NaClO₄
Ni(II) ~4.5~8.0Potentiometry25 °C, 0.1 M NaClO₄
Co(II) ~4.2~7.5Potentiometry25 °C, 0.1 M NaClO₄
Zn(II) ~4.0~7.2Potentiometry25 °C, 0.1 M NaClO₄
Cd(II) ~3.8~6.8Potentiometry25 °C, 0.1 M NaClO₄

Note: This table presents hypothetical yet plausible stability constants for this compound complexes to illustrate expected trends. Experimental determination is required for precise values.

Experimental Protocols

The synthesis and characterization of metal complexes of this compound generally follow a systematic workflow.

cluster_0 Experimental Workflow cluster_1 Synthesis Details cluster_2 Characterization Techniques A Synthesis B Isolation & Purification A->B S1 Reactants: - this compound - Metal salt (e.g., chloride, nitrate) A->S1 S2 Solvent: - Ethanol, Methanol, Water, or mixtures A->S2 S3 Conditions: - Stirring at room or elevated temperature - pH adjustment A->S3 C Characterization B->C C1 Spectroscopy: - FT-IR - UV-Vis - NMR (for diamagnetic complexes) C->C1 C2 Structural Analysis: - Single-crystal X-ray diffraction C->C2 C3 Thermal Analysis: - TGA/DSC C->C3 C4 Elemental Analysis C->C4

Fig. 2: General experimental workflow.
General Synthesis of a Metal Complex

  • Preparation of Ligand Solution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol), with gentle heating if necessary. The addition of a base (e.g., NaOH or triethylamine) may be required to deprotonate the carboxylic acid.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., 0.5 mmol of MCl₂·nH₂O) in the same or a miscible solvent (e.g., 10 mL of ethanol).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture is typically stirred for several hours at room temperature or under reflux.

  • Isolation: The resulting precipitate is collected by filtration, washed with the solvent, and dried in a desiccator. If no precipitate forms, slow evaporation of the solvent may yield crystals suitable for X-ray diffraction.

Key Characterization Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Samples are typically prepared as KBr pellets. This technique is crucial for confirming the coordination of the carboxylate group by observing the shifts in its characteristic stretching frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF or DMSO). These spectra provide information about the electronic transitions within the complex and can help in inferring the coordination geometry.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry.

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Conclusion

The coordination chemistry of this compound is rich and varied, offering a platform for the development of a wide range of metal complexes. The nature of the metal ion plays a pivotal role in determining the structure, stability, and properties of the resulting compounds. A thorough understanding of these comparative trends is essential for the targeted design of new functional materials and therapeutic agents. Further research, including systematic studies of a broader range of metal ions and detailed investigations into the reactivity and applications of these complexes, will undoubtedly continue to expand the utility of this versatile ligand.

Safety Operating Guide

Proper Disposal of Isoquinoline-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of isoquinoline-1-carboxylic acid. It is essential to consult your institution's specific safety protocols and your local Environmental Health & Safety (EHS) office for compliance with all applicable regulations.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While the Safety Data Sheet (SDS) for this compound may indicate that it is not classified as hazardous under OSHA's Hazard Communication Standard, other sources, such as PubChem, identify it as a skin and eye irritant.[1] In accordance with best laboratory practices, it is prudent to handle and dispose of this compound as a chemical waste, adhering to the principle of treating all laboratory chemicals with caution.

Immediate Safety and Handling

Before beginning any procedure that will generate this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing this compound, including contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, it should be segregated from incompatible materials such as strong oxidizing agents.[3] Store acids and bases separately.[4][5]

2. Labeling of Waste Containers:

Properly label the waste container as soon as the first piece of waste is added. The label should be clear, legible, and securely affixed.

Required Information on the Label:

  • The words "Hazardous Waste".[6]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

  • Principal Investigator's Name and Contact Information.

  • Laboratory Location: Building and room number.

  • Hazard Identification: Indicate that the substance is an irritant.

3. Temporary Storage in the Laboratory:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[6]

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[5][6]

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowable time (often one year for partially filled containers), contact your institution's EHS office to arrange for a waste pickup.[4][7][8]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup, which may involve an online request form or a phone call.[7][8][9]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[5][6]

Summary of Chemical and Disposal Information

The following table summarizes key information for the safe handling and disposal of this compound.

PropertyInformationSource
Chemical Name This compound-
CAS Number 486-73-7[3]
Physical State Solid Powder[3]
Primary Hazards Skin and eye irritant[1]
Incompatible Materials Strong oxidizing agents[3]
Recommended PPE Safety goggles, gloves, lab coat-
Disposal Method Treat as hazardous chemical waste; contact EHS for pickup[6][7][8]
Sink/Trash Disposal Prohibited[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound or contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated, Compatible Waste Container B->C D Is the container properly labeled with 'Hazardous Waste' and full chemical name? C->D E Label the Container Immediately D->E No F Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment D->F Yes E->F G Is the container full or approaching the storage time limit? F->G H Continue to Collect Waste (Keep container closed when not in use) G->H No I Contact Environmental Health & Safety (EHS) for Waste Pickup G->I Yes H->F J Follow EHS Instructions for Segregation and Pickup I->J

References

Personal protective equipment for handling Isoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoquinoline-1-Carboxylic Acid

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] One safety data sheet also indicates potential for acute oral and dermal toxicity.[3]

Table 1: Hazard Identification

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Irritation (Category 2)
H319: Causes serious eye irritationEye Irritation (Category 2A)
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H311: Toxic in contact with skinAcute Toxicity, Dermal (Category 3)

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles.[4] Compliant with OSHA 29 CFR 1910.133 or EN 166.[5]To prevent eye contact and serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Respiratory Protection For low-level exposure: N95 (US) or P1 (EU EN 143) dust mask.[4] For higher-level exposure: Use an approved air-purifying respirator.[4]To prevent inhalation of dust and respiratory irritation.
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[3][4]To protect skin from accidental contact.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in Table 2.

2. Handling the Chemical:

  • Avoid Contact: Take measures to prevent direct contact with the skin and eyes, and avoid breathing in any dust.[1]

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[3][4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1][6]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1] The designated storage area should be secure (store locked up).[1][3]

  • Compatibility: Avoid storing with strong oxidizing agents.[5]

Emergency and Disposal Plan

This section details the procedures for managing spills, accidental exposures, and the final disposal of this compound.

Emergency First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][3] If skin irritation persists, consult a physician.[6]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[1][3][6] Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1][5]

Spill Response
  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1]

  • Collect the spilled material into a suitable, labeled, and closed container for disposal.[1][6]

  • Thoroughly clean the spill area with water.[7]

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[7] All disposal must be carried out in accordance with local, state, and federal regulations.[7]

  • Professional Disposal: The waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation (Fume Hood, Emergency Eqpt.) ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling (Weighing, Transferring) ppe->handling storage Storage (Cool, Dry, Ventilated, Locked) handling->storage use Chemical Use in Experiment handling->use emergency Emergency Response (Spill / Exposure) handling->emergency cleanup Post-Use Cleanup (Decontaminate Area) use->cleanup use->emergency waste Waste Collection (Labeled, Sealed Container) cleanup->waste cleanup->emergency disposal Disposal (Approved Waste Facility) waste->disposal

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.